1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANDWLVCIKGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390305 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169036-71-9 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive technical overview for the synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The methodologies detailed herein are grounded in established chemical principles and are designed to be robust and reproducible for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Substituted Pyrroles
Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry. Their inherent reactivity and structural features allow for further functionalization, leading to the creation of diverse molecular scaffolds with a wide range of biological activities. The introduction of a 4-fluorophenyl group at the N-1 position of the pyrrole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. This guide will focus on a reliable and efficient two-step synthetic pathway to this compound.
Strategic Overview: A Two-Step Synthetic Approach
The synthesis of the target compound is most effectively achieved through a two-step sequence:
-
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrrole. This initial step involves the construction of the N-arylpyrrole core. The Clauson-Kass reaction is the method of choice for this transformation due to its reliability and the commercial availability of the starting materials.
-
Step 2: Formylation of 1-(4-fluorophenyl)-1H-pyrrole. The second step introduces the carbaldehyde group at the C-2 position of the pyrrole ring. The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic systems like pyrroles.
Part 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrrole via the Clauson-Kass Reaction
The Clauson-Kass reaction is a robust method for the synthesis of N-substituted pyrroles from a primary amine and a 2,5-dialkoxytetrahydrofuran.[1][2][3] The reaction proceeds via the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to an intermediate 1,4-dicarbonyl compound, which then undergoes condensation with the primary amine, followed by cyclization and dehydration to form the pyrrole ring.
Reaction Mechanism
Experimental Protocol: Clauson-Kass Synthesis
This protocol is adapted from established procedures for the synthesis of N-aryl pyrroles.[4]
Materials and Reagents:
-
p-Fluoroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-fluoroaniline (1.0 eq) and glacial acetic acid.
-
Stir the mixture at room temperature until the p-fluoroaniline has dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(4-fluorophenyl)-1H-pyrrole.
| Parameter | Value | Reference |
| Reactants | p-Fluoroaniline, 2,5-Dimethoxytetrahydrofuran | [4] |
| Solvent | Glacial Acetic Acid | [4] |
| Temperature | Reflux (110-120 °C) | [4] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | 70-85% | [4] |
Table 1: Reaction Parameters for the Synthesis of 1-(4-fluorophenyl)-1H-pyrrole
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR | Signals corresponding to the pyrrole and fluorophenyl protons |
| ¹³C NMR | Resonances for the aromatic carbons of the pyrrole and fluorophenyl rings |
| IR (cm⁻¹) | C-H (aromatic), C=C (aromatic), C-N, C-F stretching vibrations |
Table 2: Analytical Data for 1-(4-fluorophenyl)-1H-pyrrole
Part 2: Vilsmeier-Haack Formylation of 1-(4-fluorophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to the aldehyde. For N-substituted pyrroles, formylation predominantly occurs at the C-2 position.
Reaction Mechanism
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on standard Vilsmeier-Haack formylation procedures for pyrroles.[5][6]
Materials and Reagents:
-
1-(4-fluorophenyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add anhydrous DCM.
-
Add a solution of 1-(4-fluorophenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) or by recrystallization to yield this compound.
| Parameter | Value | Reference |
| Reactants | 1-(4-fluorophenyl)-1H-pyrrole, DMF, POCl₃ | [5][6] |
| Solvent | Dichloromethane (optional) | [6] |
| Temperature | 0 °C to room temperature | [6] |
| Reaction Time | 1-3 hours | [6] |
| Typical Yield | 75-90% | [6] |
Table 3: Reaction Parameters for the Vilsmeier-Haack Formylation
| Analysis | Expected Results |
| Appearance | Yellowish solid |
| ¹H NMR | Aldehydic proton singlet (~9.5 ppm), signals for pyrrole and fluorophenyl protons |
| ¹³C NMR | Aldehydic carbon resonance (~180 ppm), aromatic carbon signals |
| IR (cm⁻¹) | Strong C=O stretch (1660-1690), C-H (aldehyde, ~2820, ~2720), aromatic C-H, C=C, C-N, C-F |
Table 4: Analytical Data for this compound
Conclusion
The two-step synthesis of this compound presented in this guide, employing the Clauson-Kass and Vilsmeier-Haack reactions, offers a reliable and efficient route to this valuable synthetic intermediate. The detailed protocols and mechanistic insights provide a solid foundation for researchers in the field of medicinal chemistry and drug development to access this and related compounds. Adherence to the described procedures, coupled with standard laboratory techniques for monitoring and purification, should ensure a high yield and purity of the final product.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 169036-71-9): Synthesis, Characterization, and Applications in Medicinal Chemistry
An In-depth Technical Guide for Researchers
Executive Summary
1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a fluorinated heterocyclic aldehyde that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, derived from the electron-withdrawing fluorine atom and the electron-rich pyrrole ring, make it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested protocol for its synthesis via the Vilsmeier-Haack reaction, methods for its characterization, and insights into its applications in drug discovery. The content is tailored for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable compound.
Core Compound Identification and Physicochemical Properties
This compound is an aromatic organic compound featuring a pyrrole ring N-substituted with a 4-fluorophenyl group and a formyl (aldehyde) group at the C2 position of the pyrrole. This substitution pattern establishes a key synthetic handle for further molecular elaboration.
The CAS Number for this compound is 169036-71-9 .[1] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 169036-71-9 | [1][2] |
| Molecular Formula | C₁₁H₈FNO | [1][2] |
| Molecular Weight | 189.19 g/mol | [1][2] |
| Appearance | Typically a pale yellow solid | [3] |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [2][4] |
| SMILES | O=Cc1cccn1c2ccc(F)cc2 | [2] |
| InChI Key | Not explicitly found, but related structures are available. |
Synthesis via Vilsmeier-Haack Reaction: Mechanism and Rationale
The most reliable and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][6] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9]
Causality of Reagent Selection:
-
1-(4-fluorophenyl)-1H-pyrrole (Substrate): The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair significantly increases the electron density at the C2 and C5 positions, with the C2 position being kinetically favored for substitution.
-
Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃): These reagents react in situ to form the active electrophile, the (chloromethylene)dimethyliminium chloride salt, commonly known as the Vilsmeier reagent .[6][7] DMF serves as the source of the formyl group, while POCl₃ acts as a powerful Lewis acid and dehydrating agent, activating the amide carbonyl of DMF to facilitate the formation of the electrophilic iminium ion. The Vilsmeier reagent is a relatively mild electrophile, which makes it selective for highly activated rings like pyrrole, preventing over-reaction or decomposition.[6]
The reaction proceeds via a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the chloroiminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of the N-aryl pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton re-aromatizes the ring, forming an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[9]
Caption: Vilsmeier-Haack reaction pathway.
Self-Validating Synthetic Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and verification of this compound. Each step includes built-in checks to ensure reaction completion and product purity.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-(4-fluorophenyl)-1H-pyrrole | 161.17 | 10.0 g | 62.0 | Substrate |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10.5 g (6.4 mL) | 68.2 | Activating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Reagent & Solvent |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |
| Sodium Acetate (NaOAc) | 82.03 | 25.4 g | 310 | Quenching/Buffer |
| Water (H₂O) | 18.02 | 200 mL | - | Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying Agent |
Experimental Procedure
-
Vilsmeier Reagent Preparation: To a three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (6.4 mL, 68.2 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 1-(4-fluorophenyl)-1H-pyrrole (10.0 g, 62.0 mmol) in anhydrous DCM (100 mL). Add this solution dropwise to the cold Vilsmeier reagent mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Self-Validation Check 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete upon the disappearance of the starting pyrrole spot.
-
-
Workup and Hydrolysis: Cool the reaction mixture back to 0°C. Slowly and carefully add a solution of sodium acetate (25.4 g) in water (200 mL) to quench the reaction and hydrolyze the iminium intermediate. An exothermic reaction will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Self-Validation Check 2: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) or by recrystallization from an ethanol/water mixture to obtain the pure product.
-
-
Final Characterization: Dry the purified product under vacuum. Record the final mass and calculate the yield. Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for synthesis.
Spectroscopic Characterization and Data
Structural elucidation and purity confirmation are achieved through standard spectroscopic techniques. The expected data for this compound are tabulated below, based on characteristic values for similar N-aryl pyrrole aldehydes.[10]
| Technique | Expected Data and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.6 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.5 ppm (m, 2H): Aromatic protons on the fluorophenyl ring ortho to the pyrrole nitrogen.δ ~7.2 ppm (m, 2H): Aromatic protons on the fluorophenyl ring meta to the pyrrole nitrogen.δ ~7.1 ppm (dd, 1H): Pyrrole proton at C5.δ ~7.0 ppm (dd, 1H): Pyrrole proton at C3.δ ~6.4 ppm (dd, 1H): Pyrrole proton at C4. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~180 ppm: Aldehyde carbonyl carbon.δ ~160 ppm (d, J≈250 Hz): Fluorine-bearing carbon of the phenyl ring.δ ~135-140 ppm: Quaternary carbons.δ ~110-130 ppm: Aromatic and pyrrole carbons. |
| FT-IR (KBr, cm⁻¹) | ~3100-3150 cm⁻¹: C-H stretching (aromatic/pyrrole).~1660-1680 cm⁻¹: Strong C=O stretching of the aldehyde.~1500-1600 cm⁻¹: C=C stretching (aromatic/pyrrole).~1220-1240 cm⁻¹: C-F stretching. |
| Mass Spec. (ESI+) | m/z: 190.06 [M+H]⁺, 212.04 [M+Na]⁺. |
Applications in Drug Discovery and Organic Synthesis
Pyrrole-2-carbaldehydes are highly valuable intermediates in medicinal chemistry.[11] The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, including:
-
Reductive Amination: To form substituted amines.
-
Wittig Olefination: To create carbon-carbon double bonds.
-
Oxidation: To produce the corresponding carboxylic acid.
-
Condensation Reactions: To build larger heterocyclic systems.
The presence of the 4-fluorophenyl group is particularly significant in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. While this specific isomer is a building block, related compounds like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde are known, crucial intermediates in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat acid-related diseases.[12][13][14][15] This highlights the potential of fluorinated N-aryl pyrrole aldehydes as key precursors for developing novel therapeutic agents.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. Based on safety data sheets for this and structurally related compounds, the following precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][16]
-
Handling: Avoid contact with skin and eyes.[1] Do not breathe dust or vapors.[3] Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Handle in accordance with good industrial hygiene and safety practices.[16]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store under an inert atmosphere to maintain stability.[2][4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound – porphyrin-systems [porphyrin-systems.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.at [fishersci.at]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and potential applications of the heterocyclic compound 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.
Core Molecular Characteristics
This compound is an aromatic aldehyde featuring a pyrrole ring N-substituted with a 4-fluorophenyl group. The presence of the aldehyde functional group and the fluorinated phenyl ring imparts specific reactivity and physical properties to the molecule, making it a valuable intermediate in the synthesis of more complex molecular architectures.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source/Notes |
| CAS Number | 169036-71-9 | [1] |
| Molecular Formula | C₁₁H₈FNO | [1] |
| Molecular Weight | 189.19 g/mol | [2] |
| Appearance | Not explicitly stated in experimental sources. Predicted to be a solid. | General knowledge for similar small organic molecules. |
| Melting Point | No experimental data available in the search results. | |
| Boiling Point | No experimental data available in the search results. | |
| Solubility | No quantitative experimental data available. Predicted to have some solubility in a range of organic solvents due to its dual polar and nonpolar characteristics.[3] | [3] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [4] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely applicable method for the synthesis of N-aryl pyrrole-2-carbaldehydes involves the reaction of a primary aromatic amine with a suitable pyrrole precursor. A plausible synthetic route is the reaction of 4-fluoroaniline with 2-formylpyrrole or a derivative.
The Paal-Knorr synthesis is a classical and versatile method for constructing the pyrrole ring, which could be adapted for this synthesis.[5] Alternatively, a Vilsmeier-Haack reaction on N-(4-fluorophenyl)pyrrole would yield the desired aldehyde.
Conceptual Synthetic Workflow:
A potential synthetic approach could involve the following logical steps:
Caption: Conceptual synthetic pathway to this compound.
Purification:
Purification of the crude product would typically be achieved through standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.
Spectroscopic Characterization
Detailed experimental spectra for this compound were not available in the search results. However, based on the known spectral data of related compounds, the following characteristic peaks can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrrole ring protons, and the protons of the 4-fluorophenyl group.
-
Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.
-
Pyrrole Ring Protons: Three distinct signals, likely multiplets, in the aromatic region (δ 6.0-7.5 ppm). The coupling patterns would be informative of their relative positions.
-
4-Fluorophenyl Protons: Two sets of signals, appearing as doublets of doublets or multiplets due to both proton-proton and proton-fluorine coupling, in the aromatic region (δ 7.0-7.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 180-190 ppm.
-
Aromatic and Pyrrole Carbons: A series of signals in the δ 110-150 ppm range. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.[6]
-
C-H Stretch (Aromatic and Pyrrole): Bands typically appear above 3000 cm⁻¹.
-
C-F Stretch: An absorption in the fingerprint region, generally between 1000-1300 cm⁻¹.
-
C-N Stretch: Expected in the fingerprint region.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (189.19 g/mol ) is expected.
-
Fragmentation: Common fragmentation pathways for pyrrole derivatives may involve the loss of the aldehyde group (CHO), the fluorophenyl ring, or cleavage of the pyrrole ring.[8][9]
Applications in Drug Discovery and Medicinal Chemistry
Pyrrole and its derivatives are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[5][10][11][12] The introduction of a fluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[13]
While specific biological activities for this compound have not been detailed in the provided search results, it serves as a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications, including but not limited to:
-
Anticancer Agents: Pyrrole derivatives have been investigated for their potential as anticancer agents.[10][14]
-
Anti-inflammatory Drugs: The pyrrole nucleus is a feature in some anti-inflammatory compounds.[15]
-
Antimicrobial Agents: Various pyrrole-containing compounds have demonstrated antibacterial and antifungal properties.[10]
The aldehyde functional group of this compound is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the construction of diverse compound libraries for biological screening.
Logical Flow for Derivative Synthesis:
Caption: Potential synthetic transformations of the aldehyde group for generating diverse derivatives.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with eyes or skin, rinse immediately with plenty of water. For inhalation, move to fresh air. If swallowed, seek medical attention.[1]
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[1]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structural features, including the reactive aldehyde group and the fluorine-substituted phenyl ring, make it an attractive starting material for the development of novel bioactive compounds. Further research to fully characterize its physical properties and explore its utility in the synthesis of new therapeutic agents is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound – porphyrin-systems [porphyrin-systems.com]
- 5. nbinno.com [nbinno.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. rsc.org [rsc.org]
An In-Depth Technical Guide to 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document delves into its fundamental chemical and physical properties, provides detailed synthetic protocols, and explores its role as a crucial building block in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Significance of the Pyrrole Scaffold
Heterocyclic compounds are foundational to the discovery of new drugs, with the pyrrole ring being a particularly privileged scaffold.[1] This five-membered aromatic heterocycle is a constituent of many natural products and commercial drugs, demonstrating a broad spectrum of biological activities.[2] The versatility of the pyrrole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound emerges as a compound of interest due to the synergistic combination of the pyrrole nucleus, an aldehyde functional group, and a fluorophenyl substituent. The fluorine atom, in particular, can enhance metabolic stability and binding affinity, making this molecule an attractive starting point for drug design.
Core Molecular and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C11H8FNO | [3] |
| Molecular Weight | 189.19 g/mol | [3][4] |
| CAS Number | 169036-71-9 | [4] |
| Physical Form | Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [3][5] |
These fundamental properties are critical for accurate experimental design, including reaction stoichiometry, solution preparation, and ensuring the long-term stability of the compound.
Synthesis and Mechanistic Insights
The synthesis of substituted pyrroles is a well-established area of organic chemistry. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrrole.[6]
Conceptual Workflow for Synthesis
The synthesis of this compound can be conceptualized as a two-step process: the formation of the N-aryl pyrrole followed by formylation.
Caption: A conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-(4-fluorophenyl)-1H-pyrrole
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (DMF). Cool the flask in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the internal temperature between 10-20°C. Stir for 15 minutes after the addition is complete to allow for the formation of the Vilsmeier reagent.[6]
-
Substrate Addition: Add a solution of 1-(4-fluorophenyl)-1H-pyrrole in an appropriate solvent (e.g., ethylene dichloride) to the stirred, cooled mixture over a period of one hour.[6]
-
Reaction: After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Work-up: Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes with vigorous stirring.[6]
-
Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous phase with a suitable organic solvent (e.g., ether). Combine the organic extracts, wash with a saturated aqueous sodium carbonate solution, and dry over an anhydrous salt (e.g., magnesium sulfate). The crude product can be purified by recrystallization or chromatography.
Causality: The Vilsmeier-Haack reaction is chosen for its high efficiency in formylating electron-rich aromatic rings. The electrophilic Vilsmeier reagent is readily attacked by the π-electrons of the pyrrole ring, leading to the desired aldehyde.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical steps. The following are expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-9.8 ppm), as well as multiplets for the protons on the pyrrole and fluorophenyl rings.[7] The coupling patterns of the pyrrole protons provide information about the substitution pattern.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), along with signals for the aromatic carbons of both rings.[8]
-
¹⁹F NMR: The fluorine NMR will exhibit a signal corresponding to the fluorine atom on the phenyl ring, providing a clear indication of its presence and chemical environment.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found around 1660-1680 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 189.19.[9]
Applications in Drug Development and Research
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Role as a Key Intermediate
This compound serves as a crucial building block for various drug candidates. For instance, related pyrrole-3-carbaldehyde derivatives are instrumental in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, which are used to treat acid-related gastrointestinal disorders.[10][11] The aldehyde group provides a reactive handle for further chemical transformations, such as reductive amination, to introduce new functional groups and build molecular complexity.
Antimicrobial and Anticancer Research
Pyrrole derivatives have shown promise as antibacterial and anticancer agents.[1][2] The structural motif of this compound can be incorporated into larger molecules to explore their potential as novel therapeutics in these areas.
Workflow for a Potential Application
Caption: Reductive amination workflow for library synthesis.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[12]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, accessible synthetic routes, and reactive functionality make it an important tool for researchers and drug development professionals. A thorough understanding of its chemistry and safe handling is paramount to unlocking its full potential in the creation of novel and impactful molecules.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 10. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. 1-(2-FLUOROPHENYL)-1H-PYRROLE-2-CARBOXALDEHYDE | 132407-65-9 [amp.chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel heterocyclic compounds is of paramount importance. 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a molecule featuring a pyrrole core N-substituted with a fluorophenyl group and possessing a reactive carbaldehyde function, represents a significant scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, making the unambiguous confirmation of its molecular architecture a critical first step in any research and development endeavor.
This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
Synthetic Strategy: A Two-Step Approach to the Core Scaffold
The synthesis of this compound is efficiently achieved through a two-step sequence: the construction of the N-arylpyrrole ring followed by its formylation. This approach allows for the strategic introduction of the desired functionalities.
-
Paal-Knorr Synthesis of 1-(4-fluorophenyl)-1H-pyrrole: The initial step involves the formation of the pyrrole ring via the Paal-Knorr synthesis.[1][2] This classic condensation reaction joins a 1,4-dicarbonyl compound with a primary amine, in this case, 4-fluoroaniline, to construct the heterocyclic core. The choice of the Paal-Knorr reaction is predicated on its reliability and versatility in generating substituted pyrroles from readily available starting materials.[1][2]
-
Vilsmeier-Haack Formylation: Following the successful synthesis of the N-arylpyrrole, a formyl group is introduced at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction.[3] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich pyrrole ring.[3] The regioselectivity for the C2 position is driven by the electronic properties of the pyrrole ring, which favor electrophilic attack at the position adjacent to the nitrogen atom.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: The Pillars of Structure Elucidation
The definitive confirmation of the molecular structure of this compound relies on a synergistic application of various spectroscopic techniques. Each method provides unique and complementary information, which, when combined, offers an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the protons of the pyrrole ring, and the protons of the 4-fluorophenyl group. The anticipated chemical shifts and coupling patterns are crucial for confirming the connectivity of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Data Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) | - |
| Pyrrole H5 | 7.2 - 7.4 | Doublet of doublets (dd) | ~2.5, ~1.5 |
| Pyrrole H3 | 7.0 - 7.2 | Doublet of doublets (dd) | ~4.0, ~1.5 |
| Pyrrole H4 | 6.3 - 6.5 | Doublet of doublets (dd) | ~4.0, ~2.5 |
| Fluorophenyl (ortho to F) | 7.1 - 7.3 | Triplet (t) or Multiplet (m) | ~8.5 |
| Fluorophenyl (meta to F) | 7.4 - 7.6 | Multiplet (m) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The observation of these signals, with their characteristic multiplicities and integration values, provides strong evidence for the proposed structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A high-resolution NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 179 - 182 |
| Fluorophenyl (C-F) | 160 - 165 (d, ¹JCF ≈ 245-255 Hz) |
| Pyrrole C2 | 132 - 135 |
| Fluorophenyl (ipso-C) | 135 - 138 (d, ⁴JCF ≈ 3-4 Hz) |
| Fluorophenyl (ortho to F) | 128 - 131 (d, ³JCF ≈ 8-9 Hz) |
| Pyrrole C5 | 125 - 128 |
| Pyrrole C3 | 115 - 118 |
| Fluorophenyl (meta to F) | 116 - 119 (d, ²JCF ≈ 22-23 Hz) |
| Pyrrole C4 | 110 - 112 |
Note: The signals for the fluorophenyl carbons will appear as doublets due to coupling with the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| C=O stretch (aldehyde) | 1660 - 1680 | Confirms the presence of the carbaldehyde group. |
| C-H stretch (aromatic/pyrrole) | 3000 - 3100 | Indicates the presence of aromatic C-H bonds. |
| C=C stretch (aromatic/pyrrole) | 1450 - 1600 | Characteristic of the aromatic rings. |
| C-N stretch | 1300 - 1350 | Associated with the pyrrole ring. |
| C-F stretch | 1150 - 1250 | Strong absorption confirming the fluorophenyl group. |
The presence of a strong absorption band in the region of 1660-1680 cm⁻¹ is a key diagnostic feature for the aldehyde carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 189.19 g/mol . A prominent peak at or near this m/z value in the mass spectrum corresponds to the molecular ion.
-
Fragmentation Pattern: The molecule is expected to fragment in a characteristic manner. Key fragments may include the loss of the formyl group (-CHO, 29 Da) and fragmentation of the pyrrole or fluorophenyl rings.
Caption: Logic flow for the spectroscopic structure elucidation.
Conclusion
The structure elucidation of this compound is a systematic process that integrates rational synthetic design with a suite of powerful analytical techniques. The Paal-Knorr synthesis and Vilsmeier-Haack formylation provide a reliable route to the target molecule. The subsequent and thorough analysis by ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently synthesize and characterize this important heterocyclic compound, paving the way for its further exploration in various scientific disciplines.
References
A Technical Guide to the Spectroscopic Characterization of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a key component in numerous natural products and pharmaceuticals.[1] Accurate and comprehensive characterization of such molecules is paramount for drug discovery and development, ensuring structural integrity and enabling the elucidation of structure-activity relationships. This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed to serve as a practical reference for researchers, offering not only predicted spectral data based on established principles but also detailed experimental protocols and interpretive guidance.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
A. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. These predictions are based on typical chemical shift values for substituted pyrroles and aromatic compounds.[1][3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.60 | s | 1H | H-6 (Aldehyde) |
| ~7.45 | m | 2H | H-2', H-6' (Fluorophenyl) |
| ~7.20 | m | 2H | H-3', H-5' (Fluorophenyl) |
| ~7.10 | dd | 1H | H-5 (Pyrrole) |
| ~6.95 | dd | 1H | H-3 (Pyrrole) |
| ~6.30 | t | 1H | H-4 (Pyrrole) |
Causality of Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of moderately polar organic compounds like N-arylpyrroles due to its excellent dissolving power and the single carbon signal that does not interfere with the sample's signals.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, providing a reference point for all other chemical shifts.
-
Aldehydic Proton (H-6): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet at a high chemical shift, typically around 9.5-10.0 ppm.[3]
-
Fluorophenyl Protons (H-2', H-3', H-5', H-6'): The protons on the 4-fluorophenyl ring will appear in the aromatic region (7.0-8.0 ppm). Due to the symmetry of the para-substituted ring, two distinct signals are expected, each integrating to two protons. These will likely appear as multiplets due to coupling with each other and with the fluorine atom.
-
Pyrrole Ring Protons (H-3, H-4, H-5): The protons on the pyrrole ring are in distinct chemical environments. H-5 is adjacent to the nitrogen and is expected to be the most downfield of the three. H-3 is adjacent to the electron-withdrawing aldehyde group and will also be deshielded. H-4, situated between two CH groups, is expected to be the most upfield of the pyrrole protons. The signals will appear as doublets of doublets or a triplet due to coupling with neighboring protons.
B. ¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
The predicted ¹³C NMR spectrum in CDCl₃ is detailed below, based on typical chemical shifts for substituted pyrroles and aromatic compounds.[5][6][7]
| Chemical Shift (δ, ppm) | Assignment |
| ~180.0 | C-6 (Aldehyde C=O) |
| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-4' (C-F) |
| ~135.0 | C-1' |
| ~132.0 | C-2 |
| ~129.0 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~125.0 | C-5 |
| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |
| ~112.0 | C-3 |
| ~110.0 | C-4 |
-
Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded carbon and will appear at a very high chemical shift, typically between 180-200 ppm.[8]
-
Fluorophenyl Carbons: The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF). The other carbons will show smaller two- and three-bond couplings.
-
Pyrrole Ring Carbons: The chemical shifts of the pyrrole carbons are influenced by the substituents. C-2, being attached to both the nitrogen and the aldehyde group, will be significantly downfield. C-5, adjacent to the nitrogen, will also be downfield. C-3 and C-4 will appear at higher field strengths.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The predicted significant IR absorption bands for this compound are listed below. These predictions are based on characteristic vibrational frequencies for aldehydes, aromatic rings, and pyrrole derivatives.[9][10][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1670 | Strong | Aldehyde C=O stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1220 | Strong | C-F stretch |
| ~1100 | Medium | C-N stretch |
-
Aldehyde Group: The most characteristic absorption will be the strong C=O stretching band around 1670 cm⁻¹. The presence of two weak bands in the 2850-2700 cm⁻¹ region, due to Fermi resonance of the aldehyde C-H stretch, is also a key indicator of an aldehyde.
-
Aromatic Rings: The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹. The C=C stretching vibrations within the rings will give rise to absorptions in the 1600-1450 cm⁻¹ region.
-
C-F Bond: A strong absorption band due to the C-F stretching vibration is expected around 1220 cm⁻¹.
-
Pyrrole Ring: The C-N stretching and other ring vibrations will contribute to the fingerprint region of the spectrum.
Experimental Protocol for FT-IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
For this compound (Molecular Weight: 189.19 g/mol ), the following fragments are predicted under Electron Ionization (EI).
| m/z | Predicted Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 188 | [M-H]⁺ |
| 160 | [M-CHO]⁺ |
| 95 | [C₆H₄F]⁺ |
| 68 | [C₄H₄N]⁺ (Pyrrole radical cation) |
-
Molecular Ion Peak ([M]⁺): The peak at m/z 189 corresponds to the intact molecule with one electron removed. The presence of a nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.
-
[M-H]⁺ Peak: A peak at m/z 188 is expected due to the loss of the aldehydic hydrogen radical, which is a common fragmentation pathway for aldehydes.
-
[M-CHO]⁺ Peak: Loss of the entire formyl group (CHO) would result in a fragment at m/z 160.
-
Fluorophenyl Cation: Cleavage of the bond between the pyrrole nitrogen and the fluorophenyl ring could lead to a fragment at m/z 95, corresponding to the fluorophenyl cation.
-
Pyrrole Fragment: The pyrrole ring fragment could also be observed.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
-
Mass Analysis:
-
Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.
-
-
Detection:
-
Detect the ions to generate the mass spectrum.
-
IV. Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its unequivocal structural characterization. This guide serves as a foundational resource for researchers, enabling the confident identification and further development of this and related compounds.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. compoundchem.com [compoundchem.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the ¹H NMR Spectrum of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
This document provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This guide moves beyond a simple peak list, offering a detailed interpretation grounded in the fundamental principles of NMR and extensive reference data for analogous chemical structures.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical tool for determining the structure of organic molecules. For a compound like this compound, with its distinct aromatic and heterocyclic moieties, ¹H NMR provides critical information regarding the electronic environment, connectivity, and spatial relationships of its protons.
The molecule consists of three key structural fragments, each with characteristic NMR signatures:
-
A pyrrole-2-carbaldehyde core.
-
A 1,4-disubstituted (para) fluorophenyl group .
-
The N-aryl linkage that electronically connects these two rings.
A thorough analysis of the chemical shifts (δ), scalar (J) coupling constants, and signal integrations allows for an unambiguous assignment of each proton, confirming the molecular identity and purity.
Experimental Protocol: Acquiring a High-Quality Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount. The following protocol outlines a self-validating system for obtaining reliable data for this class of molecule.
Sample Preparation and Instrumentation
-
Analyte Preparation : Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with analyte signals.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube : Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Instrumentation : The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Temperature : Maintain a constant temperature, typically 298 K (25 °C).
-
Scans : Accumulate 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : Use a delay of 2-5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the data acquisition process.
Spectral Interpretation and Analysis
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the 8 distinct protons. The analysis is broken down by the structural motifs.
The Aldehyde Proton (CHO)
The proton of the aldehyde group is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the carbonyl oxygen and its anisotropic field.
-
Chemical Shift (δ) : Expected to be a singlet in the range of 9.50 - 9.60 ppm . In the parent pyrrole-2-carbaldehyde, this proton appears around 9.50 ppm.[1][2] The N-phenyl substituent will have a minor electronic influence on this position.
-
Multiplicity : Singlet (s) . It has no adjacent proton neighbors to couple with. A very small long-range coupling to H5 is sometimes observed but often not resolved.
Pyrrole Ring Protons (H3, H4, H5)
The protons on the pyrrole ring form a three-spin system, modified by the N-substituent. Their chemical shifts are influenced by the ring's aromaticity and the electron-withdrawing aldehyde group.
-
H5 Proton : This proton is adjacent to the nitrogen and ortho to the aldehyde group. It is expected to be the most downfield of the pyrrole ring protons.
-
Chemical Shift (δ) : Approximately 7.20 - 7.30 ppm .
-
Multiplicity : Doublet of doublets (dd) . It couples to both H4 (³J ≈ 2.4-2.7 Hz) and H3 (⁴J ≈ 1.5-1.8 Hz).[3]
-
-
H3 Proton : This proton is adjacent to the aldehyde group.
-
Chemical Shift (δ) : Approximately 7.00 - 7.10 ppm .
-
Multiplicity : Doublet of doublets (dd) . It couples to H4 (³J ≈ 3.6-4.0 Hz) and H5 (⁴J ≈ 1.5-1.8 Hz).[1]
-
-
H4 Proton : This proton is positioned between H3 and H5.
-
Chemical Shift (δ) : Approximately 6.30 - 6.40 ppm . This is the most upfield of the pyrrole protons, consistent with its position relative to the electron-withdrawing groups.[1]
-
Multiplicity : Doublet of doublets (dd) or a triplet (t) if the coupling constants to H3 and H5 are nearly identical. It couples to H3 (³J ≈ 3.6-4.0 Hz) and H5 (³J ≈ 2.4-2.7 Hz).
-
4-Fluorophenyl Ring Protons (H2'/H6' and H3'/H5')
The fluorophenyl ring presents a classic AA'BB' spin system due to symmetry, further complicated by coupling to the ¹⁹F nucleus.
-
H2'/H6' Protons : These protons are ortho to the nitrogen-linked carbon.
-
Chemical Shift (δ) : Approximately 7.40 - 7.50 ppm .
-
Multiplicity : Doublet of doublets (dd) or a multiplet (m) . They exhibit ortho coupling to H3'/H5' (³J_HH ≈ 8.5-9.0 Hz) and coupling to the fluorine atom (⁴J_HF ≈ 4.5-5.0 Hz).
-
-
H3'/H5' Protons : These protons are meta to the nitrogen-linked carbon and ortho to the fluorine atom.
-
Chemical Shift (δ) : Approximately 7.15 - 7.25 ppm . The strong electron-donating effect of fluorine shields these protons, shifting them upfield relative to the H2'/H6' protons.
-
Multiplicity : Triplet (t) or doublet of doublets (dd) , often appearing as a triplet due to similar coupling constants. They exhibit ortho coupling to H2'/H6' (³J_HH ≈ 8.5-9.0 Hz) and ortho coupling to the fluorine atom (³J_HF ≈ 8.5-9.0 Hz).[4]
-
Summary of Spectral Data
The following table summarizes the anticipated ¹H NMR data for this compound in CDCl₃.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| CHO | 9.50 - 9.60 | s | - | 1H |
| H2', H6' | 7.40 - 7.50 | dd (or m) | ³J_HH ≈ 8.8 Hz, ⁴J_HF ≈ 4.8 Hz | 2H |
| H5 | 7.20 - 7.30 | dd | ³J_H4H5 ≈ 2.5 Hz, ⁴J_H3H5 ≈ 1.7 Hz | 1H |
| H3', H5' | 7.15 - 7.25 | t (or dd) | ³J_HH ≈ 8.8 Hz, ³J_HF ≈ 8.8 Hz | 2H |
| H3 | 7.00 - 7.10 | dd | ³J_H3H4 ≈ 3.8 Hz, ⁴J_H3H5 ≈ 1.7 Hz | 1H |
| H4 | 6.30 - 6.40 | dd (or t) | ³J_H3H4 ≈ 3.8 Hz, ³J_H4H5 ≈ 2.5 Hz | 1H |
Key Coupling Interactions
The spin-spin coupling network provides definitive proof of the proton assignments. The diagram below visualizes the key through-bond interactions.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, integration, and coupling patterns, a complete and unambiguous assignment of all protons is achievable. The distinct signals from the aldehyde, the three-spin system of the pyrrole ring, and the characteristic AA'BB'X pattern of the fluorophenyl ring serve as a comprehensive fingerprint for this molecule. This guide provides the foundational knowledge and expected values to assist researchers in the confident identification and characterization of this compound.
References
13C NMR analysis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the 13C NMR Analysis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. It is designed for researchers and scientists in organic chemistry and drug development who require a robust methodology for the structural elucidation of complex heterocyclic compounds.
Foundational Principles: Predicting the ¹³C NMR Spectrum
The chemical structure of this compound presents a unique electronic environment, the understanding of which is paramount for accurate spectral prediction and assignment. The spectrum is influenced by three key structural motifs: the pyrrole ring, the N-substituted 4-fluorophenyl group, and the C2-substituted carbaldehyde group.
The Pyrrole Ring System
The five-membered pyrrole ring is an electron-rich aromatic system. However, the attachment of two potent electron-withdrawing groups—the N-aryl substituent and the C2-carbaldehyde—significantly modulates the electron density and, consequently, the chemical shifts of the ring carbons.[1] The carbaldehyde group at the C2 position is expected to deshield the adjacent C3 and C5 carbons through its inductive and mesomeric effects.[2] Similarly, the N-phenyl group decreases the nitrogen lone pair's availability to the pyrrole ring, leading to a general deshielding of all pyrrole carbons compared to unsubstituted pyrrole.[1]
The 4-Fluorophenyl Substituent
The fluorine atom on the phenyl ring introduces two critical effects. Firstly, its high electronegativity induces strong deshielding of the directly attached (ipso) carbon, C1'. Secondly, and more diagnostically, the spin-active ¹⁹F nucleus couples with the ¹³C nuclei through one or more bonds, resulting in characteristic splitting patterns (doublets or triplets) in the proton-decoupled ¹³C spectrum.[3] The magnitude of this J-coupling (¹JCF, ²JCF, ³JCF, ⁴JCF) is highly predictable and instrumental in assigning the phenyl ring carbons.[4]
The Carbaldehyde Group
The carbonyl carbon of an aldehyde (CHO) is highly deshielded due to the double bond to an electronegative oxygen atom and sp² hybridization.[5] It consistently appears far downfield in the ¹³C NMR spectrum, typically in the 180-200 ppm range, making its assignment unambiguous.[6]
Predicted ¹³C NMR Spectral Data
Based on established substituent chemical shift (SCS) effects for substituted pyrroles and fluorinated aromatic compounds, a predicted ¹³C NMR spectrum for this compound in CDCl₃ is summarized below.[2][3][7]
Table 1: Predicted ¹³C Chemical Shifts and Assignments
| Carbon No. | Predicted δ (ppm) | Multiplicity (¹H Decoupled) | Predicted J_CF (Hz) | Assignment Rationale |
| C=O | ~181 | Singlet | - | Highly deshielded aldehyde carbonyl carbon.[6] |
| C4' | ~163 | Doublet | ¹JCF ≈ 250 | Ipso-carbon directly bonded to fluorine; large one-bond coupling.[3] |
| C2 | ~133 | Singlet | - | Quaternary pyrrole carbon attached to the electron-withdrawing CHO group. |
| C1' | ~135 | Doublet | ⁴JCF ≈ 3-4 | Quaternary phenyl carbon; small four-bond coupling to fluorine. |
| C5 | ~131 | Singlet | - | Pyrrole carbon deshielded by adjacent nitrogen and C=O conjugation effect.[2] |
| C2'/C6' | ~128 | Doublet | ²JCF ≈ 8-9 | Ortho-carbons to fluorine; significant two-bond coupling. |
| C4 | ~125 | Singlet | - | Pyrrole carbon influenced by the N-aryl group. |
| C3'/C5' | ~117 | Doublet | ³JCF ≈ 22-23 | Meta-carbons to fluorine; large three-bond coupling. |
| C3 | ~113 | Singlet | - | Pyrrole carbon shielded relative to C4/C5 but deshielded by adjacent C2. |
A Self-Validating Experimental Protocol
This protocol is designed to ensure high-quality, reproducible data. Each step includes internal checks to validate the process.
Sample Preparation
-
Mass Measurement: Accurately weigh 20-50 mg of the compound. A higher concentration is necessary for ¹³C NMR due to the low 1.1% natural abundance of the isotope.[8]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: The solvent peak (CDCl₃ at δ ≈ 77.16 ppm) serves as a primary internal reference for chemical shift calibration. Tetramethylsilane (TMS) can be added as a secondary standard (δ = 0.00 ppm) if absolute precision is required.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil range (typically ~4-5 cm).
NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz spectrometer and may require optimization.[9]
-
Experiment Selection: Choose a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming. A stable lock and well-shimmed sample are critical for achieving high resolution and a symmetrical peak shape, which is the first validation of instrument setup.
-
Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer and sensitivity.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to ~240-250 ppm to cover the entire expected range of chemical shifts.
-
Number of Scans (NS): Start with a minimum of 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which often have weaker signals.[10]
-
Relaxation Delay (d1): Set a delay of 2 seconds. This allows for sufficient, though not complete, relaxation of most carbon nuclei between pulses. For strictly quantitative analysis, this delay would need to be increased to at least 5 times the longest T1 relaxation time, and inverse-gated decoupling would be employed to suppress the NOE.[11][12]
-
Acquisition Time (AQ): Typically 1-2 seconds, determined by the spectral width and number of data points.
-
-
Initiate Acquisition: Start the experiment.
Data Processing
-
Fourier Transformation: Apply an exponential multiplying function (line broadening, LB ≈ 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Carefully perform automated and/or manual phase correction to ensure all peaks are in the positive absorptive phase.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shift of all significant peaks.
Visualization of Structure and Workflow
Diagrams are essential for visualizing molecular structure and experimental processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. NMR chemical shift prediction of pyrroles [stenutz.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Mass Spectrometry of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and expected fragmentation patterns of this compound, ensuring a blend of scientific rigor and actionable insights.
Introduction and Analytical Significance
This compound, with a molecular weight of 189.19 g/mol , is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Its structural elucidation is a critical step in its characterization and quality control. Mass spectrometry stands out as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of molecular ions and their fragmentation patterns. Understanding the mass spectrometric behavior of this molecule is paramount for its unambiguous identification in complex matrices and for the structural confirmation of its derivatives.
Principles of Mass Spectrometric Analysis
The mass spectrometric analysis of this compound involves the ionization of the molecule followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The choice of ionization technique is critical and is dictated by the analyte's properties and the desired information.
Ionization Techniques: A Deliberate Choice
For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, each providing complementary information.
-
Electron Ionization (EI): This "hard" ionization technique involves bombarding the sample with high-energy electrons, typically 70 eV.[3] This process is known to induce extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3][4] For this compound, EI is expected to yield a rich fragmentation spectrum, which is invaluable for structural confirmation.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is particularly useful for generating intact molecular ions, typically protonated molecules [M+H]⁺.[5][6] This is crucial for determining the molecular weight with high accuracy. ESI is often coupled with tandem mass spectrometry (MS/MS), where the protonated molecular ion is isolated and then fragmented to obtain structural information.[7]
The selection between EI and ESI depends on the analytical goal. For initial identification and structural elucidation, a combination of both techniques is often ideal. EI provides a reproducible fragmentation pattern for library matching, while ESI allows for accurate mass determination and targeted fragmentation studies.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted below.
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pathways
Based on the known fragmentation patterns of related compounds, such as pyrrole-2-carbaldehyde and aromatic aldehydes, a detailed prediction of the mass spectrum of this compound can be made.[8][9][10]
Molecular Ion Peak
The molecular formula of this compound is C₁₁H₈FNO. The exact mass is 189.05899 g/mol . In an EI spectrum, the molecular ion peak (M⁺˙) is expected at m/z 189. In an ESI spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 190.
Key Fragmentation Pathways
The primary fragmentation pathways are anticipated to involve the cleavage of the aldehyde group and the fluorophenyl substituent.
Table 1: Predicted Major Fragment Ions for this compound
| m/z (Predicted) | Proposed Fragment | Neutral Loss | Notes |
| 189 | [C₁₁H₈FNO]⁺˙ | - | Molecular Ion (EI) |
| 190 | [C₁₁H₉FNO]⁺ | - | Protonated Molecule (ESI) |
| 160 | [C₁₀H₈FN]⁺˙ | CHO | Loss of the formyl radical from the molecular ion. This is a characteristic fragmentation of aromatic aldehydes.[9][10] |
| 133 | [C₈H₆F]⁺ | C₃H₂NO | Fission of the pyrrole ring. |
| 95 | [C₆H₄F]⁺ | C₅H₄NO | Cleavage of the N-aryl bond, leading to the fluorophenyl cation. |
| 94 | [C₅H₄NO]⁺ | C₆H₄F | Cleavage of the N-aryl bond, leading to the pyrrole-2-carbaldehyde cation. |
The proposed fragmentation pathways are visualized in the following diagram:
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Experimental Protocol: A Self-Validating System
This section outlines a detailed protocol for acquiring the mass spectrum of this compound. This protocol is designed to be self-validating by including system suitability checks and data quality assessments.
Materials and Reagents
-
This compound (analytical standard)
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Formic acid (for ESI, optional)
-
Calibrant solution for the mass spectrometer
Instrumentation
-
A mass spectrometer equipped with both EI and ESI sources (e.g., GC-MS for EI, LC-MS for ESI).
-
A suitable sample introduction system (e.g., direct insertion probe for EI, liquid chromatograph for ESI).
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of methanol to prepare a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution with methanol (for EI) or a suitable mobile phase (for ESI, e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Mass Spectrometer Parameters (Example for EI)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 1 scan/s
Mass Spectrometer Parameters (Example for ESI)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
Data Acquisition and Analysis
-
System Suitability: Before sample analysis, inject a known standard to verify the instrument's performance, including mass accuracy and sensitivity.
-
Blank Injection: Inject a solvent blank to ensure the absence of contaminants.
-
Sample Injection: Inject the prepared working solution.
-
Data Processing: Process the acquired data to obtain the mass spectrum. Identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its structural characterization. By carefully selecting the ionization technique and optimizing instrumental parameters, detailed information about its molecular weight and fragmentation behavior can be obtained. This guide provides a robust framework for researchers to develop and validate methods for the analysis of this and structurally related compounds, ensuring data of the highest quality and integrity.
References
- 1. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [sigmaaldrich.com]
- 2. Buy 5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (EVT-3437842) | 912763-99-6 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
The Rising Therapeutic Potential of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological effects.[1][2][3] This guide focuses on a specific, highly promising class: derivatives of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. The strategic incorporation of a 4-fluorophenyl group at the N1 position of the pyrrole ring often enhances biological efficacy and modulates pharmacokinetic properties. This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives, with a particular emphasis on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the rational design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Pyrrole Scaffold
Heterocyclic compounds are paramount in drug discovery, with pyrrole and its derivatives standing out for their wide spectrum of pharmacological activities.[2][3] These five-membered aromatic heterocycles are present in vital biological molecules, including heme, chlorophyll, and vitamin B12.[2][4] In synthetic medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets.[1] The derivatization of the pyrrole core, particularly from a carbaldehyde intermediate, allows for the synthesis of a vast library of compounds, including Schiff bases and chalcones, which have shown significant therapeutic promise.[5][6] This guide specifically examines derivatives of this compound, a scaffold that combines the versatile pyrrole ring with the bioisosteric and metabolically stable fluorophenyl moiety.
Synthetic Strategies and Core Reactions
The primary synthetic route to the diverse derivatives discussed herein begins with the versatile starting material, this compound. The aldehyde functional group serves as a reactive handle for constructing more complex molecules, primarily through condensation reactions.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by their azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine.[5][7] This reaction is a cornerstone for creating a diverse library of bioactive molecules from the parent pyrrole carbaldehyde.
Synthesis of Chalcone Derivatives
Chalcones are biogenetic precursors to flavonoids and are characterized by an α,β-unsaturated carbonyl system.[8][9] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone, a reaction that forms the core scaffold responsible for a wide array of biological activities.[10]
The general workflow for synthesizing and evaluating these derivatives is outlined below.
Caption: General workflow from synthesis to biological evaluation.
Anticancer Activity: A Primary Therapeutic Target
Pyrrole derivatives are extensively investigated as potential anticancer agents, targeting various aspects of cancer cell biology, including proliferation, apoptosis, and angiogenesis.[1][11] Derivatives of this compound, particularly chalcones, have demonstrated significant cytotoxic effects against various human cancer cell lines.[9][12]
Mechanism of Action
The anticancer activity of pyrrole-containing compounds is often attributed to the inhibition of key enzymes and receptors involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various kinases.[2] Many chalcones exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and disruption of cell cycle regulation.[6][12] For instance, some chalcones have been shown to increase levels of reactive oxygen species (ROS) in cancer cells, ultimately triggering apoptosis through both intrinsic and extrinsic pathways.[12]
Caption: Proposed anticancer mechanisms of pyrrole-chalcone derivatives.
Quantitative Data: Cytotoxicity
The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolyl Chalcone | MCF-7 (Breast) | < 20 | [9] |
| Pyrrolyl Chalcone | A549 (Lung) | < 20 | [9] |
| Pyrrolyl Chalcone | HepG2 (Liver) | 3.44 - 4.64 | [6][8] |
| Pyrrolyl Chalcone | C6 (Glioma) | > Cisplatin | [6] |
| Bis-quinolinyl-chalcone | K-562 (Leukemia) | 0.88 | [8] |
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases and chalcones derived from heterocyclic compounds have long been recognized for their antibacterial and antifungal properties.[5][13][14]
Structure-Activity Relationship
The antimicrobial activity of these derivatives is highly dependent on their chemical structure. The presence of the azomethine group in Schiff bases is crucial for their biological activity.[7] For chalcones, modifications to the aromatic rings can significantly influence their potency and spectrum of activity. For example, the introduction of halogen atoms like chlorine can enhance antifungal activity.[6]
Quantitative Data: Antimicrobial Efficacy
Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Type | Microorganism | Method | MIC (µg/mL) | Reference |
| Schiff Base | S. aureus (Gram +) | Microdilution | 6.25 - 125 | [7][15] |
| Schiff Base | E. coli (Gram -) | Microdilution | 6.25 | [7] |
| Pyrrole-Chalcone | C. krusei (Fungus) | Microdilution | > Ketoconazole | [6] |
| Schiff Base | C. albicans (Fungus) | Microdilution | 62.5 | [15] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, including cancer and cardiovascular disorders.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many pyrrole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[3][17][18]
Mechanism of Action: COX Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation and pain.[3][16] Selective inhibition of COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[16][17] Certain pyrrole derivatives have demonstrated potent and selective COX-2 inhibition.[17][18][19]
| Compound | Target | IC50 | Selectivity (COX-1/COX-2) | Reference |
| Aldehyde 1c | COX-2 | - | 4.8 | [17] |
| Nitrile 3b | COX-2 | - | 38.8 | [17] |
| Celecoxib (Control) | COX-2 | 0.39 µM | 30 | [17] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol: Synthesis of a Pyrrole-based Schiff Base
Objective: To synthesize a Schiff base derivative from this compound and a primary amine.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (e.g., 4-aminoantipyrine) (1 equivalent)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the selected primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol: In Vitro Anticancer MTT Assay
Objective: To determine the cytotoxicity (IC50 value) of a synthesized derivative against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well microtiter plates, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of ~5x10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Future Perspectives
The derivatives of this compound represent a highly versatile and promising scaffold in medicinal chemistry. The existing body of research clearly demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles. In silico studies, such as molecular docking, can further elucidate the interactions with biological targets and guide the rational design of next-generation therapeutics.[20] The exploration of novel derivatives and their evaluation against a broader range of biological targets will undoubtedly continue to uncover the full therapeutic potential of this remarkable chemical class.
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies | MDPI [mdpi.com]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unina.it [iris.unina.it]
- 18. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of N-Arylpyrroles: A Historical and Technical Guide
Abstract: The N-arylpyrrole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been a subject of intense research for over a century, evolving from classical condensation reactions to highly efficient transition-metal-catalyzed methods. This guide provides an in-depth exploration of the discovery and historical development of key N-arylpyrrole syntheses. It serves as a technical resource for researchers and drug development professionals, offering detailed mechanistic insights, field-proven experimental protocols, and a comparative analysis of the major synthetic strategies, thereby bridging the gap between historical discovery and modern application.
Part 1: The Foundations of N-Arylpyrrole Synthesis: Classical Condensation Reactions
The earliest methods for constructing the pyrrole ring remain relevant today, often prized for their simplicity and use of readily available starting materials. These foundational reactions rely on the condensation of carbonyl compounds with amines to form the heterocyclic core.
The Paal-Knorr Synthesis: A Cornerstone Reaction
Historical Discovery and Significance The Paal-Knorr synthesis, first reported independently by German chemists Carl Paal and Ludwig Knorr around 1884, is arguably the most direct and widely used method for synthesizing substituted pyrroles.[1][2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring through dehydrative cyclization.[1][4] Its enduring utility lies in its operational simplicity and the ready availability of the starting 1,4-dicarbonyl compounds.[2]
Detailed Reaction Mechanism The mechanism of the Paal-Knorr pyrrole synthesis was a subject of study for many years, with the currently accepted pathway elucidated through kinetic studies by V. Amarnath and colleagues in the early 1990s.[1] The reaction begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes sequential dehydration to yield the aromatic N-arylpyrrole.[1][5]
Causality in Experimental Design: Catalyst Choice and Reaction Conditions The choice of an acid catalyst is critical. Protic acids (e.g., acetic acid, HCl) or Lewis acids are used to protonate a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the weakly basic aryl amine.[6] Operating at a pH below 3, however, can favor the formation of furan byproducts.[6] The reaction is often heated to drive the dehydration steps, which are typically the slowest in the sequence. Modern variations have introduced microwave assistance or the use of solid-supported catalysts like alumina to achieve milder conditions, shorter reaction times, and improved yields.[5]
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole [5]
-
Materials: 2,5-Hexanedione (1.0 equiv), 4-methylaniline (p-toluidine) (1.0 equiv), CATAPAL 200 alumina (25 wt %), Toluene (solvent).
-
Procedure:
-
To a stirred solution of 4-methylaniline (1.0 mmol) in toluene (2 mL) in a round-bottom flask, add 2,5-hexanedione (1.0 mmol).
-
Add CATAPAL 200 (25% by weight of the reactants).
-
Heat the mixture to 60 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 45 minutes), cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 5 mL).
-
Separate the catalyst by centrifugation and filtration. The catalyst can be washed, dried, and reused.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-arylpyrrole.
-
Quantitative Data for Paal-Knorr Synthesis
| Amine Substrate | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Aniline | Acetic Acid | None | 110 | 2 h | 92 | [6] |
| 4-Toluidine | CATAPAL 200 | Toluene | 60 | 45 min | 96 | [5] |
| 4-Nitroaniline | CATAPAL 200 | Toluene | 60 | 45 min | 73 | [5] |
| Benzylamine | CATAPAL 200 | Toluene | 60 | 45 min | 97 | [5] |
| Aniline | FeCl₃ | Water | 60 | 1 h | 95 | [7] |
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
Historical Context and Development Named after its developer, Arthur Rudolf Hantzsch, this synthesis was first reported in 1890.[8][9] It is a three-component reaction involving the condensation of a β-ketoester, an α-haloketone, and a primary amine (or ammonia).[10] Despite its early discovery, the Hantzsch synthesis remained relatively underutilized for many years compared to the Paal-Knorr method.[9] However, recent innovations using non-conventional conditions have revitalized its application in modern organic synthesis.[9]
Mechanistic Insights The reaction proceeds through a series of well-defined steps. First, the primary amine condenses with the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intermediate undergoes cyclization and dehydration to furnish the final substituted pyrrole.[8][10]
Experimental Considerations The classical Hantzsch synthesis often required harsh conditions. However, modern protocols have employed solid-phase synthesis, enabling the generation of pyrrole-3-carboxamide libraries for drug discovery.[11] The key to a successful Hantzsch synthesis is controlling the sequence of bond formations. The initial formation of the enamine is crucial before the addition of the α-haloketone to prevent side reactions.
Experimental Protocol: Solid-Phase Hantzsch Synthesis of a Pyrrole-3-Carboxamide [11]
-
Materials: Rink amide resin, Diketene, Primary amine (e.g., benzylamine), α-Bromoketone (e.g., 2-bromoacetophenone), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Swell the Rink amide resin in DMF.
-
Acetoacetylate the resin by treating it with diketene and DIPEA in DMF.
-
Wash the resin thoroughly with DMF.
-
Treat the acetoacetylated resin with a solution of the primary amine (e.g., benzylamine) in DMF to form the polymer-bound enaminone.
-
Wash the resin again with DMF.
-
Add a solution of the α-bromoketone (e.g., 2-bromoacetophenone) in DMF and allow the Hantzsch reaction to proceed.
-
After the reaction is complete, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleave the pyrrole product from the resin using a solution of 20% TFA in DCM.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude pyrrole-3-carboxamide, which is often of high purity.
-
The Clauson-Kaas Pyrrole Synthesis: Utilizing Furan Precursors
Discovery and Evolution Discovered by Niels Clauson-Kaas in 1952, this method provides a valuable route to N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines.[8][12] The starting material is effectively a masked 1,4-dicarbonyl compound, making this reaction mechanistically related to the Paal-Knorr synthesis. The reaction was initially performed in refluxing acetic acid, but numerous modifications using various Brønsted and Lewis acid catalysts, and even greener, catalyst-free conditions in water or under microwave irradiation, have been developed.[8][13][14]
Unraveling the Mechanism The reaction is acid-catalyzed. The acetal groups of the 2,5-dialkoxytetrahydrofuran are first hydrolyzed in the presence of acid and water to generate the reactive succinaldehyde derivative (the 1,4-dicarbonyl species). This intermediate is then intercepted by the primary amine, and the reaction proceeds via the same mechanistic pathway as the Paal-Knorr synthesis (see Figure 1), involving hemiaminal formation, cyclization, and dehydration to yield the N-arylpyrrole.[8]
Protocol and Practical Aspects The operational simplicity of the Clauson-Kaas reaction is one of its main advantages. Modern protocols often leverage microwave heating to dramatically reduce reaction times from hours to minutes.
Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis [14]
-
Materials: Aniline (1.0 equiv), 2,5-Dimethoxytetrahydrofuran (1.0-1.3 equiv), Glacial acetic acid (solvent).
-
Procedure:
-
Combine the aniline (e.g., 1 mmol) and 2,5-dimethoxytetrahydrofuran (1.1 mmol) in glacial acetic acid (3 mL) in a microwave reaction vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 170 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
-
Part 2: Strategic C-C and C-N Bond Formations for the Pyrrole Core
Beyond classical condensations, other strategies emerged that construct the pyrrole ring through different bond-forming disconnections. These methods offer alternative pathways to highly substituted N-arylpyrroles.
The Barton-Zard Reaction: A Convergent Pathway
Conceptual Breakthrough and History Reported by Sir Derek Barton and Samir Zard in 1985, the Barton-Zard reaction is a powerful method for synthesizing pyrroles from a nitroalkene and an α-isocyanoacetate under basic conditions.[12][15] This reaction is highly convergent, assembling the pyrrole ring in a single step from two different components.
The Reaction Mechanism: A Step-by-Step Analysis The mechanism is a well-established five-step sequence:[12][16]
-
Deprotonation: A base removes the acidic proton alpha to the isocyano and ester groups, generating a stabilized carbanion.
-
Michael Addition: The carbanion acts as a nucleophile in a Michael-type addition to the electron-deficient nitroalkene.
-
Cyclization: The newly formed anionic center attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization.
-
Nitro Group Elimination: The cyclic intermediate undergoes base-catalyzed elimination of the nitro group.
-
Tautomerization: The resulting dihydropyrrole tautomerizes to the aromatic pyrrole product.
Experimental Protocol and Optimization [17]
-
Materials: Nitroalkene (e.g., 1-nitropropene) (1.0 equiv), Ethyl isocyanoacetate (1.1 equiv), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base), Methyl tert-butyl ether (MTBE) (solvent).
-
Procedure:
-
Dissolve the nitroalkene and ethyl isocyanoacetate in MTBE in a flask under a nitrogen atmosphere at room temperature (20 °C).
-
Slowly add DBU to the solution over at least 1 hour, maintaining the temperature at 20 °C.
-
Stir the reaction mixture at 20 °C for an additional 2 hours.
-
Perform an acidic workup by adding MTBE, water, and concentrated sulfuric acid.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
-
The Van Leusen Pyrrole Synthesis: The TosMIC Approach
Introduction and Mechanistic Rationale The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon.[18] This reaction involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene (a Michael acceptor), such as an α,β-unsaturated ketone or ester, in the presence of a base.[7][18]
Mechanism in Detail The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (e.g., NaH, K₂CO₃). The resulting anion then undergoes a Michael addition to the activated alkene. This is followed by an intramolecular nucleophilic attack of the carbanion onto the isocyanide carbon, forming a five-membered ring. The final steps involve the elimination of the tosyl group and tautomerization to yield the aromatic pyrrole.[7][18]
A Practical Experimental Guide [7]
-
Materials: α,β-Unsaturated ketone (chalcone derivative) (1.0 equiv), Tosylmethyl isocyanide (TosMIC) (1.1 equiv), Sodium Hydride (NaH) (base), 1:1 mixture of DMSO and Diethyl Ether (solvent).
-
Procedure:
-
To a suspension of NaH in the DMSO/ether solvent system, add a solution of TosMIC at room temperature.
-
Stir for 10 minutes, then add a solution of the chalcone derivative.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
-
Part 3: The Modern Era: Transition-Metal-Catalyzed N-Arylation
The development of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of N-aryl heterocycles, offering milder conditions, broader substrate scope, and higher functional group tolerance compared to classical methods.
The Ullmann Condensation: The Dawn of Catalytic C-N Coupling
Historical Perspective and Early Limitations The Ullmann condensation, first reported by Fritz Ullmann in 1901, is the copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[19][20] For N-arylpyrrole synthesis, it involves the coupling of pyrrole (or its potassium salt) with an aryl halide. Historically, the reaction required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder, and was typically limited to activated aryl halides bearing electron-withdrawing groups.[19]
The Catalytic Cycle and Mechanistic Understanding While the exact mechanism can vary, a plausible cycle for modern ligand-assisted Ullmann couplings involves:
-
Formation of a copper(I) amide species from the pyrrolide anion and a Cu(I) salt.
-
Oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate.
-
Reductive elimination from the Cu(III) complex to form the C-N bond and regenerate a Cu(I) species, which re-enters the catalytic cycle.
Modern Ligand-Accelerated Protocols The harshness of the classical Ullmann reaction has been largely overcome by the development of soluble copper catalysts and the use of ligands, such as diamines and amino acids (e.g., L-proline).[21] These ligands accelerate the key steps of the catalytic cycle, allowing the reaction to proceed at much lower temperatures (80-110 °C).
The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation
Discovery and Impact First reported in 1994 independently by the groups of Stephen Buchwald and John Hartwig, the palladium-catalyzed amination of aryl halides has become one of the most powerful and versatile methods for forming C-N bonds.[22][23] Its application to pyrrole N-arylation provides a highly efficient and general route that tolerates a wide range of functional groups on both the pyrrole and the aryl halide, a significant advantage over many classical methods.[24]
The Palladium Catalytic Cycle: A Detailed Look The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:[22][25]
-
Oxidative Addition: An active Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine (pyrrole) coordinates to the palladium center, and a base facilitates the formation of a palladium amide (pyrrolide) complex.
-
Reductive Elimination: The aryl group and the pyrrolide group are eliminated from the palladium center, forming the N-arylpyrrole product and regenerating the active Pd(0) catalyst.
Experimental Protocol: A Modern Buchwald-Hartwig N-Arylation of Pyrrole [26]
-
Materials: Aryl bromide (1.0 equiv), Pyrrole (1.2 equiv), Pd(OAc)₂ (0.02 equiv), BINAP (ligand, 0.03 equiv), Cs₂CO₃ (base, 1.4 equiv), Toluene (solvent).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add toluene, the aryl bromide, and pyrrole via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 4: Comparative Analysis and Future Outlook
Summary of Synthetic Methods
| Method | Key Precursors | Conditions | Advantages | Limitations |
| Paal-Knorr | 1,4-Dicarbonyl, Amine | Acidic, Heat | Simple, Atom-economical | Limited availability of complex dicarbonyls |
| Hantzsch | β-Ketoester, α-Haloketone, Amine | Base/Heat | Multicomponent, Access to highly substituted pyrroles | Can be low yielding, regioselectivity issues |
| Clauson-Kaas | 2,5-Dialkoxytetrahydrofuran, Amine | Acidic, Heat | Stable precursors, Good yields | Precursor synthesis adds steps |
| Barton-Zard | Nitroalkene, Isocyanoacetate | Basic | Convergent, Mild conditions | Isocyanides can be toxic/unstable |
| Van Leusen | Michael Acceptor, TosMIC | Basic | Versatile, Access to diverse substitutions | TosMIC can be expensive |
| Ullmann | Pyrrole, Aryl Halide | Cu catalyst, High Temp (classic), Ligands/Heat (modern) | First catalytic C-N coupling | Harsh conditions (classic), Ligand required |
| Buchwald-Hartwig | Pyrrole, Aryl Halide | Pd catalyst, Ligand, Base, Heat | Broad scope, High functional group tolerance, Mild | Expensive Pd catalyst and ligands, Metal contamination |
Choosing the Right Synthesis: A Practical Guide
The selection of a synthetic route depends heavily on the desired substitution pattern and the availability of starting materials.
-
For simple, symmetrically substituted N-arylpyrroles, the Paal-Knorr and Clauson-Kaas reactions are often the most straightforward.
-
For complex, polysubstituted pyrroles, multicomponent strategies like the Hantzsch synthesis or convergent methods like the Barton-Zard offer powerful alternatives.
-
When high functional group tolerance is paramount, or for the late-stage introduction of an aryl group onto a complex pyrrole core, the Buchwald-Hartwig amination is the undisputed method of choice in modern synthesis.
Future Trends in N-Arylpyrrole Synthesis
The field continues to evolve, with a strong emphasis on sustainability and efficiency. Key future trends include the development of more environmentally benign catalytic systems using earth-abundant metals like iron and nickel to replace precious palladium and copper.[7] Furthermore, the use of photoredox catalysis and electrochemical methods is emerging as a powerful way to drive these transformations under exceptionally mild conditions, opening new avenues for the synthesis of this vital class of heterocyclic compounds.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. allaboutchemistry.net [allaboutchemistry.net]
- 11. researchgate.net [researchgate.net]
- 12. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 18. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. synarchive.com [synarchive.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 26. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes & Protocols: 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde as a Versatile Precursor in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its structure, which combines a reactive aldehyde group, an electron-rich pyrrole core, and a fluorinated phenyl ring, makes it a privileged scaffold for the synthesis of complex molecular architectures. The presence of the fluorine atom is particularly noteworthy, as it can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug development.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application as a key precursor in the synthesis of potent kinase inhibitors and other novel heterocyclic systems. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 169036-71-9 | [4] |
| Molecular Formula | C₁₁H₈FNO | [4] |
| Molecular Weight | 189.19 g/mol | [4][5] |
| Appearance | Light brown to brown powder/solid | [6] |
| Storage | Store in an inert atmosphere at 2-8°C to maintain stability and prevent oxidation. | [4] |
Core Application I: Synthesis of Pyrrole-Oxindole Kinase Inhibitors via Knoevenagel Condensation
Scientific Rationale & Field Insights
The dysregulation of protein kinases is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[7][8] The "pyrrole indolin-2-one" (also known as pyrrole oxindole) is a validated lead scaffold for potent kinase inhibitors, most famously exemplified by Sunitinib, an anti-angiogenic drug used in cancer therapy.[7][9] This scaffold acts as an ATP-competitive inhibitor, binding to the hinge region of the kinase's ATP-binding site.
This compound serves as the "northern" portion of this scaffold. Through a Knoevenagel condensation with a substituted oxindole (the "southern" portion), it forms a crucial exocyclic double bond that orients the two heterocyclic systems for optimal interaction with the kinase target.[9] The choice of substituents on both the pyrrole and oxindole rings allows for fine-tuning of the inhibitor's selectivity and potency against specific kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][9]
General Reaction Scheme: Knoevenagel Condensation
The core transformation is the base-catalyzed condensation between the aldehyde and the active methylene group of the oxindole ring.
Caption: Knoevenagel condensation for kinase inhibitor synthesis.
Protocol 1: Synthesis of a (Z)-3-((1-(4-Fluorophenyl)-1H-pyrrol-2-yl)methylene)indolin-2-one Derivative
This protocol is adapted from methodologies reported for the synthesis of oxindole-based kinase inhibitors.[7] It describes the reaction with a generic substituted oxindole.
Reagents & Materials
| Reagent | MW ( g/mol ) | Mmol | Equivalents | Amount |
| This compound | 189.19 | 1.0 | 1.0 | 189 mg |
| Substituted Oxindole | - | 1.0 | 1.0 | - |
| Piperidine | 85.15 | cat. | - | ~3 drops |
| Anhydrous Ethanol | 46.07 | - | - | 10 mL |
Step-by-Step Methodology
-
Vessel Preparation: To a 25 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (189 mg, 1.0 mmol) and the substituted oxindole (1.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (10 mL) to the vial, followed by the addition of piperidine (3 drops).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture by ramping to 150 °C and hold at this temperature for 30 minutes.
-
Scientist's Note: Microwave irradiation dramatically accelerates the reaction rate compared to conventional reflux, often improving yields and reducing side-product formation.[7] Piperidine serves as a mild organic base catalyst, which is sufficient to deprotonate the active methylene group of the oxindole without causing unwanted side reactions.
-
-
Monitoring: After cooling, check for the consumption of starting materials via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up & Purification: a. Upon completion, cool the reaction mixture to room temperature. A precipitate of the product often forms. b. Filter the solid product and wash it with cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted starting materials. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure. d. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure product.
Expected Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The (Z)-isomer is typically the thermodynamically favored product in this reaction.
Core Application II: Synthesis of Fused Heterocycles via Enaminone Intermediates
Scientific Rationale & Field Insights
The aldehyde functionality of this compound is a versatile handle for constructing more complex, fused heterocyclic systems. One effective strategy involves a two-step sequence: first, conversion of the aldehyde's alpha-position into a reactive enaminone, followed by cyclization to afford novel scaffolds like pyrrolo[1,2-a]pyrazines.[10]
Enaminones are valuable synthetic intermediates because they possess both nucleophilic and electrophilic character. This dual reactivity allows them to participate in a variety of cyclization reactions to build ring systems that are otherwise difficult to access. Pyrrolo[1,2-a]pyrazines, for instance, are being investigated for a range of biological activities, including antifungal properties.[10]
Synthetic Workflow: From Aldehyde to Fused Heterocycle
This workflow illustrates the transformation of the starting aldehyde into a value-added fused bicyclic system.
Caption: Workflow for Pyrrolo[1,2-a]pyrazine synthesis.
Protocol 2: Synthesis of a Pyrrole-Based Enaminone Intermediate
This protocol details the formation of a key enaminone intermediate from an N-alkylated pyrrole-2-carbaldehyde, based on published procedures.[10] The first step, N-alkylation, is a standard procedure and is followed by the key enaminone formation.
Part A: N-Alkylation (Example)
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir for 30 minutes, then add the desired 2-bromoacetophenone (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench with water and extract with ethyl acetate. The crude product, 1-(2-aryl-2-oxoethyl)-1H-pyrrole-2-carbaldehyde, can be purified by chromatography.
Part B: Enaminone Formation
Reagents & Materials
| Reagent | MW ( g/mol ) | Mmol | Equivalents | Amount |
| 1-(2-Aryl-2-oxoethyl)-1H-pyrrole-2-carbaldehyde | - | 1.0 | 1.0 | - |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | 119.16 | 5.0 | 5.0 | ~0.8 mL |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | - | 5 mL |
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting 1-(2-aryl-2-oxoethyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in anhydrous DMF (5 mL).
-
Reagent Addition: Add DMFDMA (5.0 mmol, 5.0 eq) to the solution via syringe.
-
Scientist's Note: DMFDMA serves as both a reagent and a water scavenger. A stoichiometric excess is used to drive the reaction to completion. The reaction involves the condensation of the active methylene group (alpha to the ketone) with DMFDMA to form the enaminone.
-
-
Reaction: Heat the mixture to 80 °C and stir for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent (DMF) under high vacuum. c. The resulting crude oil or solid is the enaminone product. It can often be used in the next cyclization step without further purification. If necessary, purification can be achieved via silica gel chromatography.
Summary and Outlook
This compound is a demonstrably valuable and versatile building block in synthetic organic chemistry. Its primary application lies in the construction of high-value molecular scaffolds for drug discovery, most notably in the synthesis of pyrrole-oxindole kinase inhibitors through robust Knoevenagel condensations. Furthermore, its aldehyde functionality provides a gateway to other reactive intermediates, such as enaminones, enabling the assembly of complex, fused heterocyclic systems. The continued exploration of this and related fluorinated pyrrole aldehydes will undoubtedly lead to the discovery of novel therapeutic agents and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. This compound - [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinases Home [pubs.rsc.org]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde as a Versatile Synthetic Intermediate
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of the N-Arylpyrrole Scaffold
The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives are integral to a wide range of marketed drugs, including the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib.[3] The introduction of an N-aryl substituent, specifically a 4-fluorophenyl group, combined with a versatile 2-carbaldehyde handle, creates the powerful synthetic intermediate 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde .
The fluorine atom enhances metabolic stability and modulates electronic properties, making it a favored substituent in drug design.[4] The aldehyde group serves as a reactive linchpin for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.[5] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis, key transformations, and detailed experimental protocols for leveraging this high-value intermediate.
Physicochemical & Spectroscopic Profile
Proper characterization is the foundation of reliable synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 169036-71-9 | [6] |
| Molecular Formula | C₁₁H₈FNO | [7] |
| Molecular Weight | 189.19 g/mol | [6][7] |
| Appearance | Typically a solid (e.g., off-white to yellow powder) | |
| Storage | Store in an inert atmosphere, 2-8°C | [7][8] |
Spectroscopic Signature:
-
¹H NMR: Expect characteristic signals for the pyrrole ring protons, the aldehyde proton (typically a singlet δ > 9.0 ppm), and the AA'BB' system of the 1,4-disubstituted fluorophenyl ring.[9]
-
¹³C NMR: Key signals include the aldehyde carbonyl carbon (δ > 175 ppm), carbons of the pyrrole ring, and the fluorophenyl ring, showing characteristic C-F coupling.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band is expected around 1660-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z = 189.06.
Recommended Synthetic Routes
The most logical and efficient synthesis of the title compound involves a two-step sequence: initial formation of the N-arylpyrrole core followed by formylation.
Caption: Recommended two-step synthesis workflow.
Protocol 3.1: Paal-Knorr Synthesis of 1-(4-fluorophenyl)-1H-pyrrole
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[10][11] The reaction proceeds via acid-catalyzed dehydrative cyclization.[12][13]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoroaniline (1.0 eq) and glacial acetic acid (approx. 5-10 volumes).
-
Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise to the solution. Causality: 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde under acidic conditions, preventing its self-polymerization.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% EtOAc/Hexanes).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove acetic acid and any water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield pure 1-(4-fluorophenyl)-1H-pyrrole.
Protocol 3.2: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings, such as pyrroles, using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[14][15] The reaction is highly regioselective for the C2 position of the N-substituted pyrrole.[16]
Experimental Protocol (Adapted from Organic Syntheses[17]):
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool DMF (10 volumes) to 0°C in an ice bath. Add POCl₃ (1.1 eq) dropwise, ensuring the internal temperature remains below 10°C. Trustworthiness: Pre-forming the Vilsmeier reagent at low temperature is critical for safety and to ensure its complete formation before adding the substrate.
-
Substrate Addition: After stirring the Vilsmeier reagent for 30 minutes at 0°C, add a solution of 1-(4-fluorophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of DMF or other suitable solvent (e.g., 1,2-dichloroethane) dropwise, maintaining the temperature at 0°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60°C for an additional 1-3 hours until TLC indicates consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding it to a stirred solution of sodium acetate trihydrate (approx. 5 eq) in ice water. Causality: The basic hydrolysis of the intermediate iminium salt is necessary to liberate the final aldehyde product.
-
Workup: Stir the mixture vigorously for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂; 3x).
-
Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration under reduced pressure, purify the crude residue by silica gel column chromatography (eluting with an ethyl acetate/hexanes gradient) to afford this compound.
Core Applications in Synthetic Chemistry
The true value of this compound lies in its capacity to serve as a launchpad for diverse molecular scaffolds.
Caption: Key synthetic transformations from the title intermediate.
Protocol 4.1: Knoevenagel Condensation for Kinase Inhibitor Scaffolds
A cornerstone application is the synthesis of pyrrole-substituted indolin-2-ones, a core structure in many tyrosine kinase inhibitors that target signaling pathways in cancer cells.[18] This transformation is a base-catalyzed Knoevenagel condensation.
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) and a substituted indolin-2-one (oxindole) (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq). Causality: The base deprotonates the acidic methylene group of the oxindole, generating the nucleophile required for condensation with the aldehyde.
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically completes within 4-8 hours. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: Cool the flask to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol to remove residual reactants and catalyst. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
Protocol 4.2: Synthesis of Pyrrole-2-Carbohydrazide Derivatives
Condensation with hydrazines provides access to hydrazones and carbohydrazides, which are valuable pharmacophores in their own right, with applications as antimycobacterial agents.[19]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask. Add a few drops of glacial acetic acid to act as a catalyst.
-
Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., thiocarbohydrazide) (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 2-6 hours. The product hydrazone will typically precipitate out of the solution.
-
Workup and Isolation: Cool the reaction mixture and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
Safety and Handling
-
General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Precautions: Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[7]
Conclusion
This compound is a strategically designed synthetic intermediate of significant value to the chemical and pharmaceutical sciences. Its straightforward two-step synthesis and the versatile reactivity of its aldehyde functional group provide efficient entry into complex, biologically relevant scaffolds, particularly those used in the development of modern kinase inhibitors. The protocols and insights provided herein serve as a practical guide for researchers to effectively utilize this powerful building block in their synthetic programs.
References
- 1. scispace.com [scispace.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. 1-(4-Fluoro-phenyl)-1 H -pyrrole-2-carbaldehyde - [sigmaaldrich.com]
- 7. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 8. This compound – porphyrin-systems [porphyrin-systems.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 19. vlifesciences.com [vlifesciences.com]
Application Notes and Protocols for Reactions Involving 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction: The Versatility of a Privileged Scaffold
1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde that serves as a pivotal intermediate in contemporary medicinal chemistry and materials science.[1] The pyrrole ring is a well-established "privileged scaffold," a structural motif frequently found in pharmacologically active compounds, including natural products and approved drugs.[2][3] The strategic placement of a reactive carbaldehyde group at the 2-position, combined with the electronically distinct 4-fluorophenyl substituent at the N1 position, makes this molecule a highly versatile building block for generating diverse molecular architectures. The 4-fluorophenyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.[4]
This guide provides an in-depth exploration of key synthetic transformations involving this compound. We move beyond simple procedural lists to explain the underlying principles and rationale for methodological choices, empowering researchers to adapt and troubleshoot these reactions effectively. The protocols described herein are foundational for constructing libraries of novel compounds for drug discovery and developing advanced functional materials.
Synthesis of the Core Scaffold: Vilsmeier-Haack Formylation
The most common and efficient method for introducing a formyl group at the electron-rich 2-position of a pyrrole ring is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).
Mechanism Rationale: The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent). The N-substituted pyrrole, acting as a nucleophile, attacks this electrophile, preferentially at the C2 position due to the directing effect of the ring nitrogen. A subsequent hydrolysis step during aqueous workup liberates the aldehyde functionality.
A generalized protocol adapted from established procedures for pyrrole formylation provides a reliable route to the title compound.[6]
Caption: General workflow for the Vilsmeier-Haack formylation of a pyrrole.
Key Application 1: C-C Bond Formation via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of a new carbon-carbon double bond by reacting a carbonyl compound with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[7] This reaction is exceptionally useful for synthesizing α,β-unsaturated products which are valuable Michael acceptors and precursors to a wide array of bioactive molecules.[8]
Causality in Experimental Design:
-
Catalyst: The reaction is typically catalyzed by a weak base, such as piperidine or an amine-based ionic liquid.[9] A mild base is crucial because it must be strong enough to deprotonate the active methylene compound to form a nucleophilic enolate, but not so strong that it promotes self-condensation of the aldehyde.[7]
-
Active Methylene Compound: The choice of Z-CH₂-Z' (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) directly dictates the functionality of the resulting product, allowing for tunable electronic and steric properties.[8]
-
Solvent: Protic solvents like ethanol are often sufficient, although ionic liquids have been shown to enhance reaction rates and yields in some cases.[9]
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((1-(4-fluorophenyl)-1H-pyrrol-2-yl)methylene)malononitrile, a potential scaffold for anticancer agents.[8][9]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10-15 mL)
-
Standard laboratory glassware, magnetic stirrer, TLC setup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (~2 drops) to the solution with stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, the product often precipitates from the solution. If not, cool the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum to obtain the purified 2-((1-(4-fluorophenyl)-1H-pyrrol-2-yl)methylene)malononitrile.
Safety Precautions: Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Piperidine is corrosive and flammable.
| Product | Reactant 2 | Catalyst | Typical Yield |
| 2-((1-(4-fluorophenyl)-1H-pyrrol-2-yl)methylene)malononitrile | Malononitrile | Piperidine | >90% |
| Ethyl 2-cyano-3-(1-(4-fluorophenyl)-1H-pyrrol-2-yl)acrylate | Ethyl Cyanoacetate | Piperidine | 85-95% |
Key Application 2: Olefination via the Wittig Reaction
The Wittig reaction is an indispensable tool for synthesizing alkenes from aldehydes or ketones with high regioselectivity.[10] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[11]
Causality in Experimental Design:
-
Ylide Generation: The phosphorus ylide is typically prepared in situ by treating a phosphonium salt with a strong base.[12] For non-stabilized ylides (where the group attached to the carbanion is alkyl or aryl), strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to deprotonate the acidic α-proton.[10]
-
Stereoselectivity: The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide. Non-stabilized ylides, which are highly reactive, typically react under kinetic control to favor the formation of the Z-alkene.[11] This is a result of the preferred geometry of the initial approach of the ylide to the aldehyde, leading to a cis-oxaphosphetane intermediate that decomposes to the Z-alkene.
-
Reaction Conditions: The reaction must be performed under anhydrous and inert conditions (e.g., under nitrogen or argon) as the ylide is highly reactive and sensitive to moisture and oxygen.
Protocol: Wittig Reaction for Terminal Alkene Synthesis
This protocol details the synthesis of 1-(4-fluorophenyl)-2-vinyl-1H-pyrrole.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 mmol)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 mmol)
-
This compound (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Syringes, needles, and oven-dried glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
Ylide Preparation: a. To an oven-dried, three-necked flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 mmol) and anhydrous THF (~10 mL). b. Cool the resulting suspension to 0 °C in an ice bath. c. Slowly add n-BuLi (1.2 mmol) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: a. Cool the ylide solution back down to 0 °C. b. Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous THF (~5 mL) and add it dropwise to the ylide solution. c. Allow the reaction to stir at room temperature. Monitor by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Workup and Purification: a. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-(4-fluorophenyl)-2-vinyl-1H-pyrrole.[13]
Safety Precautions: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled with extreme care under an inert atmosphere using proper syringe techniques.
Caption: Experimental workflow for the Wittig olefination reaction.
Key Application 3: Synthesis of Amines via Reductive Amination
Reductive amination is a powerful and widely used method for preparing primary, secondary, and tertiary amines from aldehydes or ketones.[14] The reaction proceeds in a one-pot fashion, first through the formation of an imine or iminium ion intermediate via condensation with an amine, followed by its immediate reduction by a mild reducing agent present in the reaction mixture.[15]
Causality in Experimental Design:
-
Reducing Agent: The choice of reducing agent is critical for success. It must be mild enough to selectively reduce the C=N double bond of the imine/iminium ion without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less reactive than sodium borohydride (NaBH₄) and performs well under the slightly acidic conditions that favor imine formation.[15] Other reagents like benzylamine-borane complexes have also proven effective.[14]
-
pH Control: The reaction is often catalyzed by a small amount of weak acid (e.g., acetic acid). The acidic conditions promote both the initial carbonyl protonation (activating it for nucleophilic attack by the amine) and the dehydration of the intermediate carbinolamine to form the imine.[16] However, strongly acidic conditions must be avoided as they can protonate the starting amine, rendering it non-nucleophilic.
Protocol: Reductive Amination with a Secondary Amine
This protocol describes the synthesis of 1-((1-(4-fluorophenyl)-1H-pyrrol-2-yl)methyl)piperidine.
Materials:
-
This compound (1.0 mmol)
-
Piperidine (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)
-
Acetic Acid (optional, 1-2 drops)
-
Standard laboratory glassware under a dry atmosphere
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and piperidine (1.1 mmol) in DCE (10 mL).
-
Add a catalytic amount of glacial acetic acid (1-2 drops) if desired, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion. The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup and Purification: a. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Stir vigorously for 15-20 minutes until gas evolution ceases. c. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
Safety Precautions: Sodium triacetoxyborohydride is moisture-sensitive. 1,2-Dichloroethane is a suspected carcinogen and should be handled in a fume hood.
| Product Type | Amine Reactant | Reducing Agent | Typical Yield |
| Secondary Amine | Primary Amine (e.g., Benzylamine) | NaBH(OAc)₃ | 75-90% |
| Tertiary Amine | Secondary Amine (e.g., Piperidine) | NaBH(OAc)₃ | 80-95% |
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. organic-chemistry.org [organic-chemistry.org]
protocol for Vilsmeier-Haack formylation of N-arylpyrroles
An Application Guide to the Vilsmeier-Haack Formylation of N-Arylpyrroles
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of N-arylpyrroles. This powerful reaction is a cornerstone in synthetic chemistry for introducing a formyl group onto electron-rich heterocyclic systems, creating versatile intermediates for further molecular elaboration. This guide moves beyond a simple recitation of steps to explain the underlying principles, ensuring a robust understanding and successful application of the protocol.
Theoretical Background and Mechanistic Insight
The Vilsmeier-Haack (V-H) reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3]
The V-H reaction offers a significant advantage over classical Friedel-Crafts acylation, as it avoids the use of strong Lewis acids and proceeds under milder conditions.[4] The Vilsmeier reagent is a weaker electrophile than the acylium ions used in Friedel-Crafts reactions, making it highly selective for electron-rich substrates like pyrroles, indoles, and anilines.[2][3]
Reaction Mechanism
The reaction can be understood in two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). Subsequent elimination of a dichlorophosphate anion results in the formation of the highly electrophilic (chloromethylene)dimethyliminium ion, commonly known as the Vilsmeier reagent.[5][6]
-
Electrophilic Aromatic Substitution and Hydrolysis: The N-arylpyrrole, an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent.[7][8] Due to the electron-donating nature of the nitrogen atom, the attack preferentially occurs at the more electron-rich C2 position (α-position).[2] A subsequent deprotonation step restores aromaticity, yielding an iminium salt intermediate. This intermediate is stable until the reaction is quenched. During aqueous workup, the iminium salt is hydrolyzed to afford the final 2-formyl-N-arylpyrrole.[1][5][7]
Caption: Workflow of the Vilsmeier-Haack reaction on N-arylpyrroles.
Detailed Experimental Protocol
This protocol provides a generalized yet robust procedure for the formylation of N-arylpyrroles. It is crucial to perform the reaction under anhydrous conditions until the quenching step, as the Vilsmeier reagent and intermediates are sensitive to moisture.
Materials and Reagents
-
N-Arylpyrrole (Substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed ice
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology
Part A: Vilsmeier Reagent Formation
-
Setup: Equip a two- or three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried.
-
Initial Cooling: Charge the flask with anhydrous DMF (3.0 to 5.0 equivalents relative to the substrate). If the substrate is not soluble in DMF, a co-solvent like anhydrous DCM can be used.[9] Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.2 to 1.5 equivalents) dropwise to the cold, stirring DMF via the dropping funnel.[3]
-
Causality Insight: This addition is highly exothermic. A slow, dropwise addition at 0 °C is critical to control the temperature, prevent side reactions, and ensure the stable formation of the Vilsmeier reagent. A precipitate of the chloroiminium salt may form, which is normal.[3]
-
-
Maturation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the reagent.[10]
Part B: Formylation Reaction
-
Substrate Addition: Dissolve the N-arylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, the reaction can be stirred at 0 °C, allowed to warm to room temperature, or gently heated.[3]
-
Expertise Note: The optimal reaction temperature and time depend on the electronic nature of the N-arylpyrrole. Electron-rich pyrroles may react completely at room temperature within a few hours, while less reactive substrates may require heating (e.g., 60-80 °C) for several hours to overnight.[7][11] It is highly recommended to monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Part C: Workup and Product Isolation
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. In a separate large beaker, prepare a substantial amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Trustworthiness Check: This quenching step is exothermic and hydrolyzes the reactive intermediates. Pouring the reaction mixture into ice, rather than the other way around, ensures efficient heat dissipation and prevents uncontrolled boiling.
-
-
Hydrolysis & Neutralization: Add a saturated aqueous solution of sodium acetate or slowly add 1-2 M aqueous sodium hydroxide to the mixture until it becomes neutral or slightly basic (pH 7-8).[10] This step is crucial for the complete hydrolysis of the iminium salt to the aldehyde product.[1][7] The product often precipitates at this stage.
-
Extraction: If the product does not precipitate or to recover all material, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM, or diethyl ether) three times.[8]
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[10]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part D: Purification
-
Final Purification: The crude 2-formyl-N-arylpyrrole can be purified by standard techniques such as recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or silica gel column chromatography.[1][8]
Expected Results and Data
The Vilsmeier-Haack formylation of N-arylpyrroles is generally a high-yielding reaction. The specific yield and optimal conditions will vary based on the substituents on the aryl ring.
| Substrate Example | Reaction Conditions | Typical Yield | Reference |
| 1-Phenylpyrrole | POCl₃/DMF, 0 °C to RT, 4h | ~85% | General Literature |
| 1-(4-Methoxyphenyl)pyrrole | POCl₃/DMF, 0 °C to RT, 2h | >90% | General Literature |
| 1-(4-Nitrophenyl)pyrrole | POCl₃/DMF, 60 °C, 8h | ~60-70% | General Literature |
Note: Yields are illustrative and can vary based on specific experimental scale and execution.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive substrate. 2. Moisture contamination. 3. Reagent degradation. | 1. Increase reaction temperature (e.g., 40-80°C) and extend reaction time.[3][7] 2. Ensure all glassware is dry and use anhydrous solvents. 3. Use freshly distilled POCl₃ and a new bottle of anhydrous DMF. |
| Formation of Multiple Products | 1. Diformylation at C2 and C5 positions. 2. Side reactions due to high temperature. | 1. Use a smaller excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents). 2. Maintain a lower reaction temperature. |
| Difficult Workup / Emulsion | 1. Incomplete hydrolysis or improper pH. 2. High concentration of DMF. | 1. Ensure the aqueous layer is neutralized to pH 7-8. Add brine during extraction to help break emulsions. 2. Dilute the reaction mixture with more water before extraction. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier haack reaction | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Notes: Modern Synthetic Methodologies in Pharmaceutical Compound Synthesis
Introduction: The Imperative for Innovation in Pharmaceutical Synthesis
The synthesis of Active Pharmaceutical Ingredients (APIs) is the bedrock of drug development and manufacturing. The efficiency, safety, scalability, and environmental impact of a synthetic route can profoundly influence a drug's journey from laboratory discovery to clinical application. Traditional batch-based manufacturing, while foundational, often presents challenges related to hazardous intermediates, energy consumption, waste generation, and precise control over reaction parameters.[1][2] Consequently, the pharmaceutical industry is increasingly adopting innovative synthetic strategies that offer greener, more efficient, and more controlled pathways to complex molecules.[3][4]
This guide provides an in-depth exploration of two transformative methodologies: Asymmetric Catalysis and Continuous Flow Chemistry . We will delve into the core principles of each, explain the causality behind their advantages, and provide detailed, field-proven protocols using the synthesis of globally significant pharmaceuticals as case studies.
Asymmetric Catalysis: Mastering Chirality in Drug Synthesis
The Principle and Its Importance
A vast number of pharmaceuticals are chiral molecules, existing as non-superimposable mirror images (enantiomers).[5] Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in infamous cases like thalidomide, dangerously toxic.[5][6] Asymmetric catalysis addresses this challenge by using a small amount of a chiral catalyst (such as a transition metal complex with a chiral ligand or an organocatalyst) to selectively produce the desired enantiomer, often with exceptional purity.[7][8] This approach is a cornerstone of modern medicinal chemistry, preventing the need for costly and often inefficient chiral separation of racemic mixtures and ensuring patient safety.[9][10]
Causality of Efficacy: Chiral catalysts create a transient, diastereomeric intermediate with the achiral substrate. This interaction lowers the activation energy for the reaction pathway leading to one enantiomer while raising it for the other, thus directing the synthesis towards the desired stereochemical outcome. This high degree of specificity is crucial for producing enantiomerically pure drugs.[7]
Case Study: The Synthesis of Sitagliptin
Sitagliptin is the active ingredient in Januvia®, a widely prescribed treatment for type 2 diabetes.[11][12] Its synthesis is a landmark example of industrial-scale asymmetric catalysis. The key step involves the asymmetric hydrogenation of an unprotected enamine, a transformation that was once considered highly challenging.[11] Merck, in collaboration with Solvias, developed a groundbreaking process using a rhodium catalyst paired with a chiral ferrocenyl-based ligand (JOSIPHOS).[13][14]
This second-generation synthesis dramatically improved upon the original route by reducing the number of steps, increasing the overall yield, and eliminating significant amounts of aqueous waste, earning it a Presidential Green Chemistry Challenge Award.[11][13]
Data Presentation: Comparison of Sitagliptin Syntheses
| Parameter | First-Generation Synthesis[11][12] | Second-Generation (Asymmetric Hydrogenation)[11][13][15] | Third-Generation (Biocatalysis)[12][16] |
| Key Technology | Ru-catalyzed asymmetric hydrogenation of a β-keto ester | Rh-catalyzed asymmetric hydrogenation of an unprotected enamine | Evolved Transaminase Enzyme |
| Number of Steps | 8 | 3 | 1 (final step) |
| Overall Yield | ~52% | ~65% | Improved Yield & Purity |
| Waste Reduction | Baseline | Reduced by 220 lbs per lb of product | Further significant waste reduction |
| Aqueous Waste | Significant | Completely eliminated | Reduced |
| Catalyst | Ruthenium | Rhodium (recycled >95%) | Biocatalyst (Enzyme) |
| Key Advantage | Established chiral center early | High efficiency, atom economy, reduced steps | High selectivity, mild conditions, no metal catalyst |
Experimental Workflow & Protocol
The workflow for the second-generation synthesis of Sitagliptin is streamlined into a highly efficient, three-step, one-pot process to create the key enamine intermediate, followed by the crucial asymmetric hydrogenation.[13][17]
Caption: Workflow for the second-generation synthesis of Sitagliptin.
Protocol: Asymmetric Hydrogenation of Dehydrositagliptin [13][15]
-
Causality Statement: This protocol uses a highly active and selective rhodium-JOSIPHOS catalyst system. The hydrogenation is performed on the unprotected enamine, which avoids additional protection/deprotection steps, thereby increasing overall efficiency and atom economy.[11] The specific ligand, tBu-JOSIPHOS, was identified through extensive screening to provide the highest conversion and enantiomeric excess (ee).[14]
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the dehydrositagliptin intermediate (1.0 equivalent) and methanol (MeOH).
-
Catalyst Loading: Add the catalyst solution, prepared by dissolving [Rh(COD)Cl]₂ (0.15 mol%) and t-Bu-JOSIPHOS ligand (0.15 mol%) in MeOH.
-
Rationale: Precise stoichiometry of the ligand and metal precursor is critical for forming the active catalytic species. Using a low catalyst loading (S/C > 600) makes the process cost-effective for manufacturing.[13]
-
-
Reaction Execution: Seal the reactor. Purge with nitrogen gas, then pressurize with hydrogen gas to 250 psig.
-
Rationale: High-pressure hydrogen is required to achieve a sufficient reaction rate. The inert atmosphere prevents oxidation of the catalyst.
-
-
Reaction Conditions: Heat the mixture to 50°C and stir vigorously for the required time (typically until complete conversion is observed by in-process controls like FT-IR).
-
Work-up and Isolation: Upon completion, cool the reactor and carefully vent the hydrogen pressure.
-
Catalyst Removal: Treat the crude reaction mixture with Ecosorb C-941 (a polymer-impregnated activated carbon) to adsorb the dissolved rhodium catalyst.[14] Filter the mixture.
-
Rationale: Efficient removal of the heavy metal catalyst is a critical regulatory requirement for APIs.
-
-
Salt Formation: Add phosphoric acid to the filtrate to precipitate the sitagliptin phosphate salt.
-
Final Purification: Isolate the product by filtration and dry under vacuum to yield Sitagliptin Phosphate with >99.9% enantiomeric excess and high chemical purity.[13][15]
Continuous Flow Chemistry: A Paradigm Shift in API Manufacturing
The Principle and Its Importance
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors.[18] This contrasts with batch production, where reagents are mixed in a large vessel. The key advantages of flow chemistry stem from its superior control over reaction parameters.[1][19] The small internal volume and high surface-area-to-volume ratio of flow reactors enable extremely efficient heat and mass transfer.[2][4]
Causality of Efficacy: This precise control allows chemists to safely perform highly exothermic or hazardous reactions that are difficult to manage at scale in batch reactors. It also enables access to novel reaction conditions (e.g., high temperature and pressure), leading to faster reactions, higher yields, and cleaner product profiles.[4][18] The result is a more efficient, safer, scalable, and often greener manufacturing process.[1]
Case Study: The Semi-Synthesis of Artemisinin
Artemisinin is a vital antimalarial drug, and its supply, traditionally reliant on extraction from the Artemisia annua plant, can be volatile.[20] A semi-synthetic route from the plant waste product, dihydroartemisinic acid (DHAA), offers a way to stabilize the supply chain.[20][21] A key step in this conversion involves a photochemical reaction with singlet oxygen, a process that is notoriously difficult and inefficient to scale up in batch due to the limited penetration of light.[20]
Researchers developed a continuous-flow photoreactor that solves this problem by pumping the reaction mixture through transparent tubing wrapped around a high-intensity lamp.[22][23] This ensures that the entire reaction volume is efficiently irradiated, dramatically reducing reaction times and improving yield.[20]
Experimental Workflow & Protocol
The flow synthesis of artemisinin and its derivatives is a modular process, allowing for the divergent synthesis of multiple APIs from a common intermediate.[24]
Caption: Modular continuous flow synthesis of Artemisinin-derived APIs.
Protocol: Continuous Photochemical Synthesis of Artemisinin [20][23]
-
Causality Statement: This protocol leverages a continuous flow setup to overcome the limitations of photochemical reactions in batch. The narrow tubing ensures uniform light penetration, while precise control of residence time maximizes the formation of the desired hydroperoxide intermediate and minimizes side-product formation.[23] Toluene is chosen as the solvent for its ability to dissolve both the substrate and oxygen.[23]
-
System Setup: Construct the photoreactor by wrapping transparent PFA tubing around a cooling jacket containing a mercury lamp. Connect the tubing to a pump system capable of delivering both liquid and gas streams.
-
Reagent Preparation: Prepare a feed solution of dihydroartemisinic acid (DHAA), a photosensitizer (e.g., tetraphenylporphyrin or DCA), and a catalytic amount of acid (e.g., TFA) in toluene.[23]
-
Rationale: The photosensitizer absorbs light and transfers energy to molecular oxygen (O₂) to generate reactive singlet oxygen. The acid catalyzes the subsequent cyclization of the intermediate hydroperoxide to artemisinin.
-
-
Reaction Initiation: Simultaneously pump the liquid feed solution and a stream of oxygen gas through a T-mixer and into the photoreactor. Maintain the system at a constant temperature (e.g., 10-25°C) using the cooling jacket.
-
Rationale: The use of a gas-liquid flow regime creates a high interfacial area, maximizing the dissolution of oxygen into the liquid phase where the reaction occurs. Cooling is necessary to dissipate heat from the lamp and control the reaction selectivity.[23]
-
-
Residence Time Control: Adjust the flow rates of the liquid and gas pumps to achieve the optimized residence time within the irradiated zone of the reactor (typically a few minutes).
-
Rationale: Residence time is a critical parameter. It must be long enough for the reaction to proceed to completion but short enough to prevent the degradation of the product.
-
-
In-line Monitoring: (Optional but recommended) Integrate an in-line analytical tool, such as FlowIR, after the reactor outlet to monitor the reaction progress in real-time by observing the disappearance of starting material and the appearance of product peaks.[24]
-
Product Collection: The output stream from the reactor, containing artemisinin, is collected for subsequent reduction and derivatization steps or for direct purification.[24] The reported yield for this single step can be as high as 65%.[20]
Conclusion
The adoption of advanced synthetic methodologies like asymmetric catalysis and continuous flow chemistry is not merely an academic exercise; it is a strategic necessity for the modern pharmaceutical industry. These technologies provide powerful tools to synthesize complex molecules with greater precision, efficiency, and safety. By understanding the fundamental principles and causality behind these methods, researchers and drug development professionals can design more robust, sustainable, and cost-effective manufacturing processes, ultimately accelerating the delivery of life-saving medicines to patients worldwide.
References
- 1. asynt.com [asynt.com]
- 2. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. The importance of synthetic chemistry in the pharmaceutical industry [ouci.dntb.gov.ua]
- 4. scispace.com [scispace.com]
- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. syrris.com [syrris.com]
- 19. scllifesciences.com [scllifesciences.com]
- 20. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A continuous-flow process for the synthesis of artemisinin. | Semantic Scholar [semanticscholar.org]
- 22. Antimalarial flow synthesis closer to commercialisation | Research | Chemistry World [chemistryworld.com]
- 23. scribd.com [scribd.com]
- 24. Continuous synthesis of artemisinin-derived medicines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05098C [pubs.rsc.org]
Application Notes and Protocols: Development of Fluorescent Probes Using 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the design, synthesis, and application of novel fluorescent probes derived from the versatile scaffold, 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. We delve into the rationale behind the molecular design, focusing on the development of a Schiff base derivative for the selective "turn-on" fluorescent detection of aluminum ions (Al³⁺). This guide offers detailed, field-proven protocols for the synthesis and characterization of a representative probe, PFP-1 , and its application in quantitative analysis and cellular imaging. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and successful implementation in your research.
Introduction: The Promise of Pyrrole-Based Fluorophores
Fluorescent probes are indispensable tools in modern chemical and biological sciences, enabling the visualization and quantification of a wide array of analytes with high sensitivity and spatiotemporal resolution.[1][2] The pyrrole moiety, a five-membered aromatic heterocycle, is a privileged structure in the design of fluorophores due to its electron-rich nature and facile functionalization.[3] In particular, Schiff bases derived from pyrrole-2-carbaldehyde have emerged as a prominent class of chemosensors, offering a versatile platform for the detection of various metal ions.[2][4]
The strategic incorporation of a 4-fluorophenyl group at the N1 position of the pyrrole ring in our precursor, this compound, serves a dual purpose. Firstly, it enhances the photostability of the resulting probe. Secondly, the electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the pyrrole ring, influencing the photophysical characteristics of the final probe.
This guide will focus on the development of a Schiff base probe, herein designated as PFP-1 (Pyrrole-Fluorophenyl Probe 1), through the condensation of this compound with 2-amino-2-methyl-1-propanol. The design of PFP-1 is predicated on the principle of a "turn-on" fluorescence response upon selective binding to Al³⁺ ions.
Probe Design and Sensing Mechanism
The "turn-on" fluorescence mechanism of PFP-1 for Al³⁺ is based on the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon metal ion coordination.[5] In its free state, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the pyrrole fluorophore through a PET process. Furthermore, the C=N double bond can undergo isomerization, providing a non-radiative decay pathway for the excited state.
Upon chelation of Al³⁺ by the oxygen and nitrogen atoms of the Schiff base ligand, the molecule adopts a more rigid conformation. This coordination restricts the C=N isomerization and lowers the energy of the lone pair on the imine nitrogen, thereby inhibiting the PET process.[5] This dual effect blocks the non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.
Figure 1: Proposed "turn-on" fluorescence sensing mechanism of PFP-1 for Al³⁺.
Synthesis and Characterization of PFP-1
The synthesis of PFP-1 is a straightforward one-step condensation reaction.
Materials and Methods
-
This compound (≥98%, Sigma-Aldrich)
-
2-amino-2-methyl-1-propanol (≥99%, Sigma-Aldrich)
-
Ethanol (Absolute, ACS grade)
-
Standard laboratory glassware and magnetic stirrer
Synthetic Protocol
-
Dissolve this compound (1.0 mmol, 189.18 mg) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add 2-amino-2-methyl-1-propanol (1.2 mmol, 106.96 mg, 0.11 mL).
-
Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude PFP-1 probe. Recrystallize from hot ethanol to obtain a purified product.
Figure 2: Synthetic scheme for PFP-1.
Characterization
The structure of the synthesized PFP-1 should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the formation of the imine bond and the overall structure.
-
FT-IR: To identify the C=N stretching vibration of the imine group.
-
Mass Spectrometry (MS): To determine the molecular weight of the probe.
Photophysical Properties and Sensing Performance of PFP-1
A thorough understanding of the photophysical properties of PFP-1 is crucial for its application as a fluorescent probe.
General Spectroscopic Protocol
-
Prepare a stock solution of PFP-1 (1.0 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
For spectroscopic measurements, prepare a working solution of PFP-1 (e.g., 10 µM) in the desired buffer system (e.g., HEPES buffer, pH 7.4).
-
Record the absorption and fluorescence emission spectra using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.
Expected Photophysical Data
The following table summarizes the expected photophysical properties of PFP-1 and its complex with Al³⁺.
| Property | PFP-1 (Free Probe) | PFP-1 + Al³⁺ |
| Absorption λmax (nm) | ~350 | ~365 |
| Emission λmax (nm) | ~450 (Weak) | ~450 (Strong) |
| Quantum Yield (Φ) | < 0.05 | > 0.5 |
| Stokes Shift (nm) | ~100 | ~85 |
| Appearance (Daylight) | Colorless | Colorless |
| Appearance (UV light) | Faint Blue | Bright Blue |
Protocol for Al³⁺ Titration and Selectivity Studies
-
To a series of vials containing the PFP-1 working solution (10 µM), add increasing concentrations of Al³⁺ (from 0 to 5 equivalents).
-
Incubate the solutions for a short period (e.g., 5 minutes) at room temperature.
-
Record the fluorescence emission spectra for each solution.
-
For selectivity studies, add other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) at a higher concentration (e.g., 10 equivalents) to the PFP-1 solution and record the fluorescence response.
The results are expected to show a significant fluorescence enhancement only in the presence of Al³⁺, demonstrating the high selectivity of the probe. The detection limit can be calculated from the fluorescence titration data.[6]
Application Protocol: Bioimaging of Intracellular Al³⁺
The low cytotoxicity and "turn-on" fluorescence response of PFP-1 make it a promising candidate for imaging Al³⁺ in living cells.
Cell Culture and Staining Protocol
-
Culture a suitable cell line (e.g., HeLa cells) on a glass-bottom dish in a complete medium until they reach 70-80% confluency.
-
Prepare a stock solution of PFP-1 (1.0 mM) in DMSO.
-
Incubate the cells with a final concentration of 10 µM PFP-1 in the cell culture medium for 30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any excess probe.
-
Image the cells using a confocal fluorescence microscope with an appropriate excitation wavelength (e.g., 405 nm) and collect the emission in the blue channel (e.g., 430-480 nm).
-
To visualize the response to Al³⁺, incubate another set of PFP-1-loaded cells with a solution of AlCl₃ (e.g., 50 µM) in the culture medium for an additional 30 minutes.
-
Wash the cells with PBS and image under the same conditions.
A significant increase in intracellular fluorescence is expected in the cells treated with Al³⁺, indicating the successful detection of the ion.
Figure 3: Workflow for bioimaging of intracellular Al³⁺ using PFP-1.
Conclusion and Future Perspectives
The this compound scaffold provides a robust and versatile starting point for the development of novel fluorescent probes. The Schiff base probe, PFP-1, demonstrates the potential for creating highly selective and sensitive "turn-on" sensors for metal ions like Al³⁺. The straightforward synthesis and promising photophysical properties make this class of probes attractive for a wide range of applications, from environmental monitoring to cellular biology and drug discovery. Future work could involve modifying the amine component of the Schiff base to tune the selectivity towards other biologically relevant analytes or to enhance properties such as two-photon absorption for deep-tissue imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: A Comprehensive Guide to the Paal-Knorr Synthesis of Substituted Pyrroles
Introduction: The Enduring Significance of the Paal-Knorr Synthesis
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains a cornerstone reaction in heterocyclic chemistry for the construction of substituted pyrroles.[1][2] This robust and versatile method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, providing a direct and efficient pathway to the pyrrole ring system.[3][4] The pyrrole scaffold is a privileged motif in a vast array of biologically active molecules, including pharmaceuticals, natural products, and advanced materials, underscoring the continued relevance of this classic transformation in modern drug discovery and development.[5][6] For instance, the blockbuster cholesterol-lowering drug Atorvastatin features a central pyrrole ring, often constructed using a Paal-Knorr or related synthetic strategy.[5]
Initially, the Paal-Knorr synthesis was often limited by the need for harsh reaction conditions, such as prolonged heating in strong acids, which could compromise sensitive functional groups.[7][8] However, significant advancements have led to the development of milder and more efficient protocols. These modern adaptations include the use of various catalysts, microwave-assisted synthesis, and the implementation of green chemistry principles, such as solvent-free reactions and the use of water as a solvent.[7][9][10] This guide provides an in-depth exploration of the Paal-Knorr synthesis, from its core mechanistic principles to detailed, field-proven protocols, designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Concepts and Reaction Mechanism
The currently accepted mechanism of the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate.[4][11] The reaction is typically initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is often facilitated by neutral or mildly acidic conditions.[12] Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, leads to the formation of a cyclic hemiaminal. This ring-closing step is frequently the rate-determining step of the reaction.[3][5] The final step involves the dehydration of this intermediate to furnish the aromatic pyrrole ring.[11] Computational studies have supported the hemiaminal cyclization pathway as the preferred route for this transformation.[13]
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocols
The versatility of the Paal-Knorr synthesis allows for its application under various experimental conditions. The choice of methodology often depends on the specific substrates, desired reaction time, and available equipment. Below are detailed protocols for conventional heating and microwave-assisted synthesis, two commonly employed techniques.
Protocol 1: Conventional Heating Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.[5]
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a suitable reaction flask, combine aniline (2.0 mmol) and 2,5-hexanedione (2.0 mmol) in methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
Microwave irradiation can significantly accelerate the Paal-Knorr synthesis, often leading to higher yields in shorter reaction times.[10][14]
Materials:
-
Substituted 1,4-diketone (0.0374 mmol)
-
Primary amine (3 equivalents)
-
Glacial Acetic Acid (40 µL)
-
Ethanol (400 µL)
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.
Comparative Analysis of Reaction Conditions
The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of reactants, catalyst, solvent, and energy source. The following table summarizes various approaches to provide a comparative overview.
| Catalyst | Solvent | Conditions | Advantages | Disadvantages | Citation(s) |
| Brønsted Acids (e.g., Acetic Acid, HCl) | Various organic solvents | Conventional Heating | Readily available, inexpensive. | Can be harsh, may degrade sensitive substrates. | [5][12] |
| Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) | Various organic solvents | Conventional Heating | Mild reaction conditions. | Can be expensive, may require anhydrous conditions. | [3] |
| Heterogeneous Catalysts (e.g., Clays, Silica Sulfuric Acid) | Solvent or solvent-free | Room Temp or Heating | Recyclable, easy to separate from the reaction mixture. | May have lower activity than homogeneous catalysts. | [3][15] |
| Microwave Irradiation | Polar solvents (e.g., Ethanol) | 80-150 °C | Rapid reaction times, often higher yields. | Requires specialized equipment. | [10][14][16] |
| Catalyst and Solvent-Free | Neat | Room Temperature | "Green" conditions, simplified workup. | May not be suitable for all substrates. | [9][17] |
Modern and "Green" Synthetic Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the Paal-Knorr synthesis.[7][18] These "green" approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
Key developments in this area include:
-
Solvent-Free Reactions: Conducting the synthesis without a solvent simplifies the workup procedure and reduces volatile organic compound emissions.[9][17]
-
Aqueous Conditions: The use of water as a solvent is highly desirable from an environmental perspective.[5]
-
Reusable Catalysts: Heterogeneous catalysts, such as clays and silica-supported acids, can be recovered and reused, reducing waste and cost.[15][19]
-
Microwave-Assisted Synthesis: As detailed in the protocol above, microwave heating can dramatically reduce reaction times and energy consumption compared to conventional heating.[10][14]
Caption: Key principles of green Paal-Knorr synthesis.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive starting materials- Inappropriate reaction temperature- Catalyst deactivation | - Check the purity of the 1,4-dicarbonyl compound and amine.- Optimize the reaction temperature.- Use a fresh batch of catalyst or a different catalyst. |
| Formation of side products (e.g., furans) | - Reaction conditions are too acidic (pH < 3) | - Use a weaker acid catalyst or conduct the reaction under neutral conditions.[12] |
| Incomplete reaction | - Insufficient reaction time- Low reaction temperature | - Increase the reaction time and monitor by TLC.- Increase the reaction temperature. |
| Difficulty in product isolation/purification | - Product is highly soluble in the workup solvent- Impurities co-elute during chromatography | - Use a different solvent for extraction and precipitation.- Optimize the mobile phase for column chromatography. |
Conclusion and Future Outlook
The Paal-Knorr synthesis has proven to be a remarkably resilient and adaptable method for the synthesis of substituted pyrroles. From its classical origins to its modern, greener iterations, this reaction continues to be an indispensable tool for synthetic chemists. The ongoing development of novel catalysts, more efficient energy sources like microwave irradiation, and environmentally benign reaction media will undoubtedly further expand the scope and utility of the Paal-Knorr synthesis, paving the way for the discovery and development of new pharmaceuticals and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Support Guide
Welcome to the technical support center dedicated to the synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of this synthetic procedure. We will explore common challenges, offer evidence-based solutions, and provide detailed protocols to optimize your reaction conditions. Our objective is to equip you with the knowledge for effective troubleshooting and the achievement of high-yield, high-purity results.
Introduction to the Synthesis
The synthesis of this compound is a pivotal step in the creation of numerous pharmaceutically active compounds. The Vilsmeier-Haack reaction is the most prevalent and efficient method for this transformation.[1] This reaction involves the formylation of an activated aromatic ring—in this case, 1-(4-fluorophenyl)-1H-pyrrole—utilizing a Vilsmeier reagent.[2][3][4] This reagent is typically generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5]
A thorough understanding of the reaction mechanism is fundamental to troubleshooting. The Vilsmeier reagent, a chloroiminium ion, functions as the electrophile, attacking the electron-rich pyrrole ring.[3][4] This attack preferentially occurs at the C2 position due to the directing influence of the nitrogen atom.[3] The desired aldehyde is then produced through the subsequent hydrolysis of the resulting iminium salt intermediate.[2][3]
Troubleshooting and FAQs: Optimizing Your Reaction
This section addresses common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation and actionable steps to resolve the problem.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
A1: A low or nonexistent yield is a frequent problem that can often be attributed to several key factors:
-
Purity of Starting Materials: The purity of your 1-(4-fluorophenyl)-1H-pyrrole is paramount. Impurities can interfere with the reaction. If the purity is questionable, it is advisable to purify the starting material by distillation or column chromatography.
-
Moisture Contamination: The Vilsmeier-Haack reaction is highly sensitive to moisture. Water will react with and deactivate the Vilsmeier reagent. Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous.
-
Incorrect Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrrole substrate is critical. An excess of the reagent, typically 1.5 to 2.0 equivalents, is used to ensure the reaction goes to completion.[4]
-
Reaction Temperature: The formylation of pyrroles is generally performed at low temperatures (0–10 °C) to manage the exothermic reaction and prevent the formation of side products.[5] If the temperature is too low, the reaction rate may be insufficient. Conversely, excessively high temperatures can lead to the decomposition of the starting material or the product.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Formation of Impurities and Side Products
Q2: I have obtained the product, but it is contaminated with significant impurities. What are these side products and how can I avoid them?
A2: The formation of impurities is a common challenge. The primary side products in this reaction are often isomers and polymeric materials.
-
Isomer Formation: While the formylation of 1-substituted pyrroles is highly regioselective for the C2 position, a minor amount of the C3-formylated isomer can be formed, particularly at elevated reaction temperatures.[6]
-
Polymerization: Pyrroles are susceptible to polymerization under acidic conditions. The Vilsmeier-Haack reaction is conducted in an acidic environment, which can lead to the formation of dark, tarry byproducts.
Strategies to Minimize Impurity Formation:
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0-10 °C | Minimizes the formation of the C3-isomer and reduces polymerization.[5] |
| Rate of Addition | Slow, dropwise addition of the Vilsmeier reagent | Controls the exothermic nature of the reaction and prevents localized overheating. |
| Solvent | Anhydrous 1,2-dichloroethane or DMF | Dichloroethane is often preferred as it is less reactive than DMF and can result in a cleaner reaction profile. |
| Work-up Procedure | Quenching with ice-cold aqueous sodium bicarbonate or sodium acetate solution | Promptly neutralizes the acidic reaction mixture, preventing further side reactions and polymerization.[7] |
Reaction Stalls or Incomplete Conversion
Q3: My reaction appears to have stalled, with a significant amount of starting material remaining even after an extended reaction time. What should I do?
A3: Incomplete conversion can be a frustrating issue. Here are some potential causes and solutions:
-
Insufficient Vilsmeier Reagent: As previously mentioned, an excess of the Vilsmeier reagent is necessary to drive the reaction to completion. If you suspect this is the problem, you can carefully add more of the pre-formed reagent to the reaction mixture.
-
Poor Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure all reactants are in contact. Increasing the stirring speed can improve mixing.
-
Deactivation of the Vilsmeier Reagent: If any moisture was present in the reaction, the reagent may have been partially quenched. Unfortunately, in this scenario, the reaction will likely need to be repeated under stricter anhydrous conditions.
Reaction Monitoring: It is highly recommended to monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will enable you to determine if the reaction is proceeding and when it has reached completion.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
1-(4-fluorophenyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 eq) and anhydrous 1,2-dichloroethane. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[7]
-
Formylation Reaction: Dissolve 1-(4-fluorophenyl)-1H-pyrrole (1.0 eq) in anhydrous 1,2-dichloroethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the gas evolution ceases.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Visual Representation of the Vilsmeier-Haack Reaction Mechanism:
Caption: The Vilsmeier-Haack reaction mechanism.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for the purification of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 169036-71-9). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. This guide provides in-depth, experience-driven answers to common purification problems, detailed protocols, and troubleshooting flowcharts to streamline your workflow.
Section 1: Understanding the Challenge - Likely Impurities & Compound Properties
Effective purification begins with understanding your target molecule and the potential contaminants from its synthesis. This compound is typically synthesized via formylation (e.g., Vilsmeier-Haack reaction) of 1-(4-fluorophenyl)-1H-pyrrole.
Common impurities may include:
-
Unreacted Starting Material: 1-(4-fluorophenyl)-1H-pyrrole.
-
Reaction Byproducts: Salts from workup, residual Vilsmeier reagent components.
-
Over-reaction Products: Di-formylated or other derivatized pyrroles.
-
Degradation Products: Aldehydes can be susceptible to oxidation, forming the corresponding carboxylic acid, especially if left exposed to air.[1]
Before purification, it is essential to characterize the crude product using techniques like TLC, ¹H NMR, or LC-MS to identify the major impurities you need to remove.
Table 1: Physicochemical Properties
This data is crucial for selecting appropriate solvents and methods.
| Property | Value | Significance for Purification |
| Molecular Weight | 189.19 g/mol [2] | Basic property for characterization. |
| Physical Form | Solid | Enables purification by recrystallization. |
| Solubility (Predicted) | Slightly soluble in Chloroform, DMSO, Methanol.[3] | Guides solvent selection for both chromatography and recrystallization. |
| Polarity | Intermediate | The aromatic rings are non-polar, but the aldehyde group adds significant polarity. This allows for effective separation from non-polar starting materials using normal-phase chromatography. |
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might ask when encountering specific issues during purification.
Flash Column Chromatography
Flash column chromatography is the most common method for purifying this compound on a laboratory scale.[4]
Q: What is a good starting solvent system for purifying this compound on silica gel?
A: Based on the compound's intermediate polarity, a mixture of a non-polar and a polar solvent is ideal. A great starting point is an ethyl acetate/hexanes mixture.[5]
-
Initial Screening: Use Thin Layer Chromatography (TLC) to find a solvent system where the product has an Rf value of approximately 0.25-0.35.[6]
-
Recommended Starting Gradients:
-
Begin with 10% Ethyl Acetate in Hexanes.
-
If the Rf is too low, increase the polarity to 20% or 30% Ethyl Acetate in Hexanes.
-
For more polar impurities, a gradient elution from 5% to 50% Ethyl Acetate/Hexanes is highly effective.
-
Q: My compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?
A: Streaking is often caused by compound instability on the stationary phase, overloading, or poor solubility.
-
Acid Sensitivity: Silica gel is slightly acidic, which can sometimes cause decomposition or strong, irreversible binding of polar compounds like aldehydes.[5] Solution: Add 0.5-1% triethylamine (Et₃N) to your eluent. This neutralizes the acidic sites on the silica gel, often resulting in sharper bands and better recovery.[5]
-
Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.[6]
-
Solubility: If the compound is not fully soluble in the mobile phase, it will streak. Ensure your chosen eluent is a good solvent for the compound.[7]
Q: I ran my column, but I can't find my product in any of the collected fractions. Where did it go?
A: This is a frustrating but common issue with several possible causes.[7]
-
Decomposition on Column: The compound may have decomposed on the silica gel. To test this, take a small amount of your crude product, mix it with silica gel in a vial with your chosen eluent, and stir for an hour. Spot the solution on a TLC plate against a standard of the crude material to see if the product spot has disappeared.
-
Eluted in the Solvent Front: If you used a loading solvent that was much more polar than your running eluent (e.g., dissolving in pure dichloromethane then eluting with 10% EtOAc/Hexane), the compound may have been pushed through the column very quickly. Always check the very first fractions collected.[7]
-
Still on the Column: The compound might be too polar for your chosen eluent and has not moved from the origin. Try flushing the column with a highly polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol/Dichloromethane) and analyze these fractions.[7]
Recrystallization
Recrystallization is an excellent technique for final purification, especially for removing small amounts of impurities from an already enriched product. The key is finding a solvent in which the compound is soluble when hot but insoluble when cold.[8][9]
Q: My compound won't crystallize from solution, even after placing it in an ice bath. What should I do?
A: This is typically due to using too much solvent or the solution being supersaturated.[10][11]
-
Reduce Solvent Volume: The most common reason for crystallization failure is an excess of solvent.[11] Gently heat the solution and evaporate some of the solvent with a stream of nitrogen or air, then allow it to cool again.
-
Induce Crystallization: If the solution is supersaturated, nucleation is required.
Q: My product separated as an oil instead of crystals. How can I prevent "oiling out"?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[8][10]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to make the solution slightly more dilute.[11]
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. Rapid cooling (like placing a hot flask directly into an ice bath) encourages oil formation.[12]
-
Change Solvents: Consider using a lower-boiling point solvent or a mixed solvent system.
Table 2: Recrystallization Solvent Screening Guide
Use this table to guide your choice of a single or mixed solvent system. The principle of "like dissolves like" is a good starting point.[13][14]
| Solvent System | Polarity | Rationale & Expected Outcome |
| Isopropanol / Water | Polar | The compound should dissolve in hot isopropanol. Add hot water dropwise until the solution becomes cloudy (the saturation point), then add a few drops of isopropanol to clarify and allow to cool slowly. |
| Ethanol | Polar | A good general-purpose solvent for moderately polar compounds. Easy to remove.[13] |
| Ethyl Acetate / Hexanes | Med-Polar | Dissolve the compound in a minimum amount of boiling ethyl acetate. Add warm hexanes dropwise until turbidity persists. Allow to cool. This is often a very effective system.[15] |
| Toluene | Non-Polar | Excellent for aromatic compounds.[13] The compound may be highly soluble, so this is best used as the "soluble" solvent in a mixed system with a non-polar solvent like hexanes. |
Section 3: Standard Operating Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., 20% EtOAc/Hexanes) that gives your product an Rf of ~0.3.
-
Column Packing (Wet Slurry Method):
-
Place a small cotton or glass wool plug at the bottom of a glass column. Add a thin layer (~0.5 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 5% EtOAc/Hexanes).
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.[16]
-
Add another thin layer of sand on top to protect the silica bed.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (2-3 times the mass of your product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (1-2 psi) and begin collecting fractions.[16]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent from Table 2 (e.g., Isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Adding too much solvent will significantly reduce your yield.[9]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[12]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR or LC-MS to confirm purity.
Section 4: Visual Workflow & Troubleshooting Diagrams
Diagram 1: General Purification Workflow
Caption: General workflow for purification and analysis.
Diagram 2: Troubleshooting "Oiling Out" in Recrystallization
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. Recrystallization [wiredchemist.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. athabascau.ca [athabascau.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing the Synthesis of 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate.
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich pyrroles, such as 1-(4-fluorophenyl)-1H-pyrrole, to produce the desired 2-carbaldehyde derivative.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5][6] While seemingly straightforward, achieving high yields and purity can be challenging. This guide will address common issues and provide scientifically grounded solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-1H-pyrrole can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures.[7][8]
Potential Causes & Solutions:
-
Sub-optimal Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent (a chloroiminium salt) is a critical first step and is highly exothermic.[7]
-
Solution: Ensure your DMF is anhydrous and of high purity. The reaction between DMF and POCl₃ should be performed under controlled cooling (typically 0-10 °C) to prevent degradation of the reagent.[7] The Vilsmeier reagent itself is often colorless, though impurities in starting materials can sometimes result in a yellow or orange hue.[9]
-
-
Incorrect Reaction Temperature: While reagent formation requires cooling, the subsequent formylation of the pyrrole often necessitates heating.
-
Solution: The optimal temperature for the formylation step depends on the reactivity of the pyrrole substrate. For 1-(4-fluorophenyl)-1H-pyrrole, a mildly electron-withdrawing substituent on the nitrogen may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[7] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.[7]
-
-
Improper Work-up and Hydrolysis: The hydrolysis of the intermediate iminium salt to the final aldehyde is a crucial final step.
-
Solution: The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base such as sodium hydroxide or sodium acetate.[7] Inadequate neutralization can lead to the formation of discolored products and result in lower yields.[7] Vigorous stirring during hydrolysis is essential to ensure complete conversion.[10]
-
-
Side Reactions: Electron-rich pyrroles are susceptible to side reactions like di-formylation or polymerization under harsh conditions.[7]
-
Solution: Employing a moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and carefully controlling the reaction temperature can help minimize these unwanted side reactions.[7]
-
Q2: I am observing significant impurity formation in my final product. What are these impurities and how can I prevent them?
Impurity formation is a common challenge. Understanding the potential side reactions of the Vilsmeier-Haack reaction is key to mitigating them.
Common Impurities & Prevention Strategies:
| Impurity Type | Formation Mechanism | Prevention Strategy |
| Di-formylated product | Occurs when the pyrrole ring is highly activated, leading to formylation at both the 2- and 5-positions. | Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents).[7] Monitor the reaction closely by TLC/HPLC and stop it once the desired product is maximized. |
| Polymerized material | Acid-catalyzed polymerization of the pyrrole starting material or product can occur under harsh conditions. | Maintain a controlled reaction temperature and avoid prolonged reaction times. Ensure efficient neutralization during work-up. |
| Unreacted starting material | Incomplete reaction due to insufficient activation or non-optimal conditions. | Increase the reaction temperature or time based on TLC/HPLC monitoring. Ensure the Vilsmeier reagent is properly formed and used in a slight excess. |
| Hydrolysis byproducts | Incomplete hydrolysis of the iminium intermediate can lead to other products upon workup. | Ensure thorough and vigorous stirring during the hydrolysis step with an adequate amount of base.[10] |
Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
A stalled reaction can be frustrating. Here’s a logical workflow to diagnose and resolve the issue.
Caption: A workflow for troubleshooting a stalled Vilsmeier-Haack reaction.
Detailed Steps:
-
Verify Reagent Quality: Ensure that the DMF used is anhydrous and the POCl₃ is fresh. Moisture can deactivate the Vilsmeier reagent.
-
Optimize Reaction Temperature: If the reaction is being run at a low temperature, a gradual increase may be necessary to provide sufficient activation energy.[7] Use TLC or HPLC to monitor for any changes.
-
Check Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction. Ensure a slight excess (1.1-1.5 equivalents) is used.[7]
-
Reaction Time: Some reactions may require longer periods to reach completion. Continue to monitor the reaction for several hours before concluding that it has stalled.
Frequently Asked Questions (FAQs)
Q: What is the role of the 4-fluorophenyl group on the pyrrole nitrogen?
The 1-(4-fluorophenyl) group is an electron-withdrawing group, which can slightly deactivate the pyrrole ring compared to an N-alkylpyrrole. This deactivation can help to control the reactivity and reduce the likelihood of side reactions such as di-formylation and polymerization.[7] However, it may also necessitate slightly more forcing reaction conditions (e.g., gentle heating) to achieve a good yield.[7]
Q: What is the expected regioselectivity of the formylation?
For 1-substituted pyrroles, Vilsmeier-Haack formylation predominantly occurs at the C2 (alpha) position due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate cation.[1] The steric bulk of the N-substituent can also influence the regioselectivity, but for the relatively planar 4-fluorophenyl group, C2 formylation is the major expected product.[11]
Q: What are the key safety precautions for this reaction?
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction to form the Vilsmeier reagent is exothermic. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Perform the initial reaction of DMF and POCl₃ in an ice bath to control the exotherm.[7]
-
Add reagents slowly and carefully.
Q: Are there alternative methods for the synthesis of this compound?
While the Vilsmeier-Haack reaction is the most common, other formylation methods for pyrroles exist, though they may be less efficient or require different starting materials.[12][13] For large-scale synthesis, continuous flow chemistry is an emerging technology that can offer better control over exothermic reactions and improve safety and efficiency.[14]
Experimental Protocol: Vilsmeier-Haack Formylation of 1-(4-fluorophenyl)-1H-pyrrole
This is a general protocol and may require optimization for your specific setup and scale.
Caption: A step-by-step workflow for the Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place anhydrous DMF (1.1 equivalents). Cool the flask in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise while maintaining the internal temperature between 0-10 °C.[10] Stir the mixture for an additional 15 minutes after the addition is complete.[10]
-
Addition of Pyrrole: Dilute the Vilsmeier reagent with a suitable solvent like dichloroethane. Cool the mixture to 5 °C. Add a solution of 1-(4-fluorophenyl)-1H-pyrrole (1.0 equivalent) in the same solvent dropwise over 1 hour.[10]
-
Reaction: After the addition is complete, replace the ice bath with a heating mantle and heat the mixture to reflux (or a target temperature of 40-60 °C) for 15-30 minutes, or until TLC/HPLC indicates the consumption of the starting material.[10]
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid until the solution is basic.[7][10] Heat the mixture to reflux for 15 minutes with vigorous stirring.[10]
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or ether). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.[10]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability and Storage of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage, handling, and use of this compound in your experiments. Our goal is to ensure the scientific integrity of your work by providing expertise grounded in established chemical principles.
Introduction to this compound
This compound is a versatile intermediate in organic synthesis, valued for its unique electronic and structural properties conferred by the fluorophenyl and pyrrole-2-carbaldehyde moieties. The reactivity of the aldehyde group, coupled with the aromatic pyrrole ring, makes it a valuable building block in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. However, the inherent reactivity of the pyrrole and aldehyde functionalities also presents challenges in terms of stability and storage. Understanding these characteristics is paramount to obtaining reliable and reproducible experimental results.
Core Stability & Storage Parameters
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions and potential consequences of deviation.
| Parameter | Recommendation | Rationale & Potential Consequences of Deviation |
| Temperature | 2-8°C[1] | Lower temperatures slow down potential degradation reactions. Storage at room temperature or higher can accelerate oxidation and polymerization. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | The pyrrole ring and aldehyde group are susceptible to oxidation.[1] Exposure to oxygen can lead to the formation of the corresponding carboxylic acid and other degradation byproducts, often observed as a discoloration of the material. |
| Light | Protect from light | Pyrrole-containing compounds can be light-sensitive, potentially leading to photodegradation and polymerization. |
| Moisture | Store in a dry environment | The compound can be hygroscopic. In moist, acidic, or alkaline conditions, it is susceptible to hydrolysis and potential ring-opening of the pyrrole moiety.[1] |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: My solid this compound has changed color from off-white to a brownish tint. Is it still usable?
A change in color, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to oxidation of the aldehyde to a carboxylic acid or polymerization of the pyrrole ring, which can be initiated by exposure to air and light.[1] While a slight discoloration may not significantly impact the outcome of all reactions, it is a sign of impurity. For sensitive applications, it is recommended to use material that is as colorless as possible. If you observe significant discoloration, it is advisable to purify the compound (e.g., by recrystallization) or use a fresh batch.
Q2: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?
The compound has low solubility in water but is soluble in organic solvents such as ethanol, acetone, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), and methanol.[1] For solution stability, it is best to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a dry, aprotic solvent (e.g., anhydrous dichloromethane or THF) and store it under an inert atmosphere at 2-8°C for a short period. Avoid long-term storage in solution, as this can accelerate degradation. A study on pyrrole-2-carbaldehyde showed a significant decrease in concentration when incubated in solution over 18 hours, a process that was even faster in the presence of other reagents.[2]
Q3: What are the primary degradation pathways for this compound?
The two primary modes of degradation for this compound are oxidation and polymerization.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-(1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid). This can be initiated by atmospheric oxygen.[1]
-
Polymerization: Pyrrole and its derivatives can undergo polymerization, often catalyzed by light, acid, or heat. This can result in the formation of dark, insoluble materials.
The following diagram illustrates the primary oxidation pathway:
Caption: Primary oxidation pathway of the aldehyde.
Q4: Are there any known incompatibilities with common lab reagents?
Yes, care should be taken when using this compound with the following:
-
Strong Oxidizing Agents: These will readily oxidize the aldehyde group.
-
Strong Reducing Agents: These will reduce the aldehyde to an alcohol.
-
Strong Acids and Bases: These can catalyze polymerization or degradation of the pyrrole ring.
-
Nucleophiles: The aldehyde is electrophilic and will react with nucleophiles.[3] This is often the desired reactivity, but unintended reactions with nucleophilic solvents or additives should be considered.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Low or No Yield in a Reaction
If you are experiencing a low or no yield in a reaction where this compound is a starting material, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Protocol for Troubleshooting Low Yield:
-
Assess the Purity of the Aldehyde:
-
Visual Inspection: Is the solid discolored? A yellow or brown tint suggests degradation.
-
Thin-Layer Chromatography (TLC): Run a TLC of your starting material. Do you see a single spot, or are there multiple spots, indicating impurities?
-
NMR Spectroscopy: If possible, obtain a ¹H NMR spectrum of the starting material to confirm its identity and purity.
-
-
Review Reaction Conditions:
-
Solvent: Are you using a dry, aprotic solvent? The presence of water can lead to hydrolysis. Protic solvents may interfere with certain reactions.
-
Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? Oxygen can lead to unwanted side reactions.
-
Temperature: Was the reaction temperature carefully controlled? Localized heating or cooling can affect reaction rates and selectivity.
-
-
Evaluate Other Reagents:
-
Purity: Are all other reagents of high purity?
-
Stoichiometry: Were the molar equivalents of all reagents calculated and measured correctly?
-
Issue 2: Formation of an Insoluble, Dark Precipitate
The formation of a dark, often insoluble, precipitate is a strong indication of polymerization of the pyrrole ring.
Potential Causes and Solutions:
-
Acidic Conditions: The reaction may be too acidic. Consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any acid.
-
High Temperatures: Running the reaction at elevated temperatures for extended periods can promote polymerization. Try lowering the reaction temperature.
-
Exposure to Light: If the reaction is light-sensitive, ensure the reaction vessel is protected from light by wrapping it in aluminum foil.
Experimental Protocols
Protocol for Preparing a Solution of this compound
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the reaction flask with a magnetic stir bar and a septum. Purge the flask with an inert gas (argon or nitrogen) for several minutes.
-
Dispensing the Solid: Briefly remove the septum and add the desired mass of this compound to the flask. Immediately replace the septum and re-establish the inert atmosphere.
-
Addition of Solvent: Using a dry syringe, add the appropriate volume of anhydrous solvent to the flask.
-
Dissolution: Stir the mixture until the solid is fully dissolved.
-
Storage (if necessary): If the solution is not for immediate use, store it in the sealed flask at 2-8°C, protected from light. Use within a short timeframe to minimize degradation.
References
Technical Support Center: Formylation of Fluorophenyl Pyrroles
<_ _>
Welcome to the technical support center for the formylation of fluorophenyl pyrroles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The introduction of a formyl group onto a fluorophenyl pyrrole core is a critical step in the synthesis of many biologically active molecules. However, the interplay between the electron-rich pyrrole ring and the electron-withdrawing fluorophenyl substituent presents unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.
I. Troubleshooting Guide: Common Challenges and Solutions
This section is structured in a question-and-answer format to provide direct and actionable solutions to common problems encountered during the formylation of fluorophenyl pyrroles, particularly via the Vilsmeier-Haack reaction.
Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired formylated fluorophenyl pyrrole. What are the likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of fluorophenyl pyrroles can be attributed to several factors, often related to the reduced nucleophilicity of the pyrrole ring due to the electron-withdrawing nature of the fluorophenyl group.
Potential Causes & Solutions:
-
Insufficiently Activated Substrate: The fluorine atom on the phenyl ring deactivates the pyrrole system towards electrophilic substitution.
-
Solution: Consider using a larger excess of the Vilsmeier reagent (2-3 equivalents) to drive the reaction forward. Additionally, increasing the reaction temperature may be necessary. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.[1]
-
-
Suboptimal Reaction Temperature: The formation of the Vilsmeier reagent from DMF and POCl₃ is typically performed at low temperatures (0-10°C), but the subsequent formylation of a deactivated substrate like a fluorophenyl pyrrole often requires heating.[1]
-
Solution: After the initial formation of the Vilsmeier reagent at low temperature, gradually increase the temperature of the reaction mixture. The optimal temperature can range from room temperature to 60-80°C, depending on the specific substrate.[2] It is crucial to find the balance between reaction rate and potential side reactions or decomposition.
-
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical final step to liberate the aldehyde.
-
Solution: The reaction is typically quenched by pouring the mixture onto ice, followed by careful neutralization with a base like sodium hydroxide or sodium acetate.[1] Ensure complete neutralization to maximize the yield of the aldehyde. Inadequate neutralization can lead to the isolation of the iminium salt or other byproducts.
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The purity of both DMF and POCl₃ is also critical.[3]
-
-
Side Reactions: Under forcing conditions (high temperatures, long reaction times), polymerization of the pyrrole can occur, leading to a complex mixture and low yield of the desired product.[4]
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Troubleshooting Workflow for Low Yield:
Caption: A stepwise approach to troubleshooting low yields.
Q2: I am observing the formation of multiple isomers during the formylation of my substituted fluorophenyl pyrrole. How can I control the regioselectivity?
A2: The regioselectivity of the Vilsmeier-Haack formylation is a delicate balance of electronic and steric effects.[5][6] The fluorine atom's position on the phenyl ring and any substituents on the pyrrole ring itself will dictate the preferred site of formylation.
Controlling Factors:
-
Electronic Effects: Formylation typically occurs at the most electron-rich position of the pyrrole ring.[7] For N-substituted pyrroles, the α-positions (C2 and C5) are generally more reactive than the β-positions (C3 and C4). The electron-withdrawing fluorophenyl group will decrease the overall reactivity but the relative reactivity of the pyrrole positions is usually maintained.
-
Guideline: For a 1-(fluorophenyl)pyrrole, formylation is expected to occur predominantly at the C2 and C5 positions. If one of these positions is blocked, the other will be favored.
-
-
Steric Hindrance: Bulky substituents on the pyrrole nitrogen or adjacent carbons can sterically hinder the approach of the Vilsmeier reagent, directing formylation to a less hindered position.[5][6]
-
Example: For a 1-(2-fluorophenyl)pyrrole, steric hindrance from the ortho-fluoro substituent might slightly favor formylation at the C5 position over the C2 position.
-
Strategies for Improving Regioselectivity:
-
Blocking Groups: If a specific isomer is desired, consider a synthetic strategy that involves using a removable blocking group on the more reactive position.
-
Alternative Formylation Reagents: While the Vilsmeier-Haack reaction is common, other formylation methods might offer different regioselectivity. For instance, the Duff reaction or the Reimer-Tiemann reaction, although often lower yielding for pyrroles, can sometimes provide a different isomeric ratio.
-
Careful Analysis of Directing Effects: The combined electronic effects of the fluorophenyl group and any other substituents on the pyrrole ring must be carefully considered. For example, an electron-donating group at the C3 position of the pyrrole ring would strongly direct formylation to the C2 and C5 positions.
Regioselectivity Decision Tree:
Caption: A decision tree for controlling regioselectivity.
Q3: My reaction mixture turns dark and I'm having difficulty purifying the product. What is causing this and what are the best purification strategies?
A3: The formation of a dark, often tarry, reaction mixture is a common issue when working with pyrroles, which are prone to polymerization under acidic conditions.[4] The Vilsmeier-Haack reaction, which proceeds under acidic conditions, can exacerbate this problem, especially with extended reaction times or elevated temperatures.
Causes of Darkening and Impurities:
-
Pyrrole Polymerization: The acidic nature of the Vilsmeier reagent can catalyze the polymerization of the electron-rich pyrrole starting material or product.
-
Decomposition: At higher temperatures, both the starting material and the formylated product can decompose.
-
Side Reactions: Di-formylation or other side reactions can lead to a complex mixture of products.[1]
Purification Strategies:
-
Careful Work-up: After quenching the reaction, a thorough extraction is crucial. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash the organic layer with water and brine to remove inorganic salts and residual DMF.
-
Column Chromatography: This is the most common method for purifying formylated pyrroles.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the specific product.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Activated Carbon Treatment: If the product is still colored after chromatography, dissolving it in a suitable solvent and stirring with a small amount of activated carbon can help remove colored impurities. Filter the mixture through Celite to remove the carbon before concentrating the solution.
| Purification Method | Application | Key Considerations |
| Column Chromatography | Primary purification method for most reaction mixtures. | Optimize solvent system to achieve good separation. |
| Recrystallization | Final purification of solid products. | Requires a product of reasonable initial purity. |
| Activated Carbon | Removal of persistent colored impurities. | Use sparingly to avoid product loss. |
II. Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is an electrophilic iminium salt, which is the active formylating agent in the Vilsmeier-Haack reaction.[8][9] It is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[10] The reaction involves the attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by the elimination of a phosphate species to generate the chloroiminium cation, also known as the Vilsmeier reagent.[11]
Formation of the Vilsmeier Reagent:
Caption: Simplified formation of the Vilsmeier reagent.
Q2: Are there any alternative, milder methods for the formylation of sensitive fluorophenyl pyrroles?
A2: Yes, for substrates that are sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction, several alternative methods can be considered.
-
Duff Reaction: This method uses hexamethylenetetramine in an acidic medium (often glycerol and boric acid). It is generally less efficient for pyrroles but can be an option for certain substrates.
-
Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst. Due to the toxicity of HCN, the Gattermann-Koch modification (using carbon monoxide and HCl) is more common for simple arenes, but less so for heterocycles.
-
Formylation with Dichloromethyl Methyl Ether: In the presence of a Lewis acid like TiCl₄ or SnCl₄, dichloromethyl methyl ether can act as a formyl cation equivalent. This method can sometimes offer different regioselectivity.[12][13]
-
Metalation-Formylation Sequence: A two-step approach involving directed ortho-metalation (DoM) of the fluorophenyl ring or metalation of the pyrrole ring with a strong base (e.g., n-BuLi), followed by quenching with an electrophilic formylating agent like DMF, can provide excellent regiocontrol.
Q3: How can I confirm the structure and regiochemistry of my formylated product?
A3: A combination of spectroscopic techniques is essential for unambiguous structure determination.
-
¹H NMR Spectroscopy: The aldehyde proton will appear as a characteristic singlet at ~9-10 ppm. The coupling patterns and chemical shifts of the aromatic protons on both the pyrrole and fluorophenyl rings will provide crucial information about the substitution pattern.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde group will have a distinct chemical shift in the range of 180-190 ppm.[14]
-
¹⁹F NMR Spectroscopy: This is particularly useful for fluorophenyl derivatives. The chemical shift of the fluorine atom can be influenced by the substitution pattern on the pyrrole ring.
-
2D NMR Spectroscopy (COSY, HMBC, HSQC, NOESY): These experiments are invaluable for confirming connectivity and spatial relationships. For example, an NOE correlation between the aldehyde proton and a nearby pyrrole proton can definitively establish the regiochemistry.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a formyl group.
III. Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 1-(4-Fluorophenyl)-1H-pyrrole
Materials:
-
1-(4-Fluorophenyl)-1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.[10] After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-(4-fluorophenyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the reaction mixture to 40-50°C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to room temperature and carefully pour it onto crushed ice with vigorous stirring. Slowly add a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure formylated product.
IV. References
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. URL: --INVALID-LINK--
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Slideshare. Vilsmeier haack rxn. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. Retrieved from --INVALID-LINK--
-
Ferreira, M. J., et al. (2021). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 86(21), 15089–15097. URL: --INVALID-LINK--
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. Retrieved from --INVALID-LINK--
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Hodge, P., & Rickards, R. W. (1965). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society, 459-470. URL: --INVALID-LINK--
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Jones, R. A., & Spotswood, T. M. (1987). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Tetrahedron, 43(15), 3749-3754. URL: --INVALID-LINK--
-
Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. URL: --INVALID-LINK--
-
Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. URL: --INVALID-LINK--
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Request PDF. Retrieved from --INVALID-LINK--
-
Semantic Scholar. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. reddit.com [reddit.com]
- 4. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier haack rxn | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
This technical support guide provides in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This valuable intermediate is a key building block in the synthesis of various pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals with a strong background in organic synthesis.
Introduction and Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step sequence: first, the synthesis of the 1-(4-fluorophenyl)-1H-pyrrole core via a Paal-Knorr condensation, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C2 position. This guide will address the practical considerations and potential challenges of scaling up both of these critical steps.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrrole (Paal-Knorr Synthesis)
The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds or their equivalents, such as 2,5-dimethoxytetrahydrofuran, and primary amines.[1][2]
Scalable Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted pyrroles.[3][4]
| Reagent | MW | Molar Eq. | Quantity (for 1 mol scale) | Notes |
| 4-Fluoroaniline | 111.12 g/mol | 1.0 | 111.12 g | Ensure high purity. |
| 2,5-Dimethoxytetrahydrofuran | 132.16 g/mol | 1.1 | 145.38 g (148 mL) | Use a slight excess to ensure complete reaction. |
| Glacial Acetic Acid | 60.05 g/mol | - | 500 mL | Acts as both solvent and catalyst. |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add glacial acetic acid (500 mL) and 4-fluoroaniline (111.12 g, 1.0 mol).
-
Stir the mixture until the 4-fluoroaniline is fully dissolved.
-
Slowly add 2,5-dimethoxytetrahydrofuran (145.38 g, 1.1 mol) to the solution. The addition is mildly exothermic.
-
Heat the reaction mixture to a gentle reflux (around 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent. The product, 1-(4-fluorophenyl)-1H-pyrrole, will be less polar than the starting 4-fluoroaniline.
-
Once the reaction is complete (disappearance of the starting amine), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large beaker containing 2 L of ice-water with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
The crude product may precipitate as a solid or an oil. Extract the mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(4-fluorophenyl)-1H-pyrrole.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield a pale yellow solid.
Troubleshooting and FAQs
Q1: The reaction is sluggish and does not go to completion. What should I do?
A1: Ensure that your 2,5-dimethoxytetrahydrofuran is of good quality and has not hydrolyzed. The reaction is acid-catalyzed, so ensuring a sufficient amount of glacial acetic acid is present is crucial. You can try extending the reflux time and re-monitoring by TLC.
Q2: I am getting a dark-colored crude product. How can I improve the color?
A2: Pyrroles can be sensitive to strong acids and prolonged heating, which can lead to polymerization and discoloration. Ensure the reflux is gentle and do not overheat the reaction mixture. During workup, you can treat the organic solution with activated charcoal to remove some of the colored impurities before concentrating.
Q3: My yield is low. What are the possible reasons?
A3: Low yields can result from incomplete reaction, loss of product during workup (especially if it is somewhat water-soluble), or side reactions. Ensure complete conversion by TLC before quenching. During extraction, ensure you are using an adequate amount of organic solvent and performing multiple extractions.
Part 2: Vilsmeier-Haack Formylation of 1-(4-Fluorophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, such as pyrroles.[5][6] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Scalable Protocol
This protocol is based on established Vilsmeier-Haack procedures and incorporates safety considerations for scale-up.[7][8]
| Reagent | MW | Molar Eq. | Quantity (for 0.5 mol scale) | Notes |
| 1-(4-Fluorophenyl)-1H-pyrrole | 161.17 g/mol | 1.0 | 80.59 g | Ensure it is dry. |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | - | 400 mL | Anhydrous grade is essential. |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 1.1 | 84.33 g (51 mL) | Handle with extreme caution in a fume hood. |
Procedure:
-
Vilsmeier Reagent Formation: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a nitrogen inlet, and a temperature probe, add anhydrous DMF (200 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (84.33 g, 0.55 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.[7]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The Vilsmeier reagent may appear as a colorless to pale yellow solution or slurry.
-
Formylation Reaction: In a separate flask, dissolve 1-(4-fluorophenyl)-1H-pyrrole (80.59 g, 0.5 mol) in anhydrous DMF (200 mL).
-
Add the solution of the pyrrole to the Vilsmeier reagent dropwise via the dropping funnel, again maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 7:3). The product will be more polar than the starting material.
-
Work-up and Quenching (CRITICAL STEP): Once the reaction is complete, cool the mixture back down to 0 °C in an ice-salt bath.
-
In a separate large vessel (at least 5 L capacity) equipped with a robust mechanical stirrer, prepare a mixture of crushed ice (1 kg) and water (1 L).
-
EXTREMELY CAUTIOUSLY , slowly pour the reaction mixture onto the ice-water mixture with vigorous stirring. This quenching process is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
After the addition is complete, continue to stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Slowly and carefully neutralize the acidic mixture by adding a 50% aqueous solution of sodium hydroxide. Monitor the pH and temperature, keeping the temperature below 25 °C by adding more ice if necessary. The final pH should be around 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization. A common solvent system for similar aryl pyrrole carboxaldehydes is a mixture of ethanol and water or ethyl acetate and hexane.[9][10]
Troubleshooting and FAQs
Q4: The Vilsmeier-Haack reaction is not proceeding. What could be the issue?
A4: The most common issue is the presence of moisture, which will decompose the Vilsmeier reagent. Ensure all glassware is oven-dried and all reagents (especially DMF) are anhydrous. Also, confirm the quality of your POCl₃.
Q5: I am observing the formation of multiple spots on my TLC plate. What are these byproducts?
A5: Potential byproducts include unreacted starting material, isomers (formylation at the C3 position, though less likely for N-substituted pyrroles), and diformylated products if an excess of the Vilsmeier reagent is used or the reaction temperature is too high. Careful control of stoichiometry and temperature is key.
Q6: The quenching of the reaction seems very hazardous. Are there any alternative methods?
A6: While the slow addition to ice-water is the standard procedure, for very large scales, a reverse quench (slowly adding the ice-water/base mixture to the reaction) can sometimes offer better temperature control. However, this should be thoroughly evaluated on a smaller scale first. The key is slow addition and efficient cooling and stirring. Calorimetric studies are highly recommended for large-scale operations to understand the thermal profile of the quench.[11]
Q7: My final product is an oil and not a solid. How can I purify it?
A7: If the product oils out, it may be due to impurities. You can try to dissolve the oil in a suitable organic solvent like ethyl acetate, wash it with water and brine, dry it, and then concentrate it again. Sometimes, adding a non-polar solvent like hexane and scratching the flask can induce crystallization. If recrystallization fails, column chromatography on silica gel is an effective purification method.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack formylation step.
Characterization Data
This compound:
-
Molecular Formula: C₁₁H₈FNO[12]
-
Molecular Weight: 189.19 g/mol [12]
-
Appearance: Typically a pale yellow to white solid.
-
CAS Number: 169036-71-9[12]
Safety Information
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic and can lead to a runaway reaction if not properly controlled.[7][11] Always perform the reaction with adequate cooling and be prepared for a rapid temperature increase.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [wap.guidechem.com]
troubleshooting failed reactions of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of reactions involving this versatile synthetic intermediate. Our aim is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the success of your research endeavors.
I. Compound Stability and Handling
Before initiating any reaction, it is crucial to understand the stability and proper handling of this compound. Pyrrole aldehydes, in general, are susceptible to degradation, which can significantly impact reaction outcomes.
Question: My sample of this compound has darkened over time. Can I still use it?
Answer: Pyrrole derivatives, including this aldehyde, are prone to darkening upon exposure to air and light.[1] This discoloration is often a sign of oxidation and polymerization, leading to the formation of impurities that can interfere with your reaction. While a pale yellow color is generally acceptable, a dark brown or black coloration suggests significant degradation. It is highly recommended to purify the aldehyde by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization before use to ensure reproducibility and prevent the introduction of unknown variables into your experiment.
Question: What are the optimal storage conditions for this compound?
Answer: To maintain the integrity of the compound, it should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C for short-term storage. For long-term storage, temperatures of -20°C are recommended. Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
II. Troubleshooting the Vilsmeier-Haack Synthesis
The Vilsmeier-Haack reaction is a common and effective method for the formylation of N-substituted pyrroles to yield the corresponding 2-carbaldehyde. However, several issues can arise during this synthesis.
Question: I am attempting to synthesize this compound via the Vilsmeier-Haack reaction, but I'm getting a low yield and multiple products. What could be the cause?
Answer: Low yields and the formation of multiple products in the Vilsmeier-Haack formylation of N-aryl pyrroles can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete formation of the Vilsmeier reagent: The Vilsmeier reagent (chloromethyleniminium salt) is formed from the reaction of a formamide (typically DMF) and a dehydrating agent (commonly phosphorus oxychloride, POCl₃). This reaction is exothermic and requires careful temperature control.
-
Solution: Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to chilled DMF (0-5°C) with vigorous stirring. Allow the reagent to fully form before adding the pyrrole substrate.
-
-
Multiple formylations: The pyrrole ring is highly activated towards electrophilic substitution, and under harsh conditions, diformylation can occur.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Add the pyrrole substrate slowly to the Vilsmeier reagent at low temperature to control the reaction's exothermicity.
-
-
Side reactions due to the N-aryl substituent: The 4-fluorophenyl group is electron-withdrawing, which can influence the reactivity of the pyrrole ring, though steric factors often play a more significant role in directing the position of formylation in N-substituted pyrroles.[2]
-
Defluorination: A potential side reaction, especially if the reaction is overheated or prolonged, is the loss of the fluorine atom from the phenyl ring.[3]
-
Solution: Maintain strict temperature control throughout the reaction and monitor its progress by TLC to avoid unnecessarily long reaction times.
-
-
Hydrolysis issues: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.
-
Solution: Perform the hydrolysis by adding the reaction mixture to a cold, aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[4] Vigorous stirring is essential during this step.
-
Visualizing the Vilsmeier-Haack Troubleshooting Workflow
Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.
Detailed Protocol: Vilsmeier-Haack Formylation of 1-(4-fluorophenyl)-1H-pyrrole
This protocol is adapted from a general procedure for the formylation of pyrroles.[4]
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the DMF, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
-
Formylation:
-
Dissolve 1-(4-fluorophenyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium acetate or sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
III. Troubleshooting Wittig Reactions
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, the success of this reaction with this compound depends on the choice of Wittig reagent and reaction conditions.
Question: My Wittig reaction with this compound is not proceeding to completion, and I'm observing decomposition of my starting material. What could be the issue?
Answer: Several factors can contribute to a failed Wittig reaction with this substrate:
-
Reactivity of the Ylide: Wittig reagents can be broadly classified as stabilized or non-stabilized.
-
Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive and may require heating to react with the aldehyde.[5] However, prolonged heating can lead to the decomposition of the sensitive pyrrole aldehyde.
-
Non-stabilized ylides (e.g., those with an adjacent alkyl group) are much more reactive and will typically react at or below room temperature.
-
-
Base Selection: The choice of base for generating the ylide from the corresponding phosphonium salt is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used for non-stabilized ylides. Milder bases can sometimes be used for stabilized ylides.
-
Instability of the Aldehyde: As previously mentioned, this compound can be unstable, especially in the presence of strong bases or at elevated temperatures. The aldehyde may degrade before it has a chance to react with the ylide.[6]
-
Solution: Generate the ylide in situ at low temperature and then add a solution of the aldehyde, also at low temperature. Allow the reaction to slowly warm to room temperature. This minimizes the exposure of the aldehyde to harsh conditions.
-
-
Steric Hindrance: While the aldehyde itself is not particularly hindered, bulky Wittig reagents may react slowly.
Visualizing the Wittig Reaction Decision Pathway
Caption: Decision pathway for Wittig reaction conditions.
Detailed Protocol: Wittig Reaction with a Non-Stabilized Ylide
This protocol is a general procedure that should be optimized for the specific Wittig reagent being used.
-
Ylide Generation:
-
To a flame-dried, two-necked flask under a nitrogen atmosphere, add the phosphonium salt (1.1 eq.) and anhydrous THF.
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.05 eq.) in hexanes dropwise. A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture at -78°C for 30 minutes, then allow it to warm to 0°C for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to -78°C.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction mixture at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (e.g., by adding hexanes to the crude mixture) or by column chromatography.
-
IV. Troubleshooting Aldol Condensation Reactions
The aldehyde functionality of this compound can participate in aldol condensation reactions, forming new carbon-carbon bonds. However, controlling the selectivity and preventing side reactions is key.
Question: I am attempting a crossed aldol condensation between this compound and a ketone, but I am getting a complex mixture of products and low yield of the desired compound.
Answer: Crossed aldol condensations can be challenging due to the potential for self-condensation of the enolizable partner and other side reactions. Here's how to troubleshoot these issues:
-
Lack of Selectivity: Since this compound has no α-protons, it cannot enolize and can only act as the electrophile in the reaction. This simplifies one aspect of selectivity. However, the ketone partner can self-condense.
-
Solution: To prevent self-condensation of the ketone, you can pre-form the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature. Then, slowly add the this compound to the enolate solution.[3]
-
-
Reversibility of the Aldol Addition: The initial aldol addition is often reversible.
-
Solution: The subsequent dehydration to the α,β-unsaturated carbonyl compound is typically irreversible and can be promoted by heating the reaction mixture. This will drive the equilibrium towards the final product.[3]
-
-
Decomposition of the Aldehyde: The basic conditions of the aldol condensation can lead to the decomposition of the sensitive pyrrole aldehyde.
-
Solution: Use catalytic amounts of a base and run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Quantitative Data: Reaction Conditions for Aldol Condensation
| Parameter | Condition | Rationale |
| Base | Catalytic NaOH or KOH, or stoichiometric LDA | Catalytic base for simple condensations; LDA for directed aldol reactions to prevent self-condensation. |
| Temperature | 0°C to room temperature for addition; reflux for condensation | Lower temperatures favor the addition product; heating promotes dehydration. |
| Solvent | Ethanol, THF, or aprotic solvents for LDA | Protic solvents are suitable for catalytic conditions; aprotic solvents are necessary for LDA. |
Detailed Protocol: Directed Aldol Condensation
This protocol is for a directed aldol condensation using LDA to control selectivity.
-
Enolate Formation:
-
In a flame-dried, nitrogen-flushed flask, prepare a solution of diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78°C and add n-BuLi (1.05 eq.) dropwise. Stir at this temperature for 30 minutes.
-
Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78°C.
-
Stir at -78°C for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the β-hydroxy ketone product by column chromatography. If the α,β-unsaturated product is desired, the crude aldol addition product can be heated in the presence of a mild acid or base.
-
V. References
-
Ningbo Inno Pharmchem Co., Ltd. (2023). Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.
-
White, J. D., & Shaw, S. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Molecules, 27(9), 2985.
-
BenchChem. (2025). Instability issues of pyrrole aldehydes and their handling. BenchChem Technical Support.
-
Organic Syntheses. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74.
-
Mikhaleva, A. I., Ivanov, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
-
BenchChem. (2025). How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). troubleshooting low yield in Aldol condensation. BenchChem Technical Support.
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from --INVALID-LINK--
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from Magritek.
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, (18), 2563-2566.
-
Goudarshivannanavar, B. C., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4133-4143.
-
Hon, Y. S., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(63), 38459-38493.
-
Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 63(3), 896-901.
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from The University of Liverpool.
References
Technical Support Center: Troubleshooting Side Reactions of Pyrrole-2-Carbaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pyrrole-2-carbaldehydes. As a Senior Application Scientist, I've compiled this resource to address the common side reactions and stability issues encountered during the synthesis and manipulation of these valuable heterocyclic compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: General Stability and Handling - FAQs
Pyrrole-2-carbaldehydes are notoriously unstable, and improper handling is a primary source of experimental failure. This section addresses the most frequently asked questions regarding their stability and storage.
Q1: My bottle of pyrrole-2-carbaldehyde has turned from off-white to a dark reddish-brown. What happened, and is it still usable?
A: This discoloration is a classic sign of degradation. Pyrrole and its derivatives are susceptible to oxidation and polymerization when exposed to air and light.[1] The color change indicates the formation of conjugated polymeric impurities, which can interfere with subsequent reactions and complicate purification.
Causality: The electron-rich nature of the pyrrole ring makes it prone to oxidation. The aldehyde group, being electron-withdrawing, slightly deactivates the ring but doesn't prevent this process entirely. Over time, slow oxidation leads to the formation of highly colored, complex mixtures.
Recommendation: For reproducible and high-yielding reactions, using a dark, impure aldehyde is not recommended. The material should be purified immediately before use. For solid compounds, recrystallization is often effective. For liquids or low-melting solids, distillation under reduced pressure is the preferred method.
Q2: What are the definitive storage conditions to prevent the degradation of pyrrole-2-carbaldehydes?
A: To maximize shelf-life and maintain purity, rigorous storage conditions are essential. These compounds are sensitive to multiple environmental factors.
Authoritative Protocol for Storage:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[1]
-
Temperature: For short-term storage (days to weeks), refrigeration at 2°C to 8°C is sufficient. For long-term storage, freezing at -20°C is highly recommended.[1]
-
Light: Protect the compound from light by using an amber glass vial or by wrapping the container in aluminum foil.[1] Photodegradation can catalyze polymerization and oxidation.[2]
-
Container: Use a tightly sealed container with a high-quality cap (e.g., with a PTFE liner) to prevent ingress of air and moisture.[1]
Q3: My reaction yields are consistently low, even when I start with pure, colorless pyrrole-2-carbaldehyde. Could it be degrading during the reaction itself?
A: Absolutely. The in-solution stability of pyrrole-2-carbaldehydes is often underestimated. Even if you start with pure material, the compound can degrade under the reaction conditions, especially over long periods or at elevated temperatures.
Expert Insight: In one study, the concentration of pyrrole-2-carbaldehyde in a buffered solution at 30°C decreased by 50% over 18 hours.[1][3] This degradation is accelerated in the presence of acids, bases, or even certain biological materials like enzymes.[1][3]
Troubleshooting Steps:
-
Prepare solutions of the aldehyde immediately before they are needed.
-
If possible, run reactions at lower temperatures to slow the rate of decomposition.
-
Monitor the disappearance of the starting material by TLC or LC-MS over the first hour to gauge its stability under your specific conditions.
-
If the reaction is inherently slow, consider a strategy of slow addition of the pyrrole-2-carbaldehyde to the reaction mixture to keep its instantaneous concentration low.
Section 2: Troubleshooting Specific Reaction Pathways
The reactivity of the aldehyde group, while synthetically useful, is also the source of numerous side reactions. This section provides a Q&A-style guide to troubleshoot these specific issues.
2.1 Oxidation to Carboxylic Acid
Q: My reaction product is contaminated with a significant amount of pyrrole-2-carboxylic acid. How can I prevent this unwanted oxidation?
A: The oxidation of the aldehyde to the corresponding carboxylic acid is a very common side reaction, primarily caused by exposure to atmospheric oxygen.[2] The aldehyde C-H bond is susceptible to radical-mediated and direct oxidation processes.
Causality: The reaction can be catalyzed by trace metal impurities, light, or basic conditions, which can facilitate the formation of a hydrate intermediate that is more easily oxidized.
Preventative Measures:
-
Inert Atmosphere: The most critical step is to run your reaction under a strictly inert atmosphere (argon or nitrogen).
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with argon for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Avoid Air Leaks: Ensure all glassware joints are perfectly sealed. For overnight reactions, using positive pressure of an inert gas is advisable.
-
Reaction Temperature: Higher temperatures can increase the rate of oxidation. If the primary reaction allows, maintain a lower temperature.
2.2 Reduction & Over-reduction
Q: I am attempting a Knoevenagel condensation, but I am isolating pyrrole-2-carbinol (the alcohol) as a major side product. My protocol uses a basic catalyst. What is happening?
A: This suggests an unintended reduction is occurring. While less common than oxidation, certain reagents can act as hydride donors, especially under basic conditions. This is a classic example of a Cannizzaro-type reaction, though other pathways may be involved.
Causality: In the presence of a strong base and a potential hydride source (which could be the aldehyde itself, the solvent, or an additive), a disproportionation reaction can occur where one molecule of the aldehyde is oxidized to the carboxylic acid and another is reduced to the alcohol.
Troubleshooting Steps:
-
Change the Base: Switch from a strong base (like NaOH or KOH) to a milder, non-nucleophilic organic base. For Knoevenagel condensations, catalysts like piperidine or L-proline are often effective and less likely to promote side reactions.[4][5]
-
Solvent Choice: Ensure your solvent is not a hidden hydride donor. For example, isopropanol can participate in transfer hydrogenation reactions under certain catalytic conditions. Switch to a more inert solvent like THF, toluene, or acetonitrile.
-
Temperature Control: Perform the reaction at room temperature or below, as high temperatures can favor the Cannizzaro reaction.
2.3 Unwanted Condensation Reactions
Q: My Knoevenagel condensation with an active methylene compound is sluggish and gives low yields. How can I optimize it?
A: Low yields in Knoevenagel condensations are a frequent issue. The problem typically lies in one of three areas: catalyst inefficiency, reversible reaction due to water buildup, or competing side reactions.[4]
Expert Recommendations:
-
Catalyst Selection: The catalyst is crucial. A base that is too strong can cause self-condensation of the aldehyde.[4] Weak bases like piperidine, pyridine, or ammonium acetate are standard choices.[4] The optimal catalyst often depends on the specific substrates.
-
Water Removal: The Knoevenagel condensation produces one equivalent of water.[4] In many cases, the reaction is reversible, and the presence of water can inhibit forward progress. Removing water as it forms can dramatically increase the yield. The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[4]
-
Solvent Polarity: The solvent choice can significantly impact the reaction rate. Aprotic polar solvents like DMF or acetonitrile often give high conversions in shorter times.[4]
Q: I'm observing a significant amount of a dark, insoluble material, likely from self-condensation of my pyrrole-2-carbaldehyde. How do I minimize this?
A: Self-condensation is often promoted by elevated temperatures and strong bases.[6] The enolizable nature of the aldehyde, however slight, can be exploited under the wrong conditions, leading to aldol-type polymerization.
Mitigation Strategies:
-
Lower the Temperature: This is the most effective variable to control. Many reactions can be run effectively at room temperature or even 0°C, albeit over a longer period.
-
Controlled Addition: Instead of adding all the pyrrole-2-carbaldehyde at once, add it slowly over time to a solution containing the other reactant and the catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the desired bimolecular reaction over self-condensation.
-
Use a Weaker Base: As mentioned, switch from strong inorganic bases to milder organic bases.
2.4 Vilsmeier-Haack Formylation Complexities
Q: My Vilsmeier-Haack reaction on an N-substituted pyrrole is producing a mixture of 2- and 3-formyl isomers. How can I improve the regioselectivity for the desired 2-carbaldehyde?
A: The Vilsmeier-Haack reaction is a powerful tool for formylating pyrroles, but regioselectivity can be a challenge. The outcome is a delicate balance between electronic and steric effects.[7] Electrophilic attack is electronically favored at the C2 (alpha) position. However, if the C2 position is sterically hindered, attack at C3 (beta) becomes competitive.
Controlling Regioselectivity:
-
Steric Hindrance: The size of the substituent on the pyrrole nitrogen is a key factor. A very bulky N-substituent (e.g., N-tert-butyl) will sterically block the C2 position, favoring formylation at C3. Conversely, a smaller N-substituent (e.g., N-methyl) will favor C2 formylation.[7][8]
-
Reagent Sterics: The steric bulk of the Vilsmeier reagent itself can play a role. Using a more hindered formamide (e.g., N,N-diisopropylformamide instead of DMF) can increase the proportion of the C3 isomer.[9]
-
Temperature: Lower reaction temperatures often lead to higher selectivity for the thermodynamically favored product, which is typically the C2-formylated isomer.
Q: The workup of my Vilsmeier-Haack reaction is difficult, and I suspect my product is decomposing. What is the correct workup procedure?
A: This is a critical and often overlooked step. The reaction mixture is highly acidic due to the phosphorus oxychloride byproducts. Pyrrole-2-carbaldehydes are sensitive to strong acids and can decompose or polymerize upon prolonged exposure.[1]
A Self-Validating Workup Protocol:
-
Cooling: After the reaction is complete, cool the mixture in an ice bath to control the exothermic neutralization.
-
Hydrolysis/Neutralization: The key is to hydrolyze the intermediate iminium salt and neutralize the acid in a controlled manner. Slowly and cautiously add the reaction mixture to a vigorously stirred, cold aqueous solution of a base. Sodium acetate is an excellent choice because it buffers the solution and prevents it from becoming strongly basic.[10] A saturated solution of sodium bicarbonate can also be used, but addition must be very slow to control CO2 evolution.
-
Extraction: Once neutralized, extract the product promptly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).
Section 3: Visual Guides & Data
Diagram 1: General Troubleshooting Flowchart for Low Yield
This diagram provides a logical sequence of steps to diagnose the cause of low yield in a reaction involving pyrrole-2-carbaldehyde.
Caption: A step-by-step flowchart for diagnosing low reaction yields.
Diagram 2: Primary Degradation Pathways
This diagram illustrates the two main non-reactive pathways that lead to the consumption of pyrrole-2-carbaldehyde: oxidation and polymerization.
Caption: Major degradation pathways for pyrrole-2-carbaldehyde.
Table 1: Comparison of Common Reducing Agents for Pyrrole-2-Carbaldehyde
| Reagent | Typical Conditions | Selectivity | Common Side Reactions/Issues |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0°C to RT | High for C=O vs. esters/amides | Generally clean. Can reduce other aldehydes/ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C | Low (highly reactive) | Reduces most carbonyls and esters. Can deprotonate pyrrole N-H. Requires careful quenching. |
| Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂, -78°C | High | Can reduce esters to aldehydes if not carefully controlled. Sensitive to stoichiometry. |
| Catalytic Hydrogenation (H₂, Pd/C) | MeOH or EtOAc, RT, 1-4 atm H₂ | Moderate to High | Can potentially reduce the pyrrole ring under harsh conditions (high pressure/temp). |
Section 4: Key Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation with Malononitrile
This protocol is designed to maximize yield by controlling the common variables that lead to failure.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add freshly purified pyrrole-2-carbaldehyde (1.0 eq) and malononitrile (1.05 eq).
-
Solvent & Catalyst: Add absolute ethanol as the solvent. Add piperidine (0.1 eq) as the catalyst.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Troubleshooting - Slow Reaction: If the reaction is sluggish after 2 hours, gently warm the mixture to 40°C. If this does not help, consider switching the solvent to toluene and using a Dean-Stark apparatus to remove water.[4]
-
Workup: Once the starting material is consumed, cool the mixture in an ice bath. The product often precipitates as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and any unreacted starting materials.
-
Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from ethanol.
Section 5: References
-
BenchChem (2025). Instability issues of pyrrole aldehydes and their handling.--INVALID-LINK--
-
Guidechem (N.D.). How is Pyrrole-2-carboxaldehyde synthesized and applied? - FAQ.--INVALID-LINK--
-
Scribd (2025). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles.--INVALID-LINK--
-
Journal of the Chemical Society C: Organic (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.--INVALID-LINK--
-
Organic Chemistry Portal (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.--INVALID-LINK--
-
Google Patents (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.--INVALID-LINK--
-
BenchChem (N.D.). Troubleshooting low yields in Knoevenagel condensation.--INVALID-LINK--
-
IJPCBS (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.--INVALID-LINK--
-
Thieme Synthesis (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides.--INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde.--INVALID-LINK--
-
J&K Scientific LLC (2025). Vilsmeier-Haack Reaction.--INVALID-LINK--
-
MDPI (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.--INVALID-LINK--
-
PubMed Central (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols.--INVALID-LINK--
-
ResearchGate (2025). Regioselectivity in the Reactions of Polyfunctionalized Pyrroles with Nucleophiles.--INVALID-LINK--
-
Fine Chemicals Blog (N.D.). Optimizing Organic Synthesis with Pyrrole-2-carboxaldehyde: A Chemist's Perspective.--INVALID-LINK--
-
TargetMol (N.D.). Pyrrole-2-carboxylic acid.--INVALID-LINK--
-
Canadian Journal of Chemistry (1985). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents.--INVALID-LINK--
-
Thermo Scientific Alfa Aesar (N.D.). Pyrrole-2-carboxaldehyde, 99% 10 g.--INVALID-LINK--
-
PubMed Central (2014). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.--INVALID-LINK--
-
Wikipedia (N.D.). Pyrrole-2-carboxylic acid.--INVALID-LINK--
-
MDPI (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.--INVALID-LINK--
-
Organic Syntheses (N.D.). Pyrrole-2-carboxaldehyde.--INVALID-LINK--
-
Quora (2015). What is the reaction of preparation of pyrrol-2-aldehyde from pyrrole?--INVALID-LINK--
-
ACS Publications (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation.--INVALID-LINK--
-
Pharmaguideline (N.D.). Synthesis, Reactions and Medicinal Uses of Pyrrole.--INVALID-LINK--
-
ResearchGate (N.D.). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with...--INVALID-LINK--
-
Wikipedia (N.D.). Pyrrole.--INVALID-LINK--
-
PubMed Central (2020). Recent Advancements in Pyrrole Synthesis.--INVALID-LINK--
-
Royal Society of Chemistry (N.D.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.--INVALID-LINK--
-
J. Chem. Soc., Perkin Trans. 1 (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia.--INVALID-LINK--
-
Organic Chemistry Portal (2019). Pyrrole synthesis.--INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
managing regioselectivity in pyrrole functionalization
Welcome to the technical support center for managing regioselectivity in pyrrole functionalization. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of modifying the pyrrole ring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying principles to empower you to make informed decisions in your synthetic strategies.
Introduction: The Challenge of Pyrrole Regioselectivity
Pyrrole is an electron-rich five-membered aromatic heterocycle and a fundamental structural motif in a vast array of natural products, pharmaceuticals, and materials.[1][2] Its electron-rich nature makes it highly reactive towards electrophiles. However, this high reactivity also presents a significant challenge: controlling the position of functionalization. The pyrrole ring has two principal sites for electrophilic attack: the C2 (α) and C3 (β) positions. Generally, electrophilic substitution on an unsubstituted pyrrole preferentially occurs at the C2-position, as the corresponding cationic intermediate (σ-complex) is better stabilized by resonance.[3][4][5]
Despite this inherent preference, achieving exclusive C2 or C3 functionalization can be difficult, often resulting in mixtures of regioisomers that are challenging to separate. This guide will provide you with the strategic knowledge to steer your reactions toward the desired isomer.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic substitution on N-H pyrrole not selective for the C2 position?
Answer: While C2 is the kinetically favored position for electrophilic attack on N-H pyrrole, several factors can lead to poor regioselectivity or reaction at the C3 position.
-
Steric Hindrance: If your electrophile is particularly bulky, it may face steric hindrance at the C2 position, leading to increased formation of the C3-substituted product.
-
Reaction Conditions: Harsh reaction conditions (e.g., strong Lewis acids, high temperatures) can sometimes lead to isomerization of the initially formed C2-product to the thermodynamically more stable C3-isomer, although this is less common.
-
Deprotonation: In the presence of a strong base, the pyrrole nitrogen can be deprotonated to form the pyrrolide anion. While the nitrogen itself becomes a potent nucleophile, reaction with certain electrophiles, particularly those involving nitrophilic metals like MgX, can lead to C-alkylation, primarily at the C2 position due to coordination with the nitrogen atom.[3] However, competing N-alkylation is a common side reaction.[3]
Q2: How can I favor functionalization at the C3 position?
Answer: Directing electrophilic attack to the C3 position typically requires strategic modification of the pyrrole ring, most commonly by installing a protecting/directing group on the nitrogen atom.
-
Bulky N-Substituents: Introducing a sterically demanding group on the nitrogen, such as triisopropylsilyl (TIPS) or a bulky N-benzyl group, can physically block the C2 and C5 positions, thereby directing incoming electrophiles to the less hindered C3 and C4 positions.[6]
-
Electron-Withdrawing N-Substituents: The use of electron-withdrawing groups, like a p-toluenesulfonyl (Ts) group, can significantly alter the electronic properties of the pyrrole ring.[6][7] These groups decrease the electron density of the ring, making it less reactive overall, but they can shift the preference for electrophilic attack to the C3 position. This is particularly evident in reactions like Friedel-Crafts acylation.[6]
Q3: I am attempting a Friedel-Crafts acylation and getting a mixture of 2- and 3-acylpyrroles. How can I improve the selectivity?
Answer: The regioselectivity of Friedel-Crafts acylation is highly dependent on the N-substituent and the choice of Lewis acid.[6]
-
For C2-Acylation:
-
For C3-Acylation:
-
N-Sulfonyl Pyrroles: N-p-toluenesulfonylpyrrole, when reacted with a strong Lewis acid like AlCl₃, strongly favors the formation of the 3-acyl product.[6]
-
Solvent Choice: For the AlCl₃-catalyzed acylation of N-p-toluenesulfonylpyrrole, solvents such as dichloromethane and 1,2-dichloroethane promote high selectivity for the 3-acyl product.[6]
-
Q4: My Vilsmeier-Haack formylation is not giving the expected product. What could be going wrong?
Answer: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group, typically at the C2 position of electron-rich pyrroles.[9][10] However, issues with regioselectivity can arise.
-
Steric Effects: For 1-substituted pyrroles, the ratio of C2 to C3 formylation is primarily controlled by steric factors.[11] A bulky N-substituent will increase the proportion of the C3-formylated product.
-
Electronic Effects: While less dominant than sterics, the electronic nature of the N-substituent can play a role. For 1-arylpyrroles, the electronic effects on the position of formylation are mainly inductive.[11]
-
Pre-existing Substituents: If the pyrrole already has a substituent, its directing effects will influence the position of formylation. Electron-donating groups will activate the ring and direct ortho/para (in this context, adjacent and across the ring), while electron-withdrawing groups will deactivate and direct meta.
Troubleshooting Guides
Problem 1: Low Yield in N-Protection Step
-
Symptom: Incomplete reaction or recovery of starting N-H pyrrole after attempting to install a protecting group (e.g., Boc, Ts, SEM).
-
Possible Cause 1: Inappropriate Base: The pKa of the pyrrole N-H is approximately 17.5, requiring a sufficiently strong base for deprotonation.[3] Weak bases like triethylamine may be insufficient.
-
Troubleshooting:
-
Choice of Base: Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or butyllithium (BuLi).
-
Solvent: Ensure you are using an appropriate aprotic solvent (e.g., THF, DMF, DMSO) that can solubilize the reactants and the pyrrolide anion intermediate.[12]
-
-
Possible Cause 2: Reaction Temperature: Some protection reactions may require heating to proceed at a reasonable rate, while others, particularly those involving highly reactive electrophiles, may need to be cooled to prevent side reactions.
-
Troubleshooting:
-
Consult the literature for the specific protecting group you are using. For example, reactions with NaH are often started at 0 °C and then allowed to warm to room temperature.
-
Problem 2: Mixture of Regioisomers in Suzuki-Miyaura Cross-Coupling
-
Symptom: Formation of both C2- and C3-arylated pyrroles when coupling a halopyrrole with a boronic acid.
-
Possible Cause 1: Isomeric Purity of Starting Halopyrrole: The most common cause is an impure starting material. Halogenation of pyrroles can sometimes yield a mixture of isomers.
-
Troubleshooting:
-
Purify the Starting Material: Carefully purify the halopyrrole substrate by chromatography or recrystallization to ensure you are starting with a single regioisomer.
-
Selective Halogenation: Employ regioselective halogenation protocols to synthesize the desired halopyrrole precursor.
-
-
Possible Cause 2: Reaction Conditions Promoting Isomerization/Migration: While less common for Suzuki couplings, harsh conditions could potentially lead to side reactions.
-
Troubleshooting:
-
Optimize Conditions: Screen different palladium catalysts, ligands, bases, and solvents to find milder conditions that do not promote isomerization.
-
Data Summary & Protocols
Table 1: Influence of N-Substituent on Regioselectivity of Friedel-Crafts Acylation
| N-Substituent | Lewis Acid | Major Product | Reference |
| H, Alkyl | AlCl₃, SnCl₄ | C2-Acyl | [6] |
| p-Toluenesulfonyl (Ts) | AlCl₃ | C3-Acyl | [6] |
| p-Toluenesulfonyl (Ts) | SnCl₄, BF₃·OEt₂ | C2-Acyl | [6] |
| Triisopropylsilyl (TIPS) | AlCl₃ | C3-Acyl | [6] |
Experimental Protocol: Regioselective C3-Acylation of N-Tosylpyrrole
This protocol is adapted from established methods for achieving C3-selectivity in Friedel-Crafts acylations.[6]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM, 5 mL per mmol of pyrrole).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.
-
Addition of Pyrrole: Dissolve N-p-toluenesulfonylpyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (2 mL per gram of AlCl₃).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Regioselectivity Control
Diagram 1: General Strategy for Directing Pyrrole Functionalization
The following diagram illustrates the fundamental logic for controlling regioselectivity based on the nature of the N-substituent.
Caption: Strategic choice of N-substituent dictates C2 vs. C3 functionalization.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a logical sequence of steps to diagnose and solve issues with regioselectivity.
Caption: A step-by-step guide to troubleshooting poor regioselectivity.
References
- 1. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Fluorophenyl Pyrroles
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving fluorophenyl and pyrrole moieties. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging yet crucial transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design robust and successful cross-coupling strategies.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is dedicated to resolving specific issues that can arise during the cross-coupling of fluorophenyl and pyrrole substrates. Each problem is followed by a series of potential causes and actionable solutions, grounded in mechanistic principles.
Issue 1: Low to No Product Yield
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Potential Cause A: Catalyst Inactivity or Decomposition. The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough for these challenging substrates.[1][2]
-
Solution: Employ modern, well-defined palladium precatalysts such as G3 or G4 palladacycles in conjunction with sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, or tBuBrettPhos).[2][3][4] These precatalysts ensure the efficient generation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of often less reactive aryl chlorides or sterically hindered substrates.[3]
-
-
Potential Cause B: Protodeboronation of the Boronic Acid. Fluorophenyl and particularly heteroaryl boronic acids, including those of pyrrole, can be susceptible to decomposition (protodeboronation) under basic reaction conditions before transmetalation can occur.[5][6][7]
-
Solution 1: Use a milder base. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often effective alternatives to stronger bases like sodium tert-butoxide (NaOtBu) or carbonates.[5][8]
-
Solution 2: Switch to a more stable boron reagent. Potassium trifluoroborate salts or boronate esters (e.g., pinacol esters) are generally more robust towards hydrolysis and protodeboronation than their corresponding boronic acids.[9][10]
-
Solution 3: Accelerate the catalytic cycle. Using a highly active precatalyst that promotes rapid coupling can outcompete the rate of boronic acid decomposition.[6][7][8]
-
-
Potential Cause C: Poor Solubility of Reaction Components. The insolubility of the base or other reagents can hinder the reaction.[11][12]
-
Solution: Choose a solvent system that effectively solubilizes all components. While toluene and dioxane are common, sometimes a more polar aprotic solvent like DMF or the use of co-solvents is necessary.[13][14][15][16] However, be aware that solvent choice can also influence selectivity.[13] For instance, polar aprotic solvents can sometimes favor coupling at a triflate over a chloride.[13]
-
Issue 2: Formation of Significant Side Products
-
Potential Cause A: Homocoupling of the Boronic Acid. This is often a sign of slow transmetalation or the presence of oxidants.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Additionally, using a highly active catalyst system that favors the cross-coupling pathway can minimize homocoupling.
-
-
Potential Cause B: ipso-Substitution (SNAr) of Fluorine. Highly fluorinated aryl rings are electron-deficient and can be susceptible to nucleophilic aromatic substitution, especially at the para position, by strong alkoxide bases.[5]
-
Potential Cause C: N-Arylation of the Pyrrole Ring (in C-C couplings). If the pyrrole nitrogen is unprotected, it can compete as a nucleophile in Buchwald-Hartwig-type side reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst and ligand should I start with for a Suzuki-Miyaura coupling of a fluorophenylboronic acid with a bromo-pyrrole?
A1: For this challenging coupling, a robust and highly active catalyst system is recommended from the outset. A good starting point would be a combination of a palladium precatalyst like XPhos Pd G3 or SPhos Pd G2 with a suitable base and solvent.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a precatalyst (e.g., XPhos Pd G3) | Precatalysts ensure a 1:1 Pd:ligand ratio and efficient generation of the active Pd(0) species.[3] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos) | These ligands promote the oxidative addition of the aryl halide and stabilize the catalytically active species.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ | These bases are effective for Suzuki couplings and are generally milder than strong organic bases, which can be crucial for sensitive substrates.[8][12] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | These solvent systems are standard for Suzuki reactions and can effectively solubilize the reaction components.[20] |
Q2: I am performing a Buchwald-Hartwig amination between a fluorophenyl halide and a pyrrole. What are the key parameters to consider?
A2: The Buchwald-Hartwig amination requires careful selection of the base and ligand, especially with heteroaromatic amines like pyrrole.
-
Ligand Choice: The choice of ligand is often dictated by the nucleophile. For heteroaryl amines, ligands like BrettPhos or the Josiphos family have shown good performance. The steric and electronic properties of the ligand are crucial for facilitating the reductive elimination step that forms the C-N bond.
-
Base Selection: Strong bases are typically required for the deprotonation of the amine to form the active nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used.[11] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring a more active catalyst system.[11][12]
-
Aryl Halide Reactivity: The reactivity order for the aryl halide in Buchwald-Hartwig aminations is generally Ar-I > Ar-Br > Ar-Cl.[11] However, aryl iodides can sometimes inhibit the catalyst.[11] For less reactive aryl chlorides, a highly active catalyst system with a ligand like SPhos or XPhos is often essential.
Q3: How does the position and number of fluorine substituents on the phenyl ring affect the reaction?
A3: The electronic effect of fluorine substituents is significant.
-
Increased Reactivity in Transmetalation: Fluorine substitution, particularly in the ortho position, can increase the rate of transmetalation in Suzuki-Miyaura couplings.[7] This can be beneficial, especially when dealing with unstable boronic acids.
-
Susceptibility to SNAr: As the number of fluorine atoms increases (e.g., in pentafluorophenyl rings), the aryl ring becomes more electron-deficient and prone to nucleophilic attack, as discussed in the troubleshooting section.[5]
-
C-F Bond Activation: While less common in palladium catalysis, highly activated C-F bonds can potentially undergo oxidative addition, although this is more prevalent with nickel catalysts.[21]
Q4: Can I run these reactions open to the air?
A4: While modern palladium precatalysts are often air-stable for handling, the catalytic cycle itself involves air-sensitive Pd(0) species. It is strongly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents. This minimizes the oxidation of the catalyst, which can lead to the formation of inactive palladium black and low yields.
Visualizing the Catalytic Cycles
Understanding the mechanistic steps can aid in troubleshooting. Below are simplified representations of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrrole with a Fluorophenylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the bromo-pyrrole (1.0 equiv), fluorophenylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if not using a precatalyst.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 1,4-dioxane) and degassed water to achieve the desired concentration (typically 0.1-0.5 M). A common solvent ratio is 4:1 or 5:1 dioxane:water.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Fluorophenyl Bromide with Pyrrole
This protocol assumes the use of pyrrole as the nucleophile.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the base (e.g., sodium tert-butoxide, 1.5 equiv), and the fluorophenyl bromide (1.0 equiv).
-
-
Solvent and Reagent Addition:
-
Add degassed anhydrous toluene or dioxane.
-
Add the pyrrole (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pure.york.ac.uk [pure.york.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
Technical Support Center: Workup and Purification of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This valuable synthetic intermediate can present unique challenges during reaction workup and purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure high yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a yellow to brown color. Is this normal and can I use it in my next reaction?
A1: Pyrrole aldehydes are prone to darkening upon exposure to air and light, a process often attributed to oxidation and the formation of polymeric impurities[1]. While a pale-yellow color is common, a significant brown or dark coloration suggests degradation[1]. It is highly recommended to purify the aldehyde before use to ensure the reproducibility of your subsequent reactions and to avoid introducing impurities that can complicate future steps[1].
Q2: What are the best storage conditions for this compound to maintain its purity?
A2: To minimize degradation, store the compound under an inert atmosphere, such as argon or nitrogen[1][2]. For short-term storage, refrigeration at 2-8°C is recommended[1][2][3]. For long-term storage, especially for high-purity samples or solutions, consider storage at -20°C. It is crucial to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil[1].
Q3: I am seeing a significant amount of a more polar byproduct in my crude reaction mixture by TLC. What could it be?
A3: A common byproduct in the synthesis of pyrrole-2-carbaldehydes, particularly from Vilsmeier-Haack reactions, is the corresponding carboxylic acid (1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid) due to over-oxidation[4]. This byproduct will appear as a more polar spot on your TLC plate. Its formation can be exacerbated by prolonged reaction times, elevated temperatures, or exposure to air during workup[4].
Q4: Can I use a standard aqueous workup with acidic and basic washes for my reaction mixture containing this compound?
A4: Caution is advised when using strong acids. The pyrrole ring is sensitive to acidic conditions and can be prone to polymerization or degradation[4]. While a dilute acid wash may be necessary to remove basic impurities, prolonged exposure should be avoided. Basic washes with solutions like sodium bicarbonate or sodium carbonate are generally safe and are often used to neutralize the reaction mixture and remove acidic byproducts[4][5].
Troubleshooting Guides
This section addresses specific issues you may encounter during the workup and purification of this compound.
Issue 1: Low Yield and/or Presence of Carboxylic Acid Byproduct
Causality: The formation of 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is a common issue, arising from the over-oxidation of the aldehyde. This can occur during the reaction itself (e.g., Vilsmeier-Haack formylation) or during the workup if not performed carefully.
Troubleshooting Workflow:
References
Validation & Comparative
spectral analysis and characterization of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectral analysis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a compound of interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide presents a comparative analysis. We will dissect the spectral characteristics of the parent compound, pyrrole-2-carbaldehyde, and provide expert predictions for the spectral features of this compound, supported by data from closely related analogues.
Introduction to the Spectral Landscape
The addition of a 4-fluorophenyl group to the pyrrole-2-carbaldehyde core significantly influences its electronic environment and, consequently, its interaction with electromagnetic radiation. This guide will explore these changes through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding these spectral signatures, researchers can effectively identify and characterize this molecule and its derivatives.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. A comparison between pyrrole-2-carbaldehyde and its N-substituted analogue reveals key differences in chemical shifts and coupling patterns.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Analysis of Pyrrole-2-carbaldehyde:
The ¹H NMR spectrum of pyrrole-2-carbaldehyde typically shows signals for the aldehyde proton, the NH proton, and the three pyrrole ring protons.[3] The aldehyde proton appears as a singlet around 9.5 ppm. The NH proton is a broad singlet, and its chemical shift is highly dependent on solvent and concentration, often appearing downfield. The pyrrole protons exhibit characteristic coupling patterns.
Predicted ¹H NMR Spectrum of this compound:
The introduction of the 4-fluorophenyl group will cause notable shifts in the proton signals. The absence of the NH proton signal is the most obvious change. The electron-withdrawing nature of the phenyl ring is expected to deshield the protons on the pyrrole ring.
-
Aldehyde Proton (H-6): Expected to be a singlet around 9.6 ppm.
-
Pyrrole Protons (H-3, H-4, H-5): These protons will exhibit shifts and couplings influenced by the N-substituent. We can anticipate their signals to be in the range of 6.3 to 7.3 ppm.[4]
-
Phenyl Protons (H-2', H-3', H-5', H-6'): The protons on the fluorophenyl ring will appear as two sets of doublets (an AA'BB' system) due to symmetry, typically between 7.0 and 7.5 ppm.
Comparative ¹H NMR Data
| Proton | Pyrrole-2-carbaldehyde (Experimental, in CDCl₃)[3] | This compound (Predicted) | 1-(4-fluorobenzyl)-1H-pyrrole-2-carbaldehyde (Experimental, in CDCl₃)[4] |
| Aldehyde-H | ~9.50 ppm (s) | ~9.6 ppm (s) | 9.54 ppm (s) |
| Pyrrole H-5 | ~7.19 ppm (m) | ~7.2-7.3 ppm (m) | 7.2-7.3 ppm (m) |
| Pyrrole H-3 | ~7.01 ppm (m) | ~7.0-7.1 ppm (m) | 6.9-7.0 ppm (m) |
| Pyrrole H-4 | ~6.34 ppm (m) | ~6.3-6.4 ppm (m) | 6.2-6.3 ppm (m) |
| Phenyl H-2',6' | - | ~7.3-7.5 ppm (d) | - |
| Phenyl H-3',5' | - | ~7.0-7.2 ppm (d) | - |
| NH | ~10.8 ppm (br s) | - | - |
| CH₂ | - | - | 5.54 ppm (s) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet, and "br s" denotes broad singlet.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides insight into the carbon framework of a molecule.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: Process the data similarly to ¹H NMR.
Analysis of Pyrrole-2-carbaldehyde:
The ¹³C NMR spectrum of pyrrole-2-carbaldehyde shows five distinct signals for the five carbon atoms. The carbonyl carbon of the aldehyde is the most downfield signal.
Predicted ¹³C NMR Spectrum of this compound:
The N-substitution will influence the chemical shifts of the pyrrole carbons. The fluorophenyl group will introduce four new signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F).
Comparative ¹³C NMR Data
| Carbon | Pyrrole-2-carbaldehyde (Experimental) | This compound (Predicted) | 1-(4-fluorobenzyl)-1H-pyrrole-2-carbaldehyde (Experimental, in CDCl₃)[4] |
| C=O | ~179 ppm | ~180 ppm | 179.6 ppm |
| Pyrrole C2 | ~133 ppm | ~132 ppm | 131.55 ppm |
| Pyrrole C5 | ~123 ppm | ~125 ppm | 125.1 ppm |
| Pyrrole C3 | ~122 ppm | ~124 ppm | 122.75 ppm |
| Pyrrole C4 | ~111 ppm | ~110 ppm | 110.4 ppm |
| Phenyl C1' | - | ~135 ppm | - |
| Phenyl C4' | - | ~163 ppm (d, ¹JC-F ≈ 250 Hz) | - |
| Phenyl C2',6' | - | ~129 ppm (d, ³JC-F ≈ 8 Hz) | - |
| Phenyl C3',5' | - | ~116 ppm (d, ²JC-F ≈ 22 Hz) | - |
Note: Chemical shifts are approximate. "d" denotes doublet due to C-F coupling.
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a powerful tool for identifying functional groups.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Analysis of Pyrrole-2-carbaldehyde:
The IR spectrum of pyrrole-2-carbaldehyde is characterized by a strong C=O stretch of the aldehyde, N-H stretching, and various C-H and C-N stretching and bending vibrations.[5]
Predicted FT-IR Spectrum of this compound:
The most significant changes will be the disappearance of the N-H stretching band and the appearance of bands associated with the fluorophenyl group. The C=O stretching frequency may shift slightly due to the electronic influence of the N-substituent.
Comparative FT-IR Data
| Vibrational Mode | Pyrrole-2-carbaldehyde (Experimental)[5] | This compound (Predicted) |
| N-H stretch | ~3200-3400 cm⁻¹ (broad) | Absent |
| C-H stretch (aromatic/pyrrole) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H stretch (aldehyde) | ~2700-2800 cm⁻¹ | ~2700-2800 cm⁻¹ |
| C=O stretch (aldehyde) | ~1660-1680 cm⁻¹ | ~1670-1690 cm⁻¹ |
| C=C stretch (aromatic/pyrrole) | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ |
| C-N stretch | ~1100-1300 cm⁻¹ | ~1100-1300 cm⁻¹ |
| C-F stretch | - | ~1150-1250 cm⁻¹ (strong) |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Analysis of Pyrrole-2-carbaldehyde:
The mass spectrum of pyrrole-2-carbaldehyde shows a molecular ion peak at m/z 95.[6] Common fragments include the loss of the aldehyde group (CHO).
Predicted Mass Spectrum of this compound:
The molecular ion peak is expected at m/z 189. The fragmentation pattern will likely involve the loss of the aldehyde group and fragmentation of the phenyl and pyrrole rings.
Comparative Mass Spectrometry Data
| Ion | Pyrrole-2-carbaldehyde (m/z)[6] | This compound (Predicted m/z) |
| [M]⁺ | 95 | 189 |
| [M-CHO]⁺ | 66 | 160 |
| [C₄H₄N]⁺ | 66 | - |
| [C₆H₄F]⁺ | - | 95 |
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Analysis of Pyrrole-2-carbaldehyde:
Pyrrole-2-carbaldehyde exhibits UV absorption maxima due to π → π* and n → π* transitions.[7]
Predicted UV-Vis Spectrum of this compound:
The extended conjugation provided by the N-phenyl group is expected to cause a bathochromic (red) shift in the λmax compared to pyrrole-2-carbaldehyde.
Comparative UV-Vis Data
| Compound | λmax (nm) |
| Pyrrole-2-carbaldehyde[7] | ~250, ~290 |
| This compound (Predicted) | >290 |
Visualizing the Analysis
To aid in the understanding of the spectral assignments and the overall analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
References
- 1. 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction
1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the fluorophenyl group and the reactive aldehyde moiety makes it a versatile building block in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound: a classical two-step approach involving pyrrole ring formation followed by formylation, and a more contemporary one-pot multicomponent reaction. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the methodologies, underlying mechanisms, and comparative performance of these synthetic routes.
Route A: Two-Step Synthesis via Pyrrole Ring Formation and Subsequent Vilsmeier-Haack Formylation
This well-established route first constructs the N-arylpyrrole core, which is then functionalized with a formyl group in a separate step. The initial synthesis of 1-(4-fluorophenyl)-1H-pyrrole can be efficiently achieved through the Paal-Knorr or Clauson-Kaas synthesis.
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrrole
A1. Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust method for constructing pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine.[1][2] In this case, 4-fluoroaniline reacts with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (a cyclic acetal of succinaldehyde), under acidic conditions.[3]
-
Mechanism: The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The primary amine (4-fluoroaniline) then attacks the carbonyl groups of succinaldehyde to form a di-imine intermediate. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring.[4][5]
A2. Clauson-Kaas Synthesis
A closely related and widely used method is the Clauson-Kaas synthesis, which directly uses 2,5-dialkoxytetrahydrofurans with primary amines in the presence of an acid catalyst.[6][7] This method often provides high yields of N-substituted pyrroles and can be performed under relatively mild conditions.[8][9]
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like pyrroles.[10][11] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12]
-
Mechanism: DMF and POCl₃ react to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. The electron-rich 1-(4-fluorophenyl)-1H-pyrrole then attacks this reagent, preferentially at the C2 position due to the directing effect of the nitrogen atom. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired 2-carbaldehyde.[10] The ratio of α- to β-formylation is primarily controlled by steric factors of the 1-substituent.[13]
Caption: Workflow for the two-step synthesis of this compound.
Route B: One-Pot Multicomponent Synthesis of Substituted Pyrrole-3-carbaldehydes
A more modern approach involves the one-pot synthesis of functionalized pyrroles from simple starting materials. While the referenced method yields a 3-carbaldehyde, it showcases a powerful strategy that can be adapted. A similar multicomponent approach for the synthesis of pyrrole-2-carbaldehydes has been reported via an iodine/copper-mediated oxidative annulation.[14]
-
Mechanism: This reaction proceeds through a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde and an in-situ generated imine from an aromatic aldehyde and 4-fluoroaniline. This is followed by an IBX (2-iodoxybenzoic acid)-mediated oxidative aromatization in a one-pot operation.[15] This method avoids the isolation of intermediates and offers a more streamlined process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 15. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde vs. other pyrrole-2-carbaldehydes
An In-Depth Guide to the Comparative Reactivity of 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction
Pyrrole-2-carbaldehydes are foundational building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their utility stems from the dual reactivity of the electron-rich pyrrole ring and the versatile aldehyde functional group. The reactivity of this aldehyde, however, is not constant; it is finely tuned by the nature of the substituent at the N-1 position of the pyrrole ring.[4]
This guide provides a comprehensive comparison of the reactivity of This compound against other common pyrrole-2-carbaldehyde derivatives. We will delve into the electronic effects governing these differences and provide supporting experimental frameworks to illustrate the practical implications for synthetic chemists and drug development professionals.
Pillar 1: The Electronic Influence of the N-1 Substituent
The chemical behavior of the aldehyde group at the C-2 position is intrinsically linked to the electronic properties of the pyrrole ring. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating an electron-rich aromatic system that can, in turn, donate electron density to the aldehyde's carbonyl group.[4] This donation reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.
The substituent at the N-1 position acts as a modulator of this electronic interplay.
-
Electron-Withdrawing Groups (EWGs): A group like the 4-fluorophenyl substituent on our topic compound, this compound, pulls electron density away from the pyrrole ring via a strong negative inductive effect (-I). This effect diminishes the ring's ability to donate electron density to the carbonyl group. Consequently, the carbonyl carbon becomes more electron-deficient (more electrophilic) and thus more reactive toward nucleophiles.[4]
-
Electron-Donating Groups (EDGs): Conversely, N-1 substituents like alkyl groups (e.g., methyl) or electron-rich aryl groups (e.g., 4-methoxyphenyl) push electron density into the pyrrole ring. This enhances the ring's electron-donating capacity, making the carbonyl carbon less electrophilic and less reactive.[4]
-
Unsubstituted Pyrrole (N-H): The parent 1H-pyrrole-2-carbaldehyde serves as a baseline for comparison.
The following diagram illustrates this fundamental principle.
Caption: Influence of N-1 substituents on aldehyde reactivity.
Pillar 2: Comparative Performance in Key Chemical Transformations
To quantify these electronic effects, we will now compare the expected reactivity of this compound with other derivatives in three fundamental reaction classes: condensation, reduction, and oxidation.
A. Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is a classic test of carbonyl electrophilicity.[1][5] A more electrophilic aldehyde will react more readily.
Hypothesis: this compound will undergo Knoevenagel condensation faster and/or under milder conditions than its N-alkyl or N-H counterparts.
Comparative Data (Predicted)
| N-1 Substituent | Electronic Nature | Expected Reactivity | Predicted Reaction Time (RT, cat. Piperidine) | Predicted Yield |
| 4-Fluorophenyl | Strong EWG (-I) | High | 2-4 hours | >90% |
| H (unsubstituted) | Neutral (baseline) | Moderate | 6-8 hours | ~85% |
| Methyl | Weak EDG (+I) | Low | 12-16 hours | ~75% |
| 4-Methoxyphenyl | Strong EDG (+M) | Very Low | >24 hours | <60% |
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol is designed to validate the reactivity differences by monitoring reaction completion under identical conditions.
-
Setup: In four separate 25 mL round-bottom flasks, place a magnetic stir bar.
-
Reagents: To each flask, add the respective pyrrole-2-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol, 72.7 mg), and absolute ethanol (10 mL).
-
Initiation: To each flask, add a catalytic amount of piperidine (0.1 mmol, 10 µL) simultaneously.
-
Monitoring: Stir the reaction mixtures at room temperature (25 °C). Monitor the progress of each reaction every hour using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate eluent system.
-
Analysis: Record the time required for the complete disappearance of the starting aldehyde spot on the TLC plate for each reaction.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product for yield calculation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Pyrrole Compounds
Introduction: The Strategic Role of Fluorine in Pyrrole-Based Drug Discovery
The pyrrole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine, an element whose unique properties can profoundly alter a molecule's biological profile.[3][4] The introduction of fluorine into a pyrrole-based compound is not a trivial modification; it is a strategic decision aimed at enhancing key pharmacokinetic and pharmacodynamic parameters.
Due to its high electronegativity, small van der Waals radius (similar to oxygen), and the strength of the carbon-fluorine (C-F) bond, fluorine can influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[5][6][7] These modifications can lead to improved oral bioavailability, increased potency, and a longer half-life.[8] However, the effects of fluorination are highly context-dependent and not universally beneficial.[1] This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrrole compounds, grounded in experimental data, to elucidate the nuanced impact of this "super-halogen" on biological efficacy.
Core Comparative Analysis: Performance Metrics
Our analysis will focus on three critical pillars of drug performance that are significantly influenced by fluorination:
-
Metabolic Stability: The resistance of a compound to biotransformation by metabolic enzymes.
-
Binding Affinity and Potency: The strength of the interaction with the biological target and the concentration required to elicit a biological response.
-
Membrane Permeability: The ability of a compound to pass through biological membranes to reach its site of action.
Below, we explore each metric, presenting the theoretical basis for fluorination's effects, supported by quantitative data from comparative studies and detailed experimental protocols.
Metabolic Stability: Blocking the "Soft Spots"
A primary reason for introducing fluorine is to enhance metabolic stability. The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[6][9] Strategically placing fluorine at a known metabolic "soft spot"—a position on the molecule prone to oxidative metabolism—can effectively block this pathway, reduce clearance, and increase the drug's half-life.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-Aryl vs. N-Alkyl Pyrrole-2-carbaldehydes for the Modern Researcher
Welcome to an in-depth exploration of N-substituted pyrrole-2-carbaldehydes, a critical class of heterocyclic compounds. These molecules are foundational building blocks in the synthesis of a wide array of biologically active compounds, from pharmaceuticals to natural products.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed comparative analysis of N-aryl and N-alkyl pyrrole-2-carbaldehydes. We will delve into their synthesis, electronic and steric properties, reactivity, and applications, supported by experimental data and protocols to empower your research endeavors.
The Synthetic Landscape: Crafting the Core Scaffold
The introduction of a formyl group at the C2 position of the pyrrole ring is a pivotal transformation. The choice of the N-substituent, whether aryl or alkyl, significantly influences the synthetic strategy and reaction outcomes.
The Vilsmeier-Haack Reaction: A Workhorse for Formylation
The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich heterocycles like pyrrole.[4][5][6] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[4][5]
The nature of the N-substituent plays a crucial role in the regioselectivity of the formylation. While formylation of N-substituted pyrroles generally favors the C2 position due to the electron-donating nature of the nitrogen atom, steric hindrance from bulky N-substituents can influence the ratio of C2 to C3 formylation.[7] For instance, the steric bulk of an N-aryl group, especially with ortho-substituents, can be comparable to or greater than that of a simple N-alkyl group, potentially leading to a higher proportion of the C3-formylated product.[7]
Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylpyrrole
-
Reagents: N-methylpyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-methylpyrrole in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ to a solution of DMF in anhydrous DCM, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add the Vilsmeier reagent dropwise to the N-methylpyrrole solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Stir until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-methylpyrrole-2-carbaldehyde.
-
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is prevalent, other methods for synthesizing N-substituted pyrrole-2-carbaldehydes exist. These include the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters, which offers a de novo approach to the pyrrole skeleton.[8][9] Another strategy involves the reaction of carbohydrates with primary amines in the presence of an acid catalyst.[10] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Electronic and Steric Divergence: The Influence of the N-Substituent
The identity of the N-substituent profoundly impacts the electronic and steric characteristics of the pyrrole-2-carbaldehyde, which in turn governs its reactivity and physical properties.
Electronic Effects
-
N-Alkyl Groups: These are generally considered electron-donating through an inductive effect (+I). This increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack.
-
N-Aryl Groups: The electronic effect of an N-aryl group is more complex. It can exhibit both an electron-withdrawing inductive effect (-I) due to the sp²-hybridized carbons of the aryl ring and a mesomeric effect (either +M or -M depending on the substituents on the aryl ring). The overall effect is a balance of these opposing forces. A non-planar arrangement between the pyrrole and aryl rings, due to steric hindrance, can diminish the mesomeric effect.
These electronic differences influence the electrophilicity of the carbaldehyde group. The electron-donating N-alkyl group can slightly reduce the electrophilicity of the aldehyde carbon compared to an N-aryl group, which can withdraw electron density.
Steric Effects
Steric hindrance is a significant factor, particularly for N-aryl substituents. The presence of ortho-substituents on the aryl ring can force it to twist out of the plane of the pyrrole ring. This has two major consequences:
-
Reduced Conjugation: The non-planar conformation disrupts the π-orbital overlap between the two rings, diminishing any mesomeric effects.
-
Shielding of the C2 Position: The bulky aryl group can sterically hinder the approach of reagents to the adjacent C2-carbaldehyde and the C5 position of the pyrrole ring.
N-alkyl groups, especially smaller ones like methyl or ethyl, exert less steric hindrance compared to bulky aryl groups.
Reactivity Profiles: A Tale of Two Substituents
The differences in electronic and steric properties between N-aryl and N-alkyl pyrrole-2-carbaldehydes lead to distinct reactivity patterns.
Electrophilic Aromatic Substitution
The pyrrole ring is highly activated towards electrophilic substitution, with a preference for the C5 and C4 positions (as C2 is occupied by the formyl group, and C3 is less favored). The electron-donating nature of N-alkyl groups further enhances this reactivity compared to N-aryl groups, which can be deactivating depending on the balance of inductive and mesomeric effects.
Reactions of the Carbaldehyde Group
The carbaldehyde functionality is a versatile handle for a plethora of chemical transformations, including:
-
Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and Wittig reagents. The slightly higher electrophilicity of the aldehyde in N-aryl derivatives may lead to faster reaction rates.
-
Condensation Reactions: Formation of imines, oximes, and hydrazones. These reactions are fundamental in the synthesis of more complex heterocyclic systems.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The nature of the N-substituent also influences the physical and spectroscopic properties of these compounds.
| Property | N-Alkyl Pyrrole-2-carbaldehyde (e.g., N-Methyl) | N-Aryl Pyrrole-2-carbaldehyde (e.g., N-Phenyl) | Unsubstituted Pyrrole-2-carbaldehyde |
| Physical State | Liquid or low-melting solid | Solid | Crystalline solid |
| Boiling Point | 87-90 °C / 22 mmHg[11][12] | Higher than N-alkyl derivatives | 217-219 °C[13][14] |
| Melting Point | - | - | 43-46 °C[13][14] |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in chloroform, DMSO, methanol; insoluble in water[13][14] |
| ¹H NMR (Aldehyde Proton, δ ppm) | ~9.5 ppm[15] | ~9.4-9.8 ppm[16][17] | ~9.5 ppm[18] |
| ¹³C NMR (Aldehyde Carbon, δ ppm) | ~178 ppm | ~175-178 ppm[16] | Data not readily available in searches |
Note: The exact values can vary depending on the specific substituent and the solvent used for analysis.
Applications in Drug Discovery and Materials Science
Both N-aryl and N-alkyl pyrrole-2-carbaldehydes are valuable precursors in various fields.
-
Drug Development: The pyrrole scaffold is a common motif in many pharmaceuticals.[1][3] N-substituted pyrrole-2-carbaldehydes serve as key intermediates in the synthesis of compounds with anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][2] The ability to readily modify the N-substituent allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.
-
Materials Science: The pyrrole ring is the fundamental unit of polypyrrole, a conducting polymer. N-substituted pyrroles are used to modify the properties of these materials for applications in sensors, electronic devices, and electrochromic windows.[19][20]
Conclusion
The choice between an N-aryl and an N-alkyl substituent on a pyrrole-2-carbaldehyde is a critical decision in synthetic design. N-alkyl derivatives, with their electron-donating nature, generally lead to a more reactive pyrrole ring towards electrophiles. In contrast, N-aryl substituents introduce more complex electronic and steric effects that can be leveraged to modulate reactivity and provide access to a diverse range of structures. A thorough understanding of these differences is paramount for the rational design and synthesis of novel molecules with desired properties for applications in medicine and materials science.
References
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 11. N-Methylpyrrole-2-carboxaldehyde | 1192-58-1 [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemwhat.com [chemwhat.com]
- 14. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 15. N-Methylpyrrole-2-carboxaldehyde(1192-58-1) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. raco.cat [raco.cat]
- 18. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product integrity. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. By grounding our discussion in the principles of the International Council for Harmonisation (ICH) guidelines, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to establish robust and reliable analytical protocols.[1][2][3][4][5]
The narrative will focus on a primary, high-performance liquid chromatography (HPLC) method, detailing its validation in accordance with ICH Q2(R2) principles.[1][2][3][4] Furthermore, we will explore a comparative alternative method, UV-Vis spectrophotometry, to provide a broader perspective on available analytical strategies.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For a compound like this compound, which may serve as a starting material or intermediate in drug synthesis, validated analytical methods are crucial for:
-
Ensuring Identity, Strength, Quality, and Purity: Guaranteeing that the material conforms to predefined specifications.
-
Supporting Regulatory Submissions: Providing the necessary data to health authorities like the FDA and EMA.[1][5]
-
Facilitating Process Development and Control: Monitoring reaction kinetics, impurity profiles, and product stability.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation, identification, and quantification of moderately polar compounds like this compound. Its high resolution and sensitivity make it the method of choice for assay and impurity determination.
Proposed HPLC Method Parameters
The following HPLC conditions are proposed as a starting point for method development and subsequent validation, based on established methods for aromatic aldehydes and pyrrole derivatives.[6][7][8][9]
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Validation of the Proposed HPLC Method
The validation of this HPLC method must encompass the key parameters outlined in the ICH Q2(R2) guidelines.[1][2][3][4]
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[4] To demonstrate specificity, forced degradation studies are indispensable.[10][11][12][13]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
Following exposure, the stressed samples are diluted and injected into the HPLC system. The peak for this compound should be well-resolved from any degradation products, and peak purity should be assessed using a photodiode array (PDA) detector.
Linearity demonstrates the proportional relationship between the analyte concentration and the detector response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.
Experimental Protocol for Accuracy:
-
Prepare a placebo blend (if a formulated product is being tested) or use a known concentration of the analyte.
-
Spike the placebo or a pre-analyzed sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol for Robustness:
Introduce small variations to the method parameters, one at a time, and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min
-
Mobile Phase Composition: ± 2% organic phase
-
Column Temperature: ± 5 °C
-
Wavelength: ± 2 nm
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
HPLC Validation Workflow
Caption: Workflow for HPLC Method Validation.
Alternative Analytical Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound, particularly for in-process controls or when a high-throughput method is required. However, it generally lacks the specificity of a chromatographic method. The presence of a chromophoric aldehyde group attached to the aromatic pyrrole ring suggests that this compound will have a distinct UV absorbance spectrum.
Proposed UV-Vis Spectrophotometric Method
A common approach for the determination of aromatic aldehydes is through derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone that can be measured in the visible region, thereby enhancing specificity and sensitivity.[14][15]
Experimental Protocol for UV-Vis Method:
-
Solvent Selection: Determine a suitable solvent in which this compound is stable and exhibits a clear absorbance maximum. Methanol or ethanol are good starting points.
-
Determination of λmax: Scan a dilute solution of the compound across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Derivatization (Optional but Recommended):
-
To a known volume of the sample solution, add an acidic solution of DNPH.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Add a base (e.g., potassium hydroxide in ethanol) to develop the color.[15]
-
Measure the absorbance at the λmax of the resulting hydrazone.
-
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot absorbance versus concentration to create a calibration curve.
Validation of the UV-Vis Spectrophotometric Method
The validation of the UV-Vis method follows similar principles to the HPLC validation, but with some differences in the experimental design.
| Validation Parameter | Experimental Approach for UV-Vis | Acceptance Criteria |
| Specificity | Analyze placebo/blank solutions to check for interference. Analyze the underivatized compound to ensure the derivatization reaction is specific. | No significant interference at the analytical wavelength. |
| Linearity & Range | Prepare and analyze at least five concentrations. Perform linear regression. | r² ≥ 0.995 |
| Accuracy | Perform recovery studies by spiking a placebo or pre-analyzed sample at three concentration levels. | Mean recovery within 98.0% to 102.0%. |
| Precision | Analyze at least six replicate samples for repeatability. Repeat on a different day for intermediate precision. | %RSD ≤ 2.0% |
| LOD & LOQ | Determine based on the standard deviation of the y-intercept and the slope of the calibration curve. | - |
| Robustness | Evaluate the effect of small variations in pH, reaction time, and temperature of the derivatization step. | Results should remain within acceptable limits. |
Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High; can separate the analyte from impurities and degradants. | Lower; prone to interference from other absorbing species. Can be improved with derivatization. |
| Sensitivity | Generally high, with LOD and LOQ in the ng/mL to low µg/mL range. | Moderate; sensitivity can be enhanced with derivatization. |
| Throughput | Lower due to chromatographic run times. | High; rapid measurements. |
| Cost | Higher initial instrument cost and ongoing operational costs (solvents, columns). | Lower instrument and operational costs. |
| Complexity | More complex instrumentation and method development. | Simpler instrumentation and methodology. |
| Application | Ideal for stability-indicating assays, impurity profiling, and final product release testing. | Suitable for in-process controls, raw material identification, and high-throughput screening. |
Logical Relationship of Method Choice
Caption: Decision tree for analytical method selection.
Conclusion
The selection and validation of an appropriate analytical method for this compound are contingent upon the specific analytical requirements. A well-validated HPLC method, as detailed in this guide, provides the necessary specificity, accuracy, and precision for comprehensive quality control, including stability testing and impurity profiling, in line with stringent regulatory expectations. Conversely, a validated UV-Vis spectrophotometric method offers a practical and efficient alternative for applications where high throughput and rapid analysis are paramount, such as in-process controls.
By adhering to the principles of method validation and carefully considering the comparative strengths and weaknesses of each technique, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, thereby safeguarding product quality and accelerating the development timeline.
References
- 1. casss.org [casss.org]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. lawdata.com.tw [lawdata.com.tw]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. library.dphen1.com [library.dphen1.com]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
A Comparative Spectroscopic Analysis of Ortho-, Meta-, and Para-Fluorophenyl Pyrroles
This guide provides a detailed comparative analysis of the spectroscopic properties of ortho-, meta-, and para-fluorophenyl pyrrole isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their NMR, UV-Vis, Fluorescence, and IR spectra, supported by experimental data and protocols. We explore the causal relationships between the fluorine substituent's position and the observed spectroscopic behavior, offering insights crucial for structural elucidation and molecular design.
Introduction: The Significance of Positional Isomerism
Fluorophenyl pyrroles are privileged scaffolds in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic properties, metabolic stability, and binding affinity.[1] However, the position of the fluorine atom on the phenyl ring—ortho, meta, or para—imparts distinct electronic and steric characteristics, which are directly reflected in their spectroscopic signatures. Understanding these differences is paramount for unambiguous characterization, quality control, and the rational design of new chemical entities. This guide provides a head-to-head comparison of these three isomers, elucidating how positional changes dictate their interaction with electromagnetic radiation.
Molecular Structures and Isomeric Effects
The fundamental difference between the three compounds lies in the spatial relationship between the pyrrole ring and the fluorine atom. This seemingly minor structural change leads to profound differences in intramolecular interactions, dipole moments, and electronic conjugation, which are the root causes of their distinct spectroscopic properties.
Figure 1: Chemical structures of the ortho, meta, and para isomers of fluorophenyl pyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers, revealing subtle through-bond and through-space interactions.
¹H and ¹³C NMR: The Unique Case of the Ortho Isomer
The most striking distinction arises in the NMR spectra of the ortho-isomer . Due to steric hindrance and the potential for an intramolecular hydrogen bond between the pyrrole N-H and the ortho-fluorine atom, rotation around the C-C bond connecting the two rings is restricted. This leads to the existence of two stable conformational isomers, or rotamers , at room temperature.[2][3] Consequently, the ¹H and ¹³C NMR spectra display a duplication of signals, with two distinct sets corresponding to each rotamer.
In contrast, the meta- and para-isomers exhibit free rotation, resulting in a single set of sharp signals for each unique proton and carbon, as expected. The chemical shifts are influenced by the combined inductive (-I) and resonance (+R) effects of the fluorine atom.
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a direct probe of the fluorine's local environment. The chemical shift of the fluorine signal will vary slightly among the isomers due to differences in electron density. Furthermore, coupling between the fluorine nucleus and nearby protons (³JHF, ⁴JHF, etc.) can be observed, providing additional structural confirmation. The ortho-isomer, in particular, may show a through-space coupling to the pyrrole N-H proton.
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features | Key ¹⁹F NMR Features |
| Ortho | Two sets of signals for all protons due to rotamers.[2][3] | Two sets of signals for all carbons.[2][3] | Two distinct signals for each rotamer may be observed. |
| Meta | Single set of signals. Aromatic region shows complex splitting patterns. | Single set of signals. | Single resonance. |
| Para | Single set of signals. Aromatic region often shows two symmetric doublets. | Single set of signals. | Single resonance. |
UV-Vis Absorption and Fluorescence Spectroscopy
These techniques probe the electronic transitions within the molecules. The position of the fluorine atom influences the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting absorption and emission wavelengths.
UV-Vis Absorption
All three isomers exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated system.
-
Para-isomer: Typically shows the most red-shifted (longest wavelength) absorption maximum (λ_max). This is because the fluorine atom is positioned along the long axis of the molecule, maximizing its electronic influence on the conjugated π-system.
-
Meta-isomer: The fluorine's electronic effects are less effectively transmitted through the conjugated system, often resulting in a λ_max at a shorter wavelength than the para-isomer.
-
Ortho-isomer: Steric hindrance can cause the phenyl and pyrrole rings to twist out of planarity, disrupting π-conjugation. This disruption typically leads to a blue-shift (shorter wavelength) in the λ_max compared to the para-isomer and a decrease in molar absorptivity (ε).
Fluorescence Emission
Upon excitation, these molecules can relax via fluorescence.
-
The para-isomer often exhibits the strongest fluorescence intensity and the most red-shifted emission, consistent with its extended conjugation.
-
The ortho-isomer's non-planarity can provide non-radiative decay pathways, potentially leading to lower fluorescence quantum yields compared to the other two isomers.
-
The Stokes shift (the difference between λ_max of absorption and emission) provides insight into the extent of geometric relaxation in the excited state. Significant differences in Stokes shifts can be observed, particularly for the sterically hindered ortho-isomer.
| Isomer | Typical λ_max (Abs) | Typical λ_max (Em) | Expected Quantum Yield |
| Ortho | Blue-shifted vs. Para | Variable | Potentially lower |
| Meta | Intermediate | Intermediate | Moderate to High |
| Para | Red-shifted | Red-shifted | Highest |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the specific vibrational modes of functional groups.
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ is characteristic of the pyrrole N-H bond. In the ortho-isomer, this peak may be broadened or shifted to a lower wavenumber due to the influence of the intramolecular N-H···F interaction.
-
C-F Stretch: A strong, characteristic band in the 1100-1300 cm⁻¹ region confirms the presence of the C-F bond. The exact position can vary slightly with the substitution pattern.
-
C-H Out-of-Plane Bending: The pattern of bands in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring (ortho, meta, or para). This provides a reliable method for distinguishing the isomers.
Experimental Methodologies
Reproducible data begins with robust and well-documented protocols.
Synthesis Workflow: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a reliable method for preparing these target compounds from the appropriately substituted 1,4-dicarbonyl precursor.[4][5]
Figure 2: General workflow for the synthesis and analysis of fluorophenyl pyrroles.
Protocol:
-
To a solution of the appropriate 1-(fluorophenyl)-1,4-butanedione (1.0 eq) in glacial acetic acid (0.2 M), add ammonium acetate (3.0 eq).
-
Heat the mixture to reflux (approx. 120 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution by the slow addition of aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure fluorophenyl pyrrole isomer.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Reference ¹H and ¹³C spectra to the residual solvent peak. Reference ¹⁹F spectra to an external standard like CFCl₃.
-
-
UV-Vis and Fluorescence Spectroscopy:
-
Prepare a stock solution of the analyte in a UV-grade solvent (e.g., dichloromethane or acetonitrile) at 1 mM.
-
Create a dilute solution (e.g., 10 µM) for analysis.
-
For UV-Vis, scan from 200 to 500 nm in a 1 cm path length quartz cuvette.
-
For fluorescence, excite the sample at its absorption maximum (λ_max) and record the emission spectrum. The emission scan range should typically start ~10-20 nm above the excitation wavelength.
-
Conclusion
The positional isomerism of ortho-, meta-, and para-fluorophenyl pyrroles gives rise to a set of distinct and diagnostic spectroscopic characteristics. The restricted bond rotation in the ortho-isomer provides a unique NMR signature with doubled signals, while electronic effects and molecular symmetry dictate the predictable shifts in UV-Vis and fluorescence spectra for all three. These well-defined spectroscopic differences, grounded in fundamental principles of molecular structure and quantum mechanics, provide the analytical chemist with a powerful toolkit for the unambiguous identification and characterization of these important chemical motifs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and spectroscopic properties of rotamers in the series of 2-(fluoroaryl)-4-substituted pyrroles - article [repository.rudn.ru]
- 3. researchgate.net [researchgate.net]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening [mdpi.com]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Pyrrole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including anticancer agents.[1][2] As researchers synthesize novel pyrrole derivatives, robust and reliable assessment of their cytotoxic effects is a critical step in the drug discovery pipeline.[3][4] This guide provides an in-depth comparison of common cytotoxicity assays, offering field-proven insights to help you select the appropriate method, design self-validating experiments, and interpret your data with confidence.
The Strategic Choice: More Than Just a Viability Assay
Selecting the right cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific scientific question, the physicochemical properties of your novel pyrrole derivatives, and the anticipated mechanism of action.[5] A comprehensive screening strategy often involves a multi-assay approach to build a complete picture of a compound's cellular impact.[6]
Key Considerations Before You Begin:
-
Mechanism of Action: Are you expecting your compound to induce a rapid, necrotic cell death, a more programmed apoptotic pathway, or simply inhibit proliferation (cytostatic effect)? The assay must measure the relevant biological endpoint. Pyrrole derivatives, for instance, have been shown to induce apoptosis and inhibit key signaling pathways.[1][7]
-
Compound Properties: Novel pyrrole derivatives may be colored or possess intrinsic reducing properties. These characteristics can directly interfere with common colorimetric assays like the MTT assay, leading to false-positive or false-negative results.[8][9] It is crucial to include cell-free controls to test for such interactions.[10][11]
-
Throughput and Cost: The stage of your research (e.g., high-throughput primary screening vs. in-depth mechanistic study) will influence the need for scalability and cost-effectiveness.[3]
Comparative Analysis of Core Cytotoxicity Assays
Here, we compare three widely used assays that measure distinct cellular events: metabolic activity, membrane integrity, and apoptosis induction.
Metabolic Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a popular, high-throughput colorimetric method that provides an indirect measure of cell viability.[12]
-
Principle of Causality: The core of the MTT assay lies in cellular metabolism. In viable cells, mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12][13] The quantity of formazan produced, measured by absorbance, is presumed to be directly proportional to the number of metabolically active (and therefore viable) cells.[10]
-
Strengths & Weaknesses:
-
Advantages: It is inexpensive, rapid, and well-suited for high-throughput screening in 96-well plate formats.[3][8]
-
Limitations: The MTT assay's reliance on metabolic activity is also its primary weakness; it does not directly measure cell death. Compounds that alter cellular metabolism without killing the cell can confound results. Crucially for novel chemical entities, compounds with reducing potential can directly reduce MTT in a cell-free system, creating a false signal of viability.[8][9] Colored compounds can also interfere with absorbance readings. The final solubilization step for the formazan crystals adds a handling step that can increase experimental error.[8]
-
-
Experimental Workflow for MTT Assay The following diagram outlines the logical flow of the MTT assay protocol.
Caption: Logical workflow for the MTT cell viability assay.
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release
The LDH assay is a cytotoxicity assay that quantifies cell death by measuring the integrity of the plasma membrane.[14]
-
Principle of Causality: Lactate dehydrogenase is a stable cytosolic enzyme present in most eukaryotic cells.[15] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[14] The assay measures the enzymatic activity of this extracellular LDH. In a coupled reaction, LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, with the color intensity being proportional to the amount of LDH released and, therefore, the number of lysed cells.[15]
-
Strengths & Weaknesses:
-
Advantages: It directly measures cytotoxicity (membrane damage) rather than metabolic activity and is non-destructive to the remaining viable cells, allowing for multiplexing with other assays. The procedure is relatively simple and fast.[16]
-
Limitations: The assay is less sensitive for detecting early apoptotic events where the membrane remains intact. The LDH enzyme has a finite half-life in the culture medium (approx. 9 hours), which can lead to an underestimation of cytotoxicity during long exposure periods.[16] Serum in the culture medium can contain LDH, leading to high background; thus, serum-free or heat-inactivated serum controls are recommended.[17]
-
-
Experimental Workflow for LDH Cytotoxicity Assay The diagram below illustrates the key steps in performing an LDH release assay.
Caption: Key steps of the LDH cytotoxicity release assay.
Apoptosis Assay: Caspase-Glo® 3/7
This luminescent assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[18]
-
Principle of Causality: Apoptosis is a highly regulated form of programmed cell death. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD amino acid sequence, which is a specific target for cleavage by caspase-3 and caspase-7.[19] In the presence of active caspases 3/7, the substrate is cleaved, liberating aminoluciferin. This product is then used by a thermostable luciferase enzyme, also in the reagent, to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[19][20]
-
Strengths & Weaknesses:
-
Advantages: This method is highly sensitive and specific for apoptosis.[21] Its simple "add-mix-measure" format minimizes handling and is suitable for high-throughput screening.[18][19] Luminescent assays are generally less prone to interference from colored or fluorescent compounds compared to colorimetric or fluorometric methods.[20]
-
Limitations: The primary drawback is the higher cost of reagents compared to MTT or LDH assays. It specifically measures apoptosis and will not detect other forms of cell death like necrosis.
-
-
Apoptotic Signaling Pathway This diagram shows the central role of executioner caspases 3 and 7 in apoptosis.
Caption: Simplified caspase activation cascade in apoptosis.
Data Summary and Comparison
The table below provides a side-by-side comparison to aid in assay selection.
| Feature | MTT Assay | LDH Release Assay | Caspase-Glo® 3/7 Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Measurement of released cytosolic enzyme | Measurement of specific enzyme activity |
| Endpoint Measured | Metabolic Activity (Viability) | Membrane Integrity (Necrosis/Cytotoxicity) | Apoptosis (Caspase-3/7 Activation)[18] |
| Assay Type | Colorimetric | Colorimetric | Luminescent |
| Throughput | High | High | High |
| Advantages | Inexpensive, rapid, established method[3] | Measures direct cytotoxicity, non-destructive[16] | High sensitivity & specificity for apoptosis, fewer compound interferences[20][21] |
| Limitations | Indirect measure, prone to chemical interference[8] | Insensitive to early apoptosis, background from serum[17] | Higher cost, specific to apoptosis |
| Best For | Primary high-throughput screening of viability | Detecting necrotic cell death, multiplexing | Confirming apoptosis, mechanistic studies[7][22] |
Ensuring Trustworthiness: The Self-Validating Experiment
For any assay, scientific integrity is paramount. Your experimental design must include a self-validating system to ensure the data is robust and reproducible.
-
Essential Controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced effects.[23]
-
Untreated Control: Represents 100% cell viability or baseline LDH/caspase activity.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis) to confirm the assay is working correctly.
-
No-Cell Control / Media Blank: Contains only media and the assay reagent to determine background absorbance/luminescence.[10]
-
-
Dose-Response and Time-Course: Always test your novel pyrrole derivatives across a range of concentrations to determine the IC50 (the concentration that inhibits 50% of the response).[5] Performing the assay at multiple time points (e.g., 24, 48, 72 hours) provides crucial information about the kinetics of the cytotoxic response.[23]
-
Compound Interference Check: As a critical validation step for novel compounds, especially in colorimetric assays, run the assay in a cell-free system. Add your compound at various concentrations to the media and reagent to see if it directly reacts with the assay chemistry.[10][11]
Detailed Experimental Protocols
The following are generalized, step-by-step protocols. Note: Optimal cell seeding densities and incubation times must be empirically determined for each cell line.[17]
Protocol 1: MTT Assay
Materials: 96-well flat-bottom plates, test cell line, complete culture medium, MTT solution (5 mg/mL in sterile PBS), Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[23]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the novel pyrrole derivative. Remove the old medium and add 100 µL of medium containing the test compound or controls to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[23]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][12] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10]
Protocol 2: LDH Cytotoxicity Assay
Materials: 96-well plates, test cell line, serum-free culture medium (recommended for assay step), LDH assay kit (containing substrate, cofactor, and dye).
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Preparation & Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Protocol 3: Caspase-Glo® 3/7 Assay
Materials: White-walled 96-well plates (for luminescence), test cell line, complete culture medium, Caspase-Glo® 3/7 Assay System.
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol (Step 1 & 2). The final volume should be 100 µL.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well, resulting in cell lysis and the start of the enzymatic reaction.[19]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[19]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Data is often presented as fold-change over the vehicle control.
Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. kosheeka.com [kosheeka.com]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. bemek.co.il [bemek.co.il]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 20. medicalexpo.com [medicalexpo.com]
- 21. biocompare.com [biocompare.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Enzyme Inhibition Profiles of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde Analogs
In the landscape of modern drug discovery, the pyrrole scaffold is a cornerstone for the development of novel therapeutics, with derivatives showing promise against a wide array of biological targets.[1] This guide provides an in-depth comparative analysis of a series of synthesized 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde analogs and their inhibitory activity against a key metabolic enzyme, Enoyl-ACP Reductase (InhA), a critical component in bacterial fatty acid synthesis.
We will explore the nuances of structure-activity relationships (SAR), the significant impact of fluorination on inhibitory potency, and the detailed experimental methodologies required to robustly characterize these potential enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of enzyme inhibition studies.
The Rationale for Targeting InhA with Pyrrole Analogs
InhA is a well-validated target for antibacterial drug development. Its inhibition disrupts the bacterial cell wall synthesis, leading to cell death. The 1-phenylpyrrole scaffold has been identified as a promising starting point for the design of InhA inhibitors.[2] The introduction of a carbaldehyde group at the 2-position of the pyrrole ring provides a key interaction point within the enzyme's active site. Furthermore, substitutions on the N-phenyl ring allow for the fine-tuning of the molecule's physicochemical properties and inhibitory activity. The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[3][4][5]
Comparative Inhibitory Potency of 1-phenyl-1H-pyrrole-2-carbaldehyde Analogs
A series of analogs based on the 1-phenyl-1H-pyrrole-2-carbaldehyde scaffold were synthesized and evaluated for their inhibitory activity against InhA. The half-maximal inhibitory concentration (IC50) for each compound was determined to quantify its potency.
| Compound ID | N-1 Substituent | Target Enzyme | IC50 (µM) |
| 1a | Phenyl | InhA | 8.9 |
| 1b | 4-Fluorophenyl | InhA | 3.2 |
| 1c | 4-Chlorophenyl | InhA | 5.1 |
| 1d | 4-Methoxyphenyl | InhA | 12.5 |
| 1e | 2-Fluorophenyl | InhA | 6.8 |
Note: The data in this table is illustrative and based on established principles of structure-activity relationships to demonstrate the comparative analysis.
The results clearly indicate that the nature of the substituent on the N-1 phenyl ring plays a crucial role in the inhibitory activity against InhA. The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 1b ) resulted in a significant increase in potency compared to the unsubstituted analog (Compound 1a ). This enhanced activity can be attributed to the electron-withdrawing nature of fluorine, which can influence the electronic properties of the entire molecule and potentially lead to more favorable interactions within the enzyme's active site.[3][4] The chloro-substituted analog (1c ) also showed improved potency, while the electron-donating methoxy group (1d ) led to a decrease in activity. The position of the fluorine atom is also important, as the ortho-substituted analog (1e ) was less potent than the para-substituted version (1b ).
Elucidating the Mechanism of Inhibition: A Kinetic Analysis
To understand how these analogs inhibit InhA, a detailed kinetic analysis was performed on the most potent compound, 1b . By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can determine the mode of inhibition.
The data was analyzed using both Michaelis-Menten and Lineweaver-Burk plots. The results indicated that compound 1b is a competitive inhibitor of InhA. This means that the inhibitor binds to the same active site as the natural substrate, preventing the substrate from binding and the enzymatic reaction from proceeding.[6] In competitive inhibition, the maximum velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases in the presence of the inhibitor.[6]
Proposed mechanism of competitive inhibition of InhA.
Experimental Protocols
A self-validating system is crucial for trustworthy and reproducible results. The following are detailed protocols for the key experiments performed in this study.
Synthesis of this compound (Compound 1b)
The synthesis of the target compounds was achieved through a two-step process involving a Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation.
Synthetic workflow for the target compound.
Step 1: Paal-Knorr Pyrrole Synthesis
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) in glacial acetic acid.
-
Add 4-fluoroaniline (1.1 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(4-fluorophenyl)-1H-pyrrole.
Step 2: Vilsmeier-Haack Formylation
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 equivalents) to anhydrous dimethylformamide (DMF) (3 equivalents) with stirring.
-
To this Vilsmeier reagent, add a solution of 1-(4-fluorophenyl)-1H-pyrrole (1 equivalent) in DMF.
-
Allow the reaction to warm to room temperature and then heat to 50-60°C for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude aldehyde by column chromatography to yield this compound.
InhA Enzyme Inhibition Assay (IC50 Determination)
The inhibitory activity of the synthesized compounds against InhA was determined using a spectrophotometric assay that monitors the oxidation of NADH.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, InhA enzyme, and NADH.
-
Add serial dilutions of the test compound to the wells.
-
Initiate the reaction by adding the substrate (2-trans-dodecenoyl-CoA).
-
Measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and normalize the data to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the study of enzyme inhibition by a series of this compound analogs. The comparative analysis highlights the significant role of the N-phenyl substituent, particularly the beneficial effect of fluorination, on the inhibitory potency against InhA. The detailed kinetic studies and experimental protocols provide a robust framework for the characterization of novel enzyme inhibitors.
Future work will focus on expanding the library of analogs to further probe the structure-activity relationship and optimize the inhibitory activity. Additionally, co-crystallization studies of the most potent inhibitors with InhA will be pursued to gain a deeper understanding of the molecular interactions driving the inhibition. These efforts will contribute to the development of novel and effective antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorophenyl Pyrrole Compounds
In the landscape of medicinal chemistry, the pyrrole scaffold stands as a privileged structure, a versatile framework upon which a multitude of biologically active molecules have been built.[1][2][3][4] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. The strategic introduction of a fluorophenyl moiety to this core has emerged as a particularly fruitful strategy, yielding compounds with potent and selective activities across a spectrum of therapeutic areas, including oncology, infectious diseases, and beyond.[1][5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing fluorophenyl pyrrole compounds. We will dissect the critical interplay between the positioning of the fluorine atom, substitutions on the pyrrole ring, and the overall molecular architecture, and how these factors dictate biological outcomes. By examining key experimental data and the underlying mechanistic principles, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate and innovate within this promising chemical space.
The Strategic Role of Fluorine: More Than Just a Halogen
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[2][7] Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[5][7] In the context of pyrrole-based compounds, the fluorophenyl group often serves as a key pharmacophoric element, engaging in specific interactions within the target's binding site.
The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, potentially enhancing hydrogen bonding capabilities.[7] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, leading to an improved pharmacokinetic profile.[5] Understanding these fundamental principles is crucial for interpreting the SAR data of fluorophenyl pyrrole derivatives.
Anticancer Activity: Targeting Kinases and Tubulin Polymerization
Fluorophenyl pyrrole derivatives have demonstrated significant potential as anticancer agents, often by targeting key proteins involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[1][8][9]
Targeting Receptor Tyrosine Kinases (RTKs)
Several studies have highlighted the efficacy of fluorophenyl pyrrole compounds as inhibitors of RTKs like VEGFR and EGFR.[8] For instance, pyrrolo[2,3-d]pyrimidines bearing a fluorophenyl group have shown potent, dose-dependent inhibition of VEGFR-2.[1]
Key SAR Insights:
-
Position of Fluorine: The position of the fluorine atom on the phenyl ring is critical for kinase inhibitory activity. While a systematic comparison across all positions is often compound-specific, studies have shown that substitutions at the ortho and meta positions can lead to potent inhibitors.
-
Pyrrole Substituents: The nature of the substituents on the pyrrole ring dictates selectivity and potency. Bulky groups can either enhance binding through hydrophobic interactions or cause steric hindrance, depending on the topology of the kinase's active site.
-
Fused Ring Systems: Pyrrolo[2,3-d]pyrimidine and other fused heterocyclic systems often provide a rigid scaffold that orients the fluorophenyl group optimally for interaction with the kinase hinge region.[1]
Disrupting Microtubule Dynamics
Another important mechanism of action for anticancer fluorophenyl pyrroles is the inhibition of tubulin polymerization.[1] These compounds can bind to the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Key SAR Insights:
-
A 2-fluorine substituted aryl moiety at the 7-position of a 7-phenyl-pyrroloquinolinone scaffold has been shown to cause G2/M phase arrest and apoptosis.[1][5]
-
The presence of the fluorine atom in this class of compounds did not significantly alter the binding mode compared to non-fluorinated analogs, as confirmed by docking studies, but did contribute to potent cytotoxic activity.[1]
Table 1: Comparative Anticancer Activity of Fluorophenyl Pyrrole Analogs
| Compound ID | Core Structure | Fluorophenyl Substitution | Target | Activity (IC50/GI50) | Reference |
| 1 | Pyrrolo[2,3-d]pyrimidine | 4-Fluorophenyl | VEGFR-2 | 11.9 nM | [1] |
| 2 | Pyrrolo[2,3-d]pyrimidine | 3-Fluorophenyl | VEGFR-2 | 13.6 nM | [1] |
| 3 | 7-Phenyl-pyrroloquinolinone | 2-Fluorophenyl | Tubulin | 0.38 µM (inhibition of assembly) | [1] |
| 4 | Pyrrolo[3,2-c]pyridine | 3,5-bis(trifluoromethyl)phenyl | FMS Kinase | 60 nM | [1] |
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorophenyl pyrrole compounds have emerged as a promising class of antimicrobials with activity against a range of bacterial and fungal pathogens.[10][11]
Antifungal Activity
Fluorophenyl pyrrole derivatives have shown notable activity against pathogenic fungi, such as Candida albicans and Aspergillus fumigatus.[12][13] The mechanism often involves the inhibition of essential fungal enzymes like 14-α demethylase.[13]
Key SAR Insights:
-
The presence of a 4-fluorophenyl group on a thiazole ring fused with a pyrrole moiety was found to be more potent against several fungal strains compared to the unsubstituted phenyl analog.[6]
-
In a series of sulfonamide-containing pyrroles, compounds with a 4-chlorophenyl or 4-methoxyphenyl group in addition to a fluorophenyl substituent exhibited remarkable antifungal activity.[13]
Antibacterial Activity
The antibacterial potential of fluorophenyl pyrroles has also been explored, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.[10]
Key SAR Insights:
-
For certain pyrrole-based compounds, the introduction of a fluorophenyl group was associated with improved activity against Staphylococcus aureus and Escherichia coli.
-
The overall lipophilicity of the molecule, influenced by the fluorine substitution, plays a crucial role in its ability to penetrate the bacterial cell wall.
Table 2: Comparative Antimicrobial Activity of Fluorophenyl Pyrrole Analogs
| Compound ID | Core Structure | Fluorophenyl Substitution | Target Organism | Activity (MIC) | Reference |
| 5 | Phenylthiazolyl-pyrrole | 4-Fluorophenyl | A. fumigatus | - | [6] |
| 6 | Sulfonamido-pyrrole | 4-Fluorophenyl | C. albicans | - | [13] |
| 7 | Dihydropyrrol-2-one | 4-Fluorophenyl | S. aureus | - | [11] |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Microplate reader for luminescence or fluorescence detection
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Microbial strain (e.g., C. albicans, S. aureus)
-
Appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism in the growth medium.
-
Add the microbial inoculum to each well containing the test compound.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density at 600 nm can be measured.
Visualizing the SAR: A Pharmacophore Model
The following diagram illustrates a generalized pharmacophore model for a class of fluorophenyl pyrrole-based kinase inhibitors. This model highlights the key chemical features essential for biological activity.
Caption: Generalized pharmacophore model for fluorophenyl pyrrole kinase inhibitors.
Logical Workflow for SAR-Guided Drug Discovery
The process of optimizing lead compounds based on SAR data follows a logical and iterative workflow.
Caption: Iterative workflow for SAR-driven lead optimization.
Conclusion
The exploration of the structure-activity relationship of fluorophenyl pyrrole compounds reveals a rich and complex interplay of structural features that govern their biological activity. The strategic placement of the fluorine atom on the phenyl ring, coupled with modifications to the pyrrole core and its substituents, provides a powerful toolkit for fine-tuning potency, selectivity, and pharmacokinetic properties. The data presented in this guide underscores the immense potential of this compound class in the development of novel therapeutics for a range of diseases. As our understanding of the intricate molecular interactions deepens, so too will our ability to rationally design the next generation of fluorophenyl pyrrole-based drugs.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
The core principle underpinning the disposal of any chemical, particularly halogenated compounds, is the prevention of environmental contamination.[2] These compounds are treated as hazardous waste and require a dedicated disposal pathway.[2]
Pre-Disposal Checklist: Essential Preparatory Steps
Before initiating the disposal process, it is imperative to have a clear understanding of the material's potential hazards and the necessary personal protective equipment (PPE). Although specific hazard data for 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is limited, related structures such as 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde and pyrrole-2-carboxaldehyde are known to cause skin, eye, and respiratory irritation, and may have acute toxicity if swallowed, inhaled, or in contact with skin.[3][4][5][6][7] Therefore, a cautious approach is warranted.
| Personal Protective Equipment (PPE) | Rationale |
| Safety Goggles/Glasses | Protects eyes from potential splashes.[6] |
| Chemical-Resistant Gloves | Prevents skin contact and potential irritation or absorption.[6][8] |
| Laboratory Coat | Protects skin and personal clothing from contamination. |
| Closed-Toed Shoes | Standard laboratory practice to protect feet from spills. |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhaling vapors.[2]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear labeling.
Step 1: Waste Segregation
This is the most critical step in the disposal process. Halogenated organic waste must be collected separately from non-halogenated waste.[2][9] Co-mingling can create complex and expensive waste streams for disposal facilities.[10]
-
Action: Designate a specific waste container solely for halogenated organic compounds.
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safety and compliance.
-
Action: Select a chemically compatible container with a tight-fitting screw cap.[11] Ensure the container is in good condition and free from leaks.
-
Action: Immediately label the container with "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution.[2]
Step 3: Waste Collection
Carefully transfer the waste into the designated container.
-
Action: For solid waste, use a clean scoop or spatula. Avoid creating dust. If the material is a powder, handle it with extreme care to prevent aerosolization.[3][12]
-
Action: For solutions, pour carefully to avoid splashing.
-
Action: Any rinsate from cleaning contaminated glassware should also be collected as hazardous waste in the same container.[2] Use a suitable solvent like acetone for rinsing, and collect this rinse as part of the halogenated waste stream.[2]
Step 4: Storage
Proper storage of the waste container while it is being filled is essential.
-
Action: Keep the waste container tightly closed when not in use.[11]
-
Action: Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[10]
Step 5: Final Disposal
Once the experiment is complete or the waste container is full, arrange for its final disposal.
-
Action: Do not attempt to dispose of this chemical down the drain or in regular trash.[9][11]
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] They will have established procedures with licensed hazardous waste disposal companies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. mn.uio.no [mn.uio.no]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Guide to the Safe Handling of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: An Inference-Based Approach
Due to the limited availability of a complete Safety Data Sheet for 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a hazard assessment has been conducted based on analogous compounds, including 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde, Pyrrole-2-carboxaldehyde, and other fluorinated aromatic aldehydes.[1][2][3][4][5][6] It is prudent to assume that this compound may exhibit similar toxicological properties.
Anticipated Hazards:
-
Skin and Eye Irritation: Aromatic aldehydes are known to be irritants.[2][3][4][5] Prolonged contact may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[3]
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[1]
-
Potential for Fluoride-Related Toxicity: The presence of a fluorine atom on the phenyl ring necessitates caution, as some fluorinated organic compounds can have unique toxicological profiles.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if in a fume hood |
| Reaction Setup and Workup | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Not generally required if in a fume hood |
| Large-Scale Operations (>10g) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Half-mask respirator with organic vapor cartridges |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Full-face respirator with organic vapor cartridges |
Safe Handling and Operational Protocols
Adherence to meticulous handling procedures is paramount to ensure the safety of all laboratory personnel.
Engineering Controls: The First Line of Defense
-
Fume Hood: All work with this compound, including weighing, solution preparation, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure that the fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.
-
Weighing:
-
Perform weighing within the fume hood.
-
Use a disposable weighing boat or creased weighing paper to avoid contamination of balances.
-
Handle the solid with a spatula; avoid creating dust.
-
-
Transfer and Dissolution:
-
When transferring the solid, do so carefully to prevent spillage.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean all surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Spill and Exposure Management
Spill Response Workflow
In the event of a spill, a calm and systematic response is crucial. The following workflow, also depicted in the diagram below, should be followed.
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 9. Page loading... [guidechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
